molecular formula C17H19ClF3NO B602300 meta-Fluoxetine hydrochloride CAS No. 79088-29-2

meta-Fluoxetine hydrochloride

货号: B602300
CAS 编号: 79088-29-2
分子量: 345.8 g/mol
InChI 键: JCRCCLNIWABPIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

meta-Fluoxetine is an isomer of fluoxetine that is found as an impurity in fluoxetine preparations. meta-Fluoxetine is a weaker serotonin selective reuptake inhibitor (SSRI) than fluoxetine, in which the trifluoromethyl group is at the para position (Kis = 166 and 17 nM, respectively, in rat brain synaptosomes).>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Fluoxetine Impurity C HCl is an isomer and impurity of Fluoxetine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRCCLNIWABPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724575
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79088-29-2
Record name N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79088-29-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWA0C3II9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known chemical and pharmacological properties of meta-fluoxetine hydrochloride, a positional isomer of the widely recognized antidepressant, fluoxetine (B1211875). As an impurity often found in fluoxetine preparations, a thorough understanding of its distinct characteristics is crucial for quality control, drug development, and pharmacological research. This document collates available data on its physicochemical properties, pharmacological activity, and analytical methodologies, presenting them in a structured format for ease of reference and comparison. While comprehensive data for some specific properties of the meta-isomer remain elusive in publicly accessible literature, this guide consolidates the current state of knowledge to support ongoing research and development efforts.

Core Chemical Properties

This compound, systematically named N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine hydrochloride, is a derivative of fluoxetine with the trifluoromethyl group positioned on the meta-position of the phenoxy ring. This structural alteration influences its chemical and pharmacological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₁₈F₃NO • HCl[1][2][3]
Molecular Weight 345.8 g/mol [1][2][3]
CAS Number 79088-29-2[2][3]
Appearance Crystalline solid[1][2]
UV/Vis (λmax) 277 nm[1][2]
Solubility DMF: ~16 mg/mLDMSO: ~12.5 mg/mLEthanol: ~12.5 mg/mLPBS (pH 7.2): ~0.2 mg/mL[1][2]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Pharmacological Profile

The primary mechanism of action for fluoxetine and its isomers is the inhibition of the serotonin (B10506) transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. Pharmacological studies have demonstrated that the position of the trifluoromethyl group significantly impacts the inhibitory potency at SERT.

Table 2: Comparative Pharmacology of Fluoxetine Isomers

CompoundTargetKᵢ (nM)Species/TissueReference(s)
meta-Fluoxetine SERT166Rat brain synaptosomes[2]
para-Fluoxetine (Fluoxetine) SERT17Rat brain synaptosomes[2]

As indicated in Table 2, meta-fluoxetine is a significantly weaker inhibitor of the serotonin transporter compared to its para-isomer, fluoxetine.[2] This highlights the critical role of the trifluoromethyl group's position in the molecule's interaction with its biological target.

Signaling Pathway

The primary signaling pathway affected by this compound is the serotonergic system, through its interaction with the serotonin transporter (SERT). By inhibiting SERT, the reuptake of serotonin from the synaptic cleft is reduced, leading to prolonged signaling at postsynaptic serotonin receptors. Due to its lower potency, the downstream effects of meta-fluoxetine are expected to be less pronounced than those of fluoxetine at equivalent concentrations.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicles Serotonin Vesicles Serotonin_pre Serotonin Serotonin_vesicles->Serotonin_pre Release SERT Serotonin Transporter (SERT) Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_receptor Postsynaptic Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binds Signal_transduction Downstream Signaling Serotonin_receptor->Signal_transduction Activates meta_Fluoxetine meta-Fluoxetine HCl meta_Fluoxetine->SERT Inhibits (weaker than para-isomer)

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis of fluoxetine analogues and the analysis of fluoxetine and its impurities can be adapted.

Synthesis

The synthesis of fluoxetine isomers typically involves a multi-step process. A general synthetic route can be conceptualized based on known methods for preparing fluoxetine. The key step would be the introduction of the 3-(trifluoromethyl)phenoxy group.

Synthesis_Workflow Start Starting Materials (e.g., 3-(Trifluoromethyl)phenol, N-methyl-3-chloro-3-phenylpropylamine) Reaction Nucleophilic Substitution Reaction (e.g., Williamson ether synthesis) Start->Reaction Purification1 Work-up and Crude Purification (e.g., Extraction, Chromatography) Reaction->Purification1 Salt_Formation Hydrochloride Salt Formation (Treatment with HCl) Purification1->Salt_Formation Final_Purification Final Purification (e.g., Recrystallization) Salt_Formation->Final_Purification Characterization Characterization (NMR, MS, etc.) Final_Purification->Characterization Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample meta-Fluoxetine HCl Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Injection_HPLC Injection onto HPLC system Dilution->Injection_HPLC Derivatization Derivatization (if necessary) Dilution->Derivatization Separation_HPLC Separation on a reversed-phase column Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Quantification_HPLC Data Analysis and Quantification Detection_HPLC->Quantification_HPLC Injection_GCMS Injection into GC-MS Derivatization->Injection_GCMS Separation_GCMS Separation in GC column Injection_GCMS->Separation_GCMS Detection_MS Mass Spectrometry Detection Separation_GCMS->Detection_MS Identification Data Analysis and Identification Detection_MS->Identification

References

An In-depth Technical Guide to meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 79088-29-2

This technical guide provides a comprehensive overview of meta-Fluoxetine hydrochloride, a positional isomer of the widely known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). As an identified impurity in fluoxetine preparations, understanding its chemical properties, synthesis, pharmacological activity, and analytical characterization is crucial for quality control, drug safety, and new drug discovery efforts.

Chemical and Physical Properties

This compound, chemically named N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine hydrochloride, shares a similar core structure with fluoxetine, with the key difference being the substitution pattern on the phenoxy ring.[1] This structural variation significantly impacts its pharmacological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79088-29-2[1]
Molecular Formula C₁₇H₁₈F₃NO · HCl[1]
Molecular Weight 345.8 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
UV/Vis (λmax) 277 nm[1]
Solubility DMF: 16 mg/mL, DMSO: 12.5 mg/mL, Ethanol: 12.5 mg/mL, PBS (pH 7.2): 0.2 mg/mL[1]

Synthesis

While a specific, detailed synthesis protocol for this compound is not extensively published as a primary synthetic target, its synthesis can be logically derived from established routes for fluoxetine by substituting the para-substituted starting material with its meta-isomer. The following represents a plausible synthetic workflow.

G cluster_0 Synthesis of this compound Start 3-Chlorobenzotrifluoride (B146439) Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Intermediate1 N-methyl-3-hydroxy-3-phenylpropylamine Intermediate1->Reaction1 Product_base meta-Fluoxetine (free base) Reaction1->Product_base Reaction2 Salt Formation Product_base->Reaction2 Final_Product This compound Reaction2->Final_Product

A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Adapted from Fluoxetine Synthesis)

This protocol is adapted from established methods for the synthesis of fluoxetine enantiomers and should be optimized for the synthesis of the meta-isomer.

Materials:

  • N-methyl-3-hydroxy-3-phenylpropylamine

  • 3-Chlorobenzotrifluoride

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Hexane

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol)

  • Standard laboratory glassware and equipment for organic synthesis under inert atmosphere.

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-3-hydroxy-3-phenylpropylamine in anhydrous DMSO.

  • To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at room temperature. Stir the resulting suspension until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Aromatic Substitution: To the alkoxide solution, add 3-chlorobenzotrifluoride (1.0 equivalent) dropwise.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude meta-fluoxetine free base.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Salt Formation: Dissolve the purified meta-fluoxetine free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Add a solution of hydrochloric acid in the same or a compatible solvent dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Pharmacological Profile

meta-Fluoxetine is characterized as a weaker selective serotonin reuptake inhibitor (SSRI) compared to its para-isomer, fluoxetine.[1] This difference in potency highlights the critical role of the trifluoromethyl group's position in the interaction with the serotonin transporter (SERT).

Table 2: Comparative Inhibitory Activity at the Serotonin Transporter

CompoundKᵢ (nM) in rat brain synaptosomesReference
meta-Fluoxetine 166[1]
Fluoxetine (para-isomer) 17[1]
Experimental Protocol: Serotonin Transporter Binding Assay (Ki Determination)

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a test compound at the serotonin transporter using a radioligand binding assay.

Materials:

  • Rat brain synaptosomes or cells expressing the human serotonin transporter (hSERT).

  • Radioligand (e.g., [³H]citalopram or [³H]paroxetine).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat brain tissue or membranes from hSERT-expressing cells by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of a known SSRI.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathways

The primary mechanism of action of fluoxetine involves the inhibition of serotonin reuptake, leading to increased synaptic serotonin levels. This, in turn, can modulate various downstream signaling pathways. While specific studies on this compound are limited, it is plausible that it may influence similar pathways, albeit with different potency. One such pathway implicated in the action of antidepressants is the mTOR (mammalian target of rapamycin) signaling pathway, which plays a crucial role in cell growth, proliferation, and synaptic plasticity.

G cluster_0 Potential Downstream Signaling of meta-Fluoxetine meta_Fluoxetine meta-Fluoxetine HCl SERT Serotonin Transporter (SERT) meta_Fluoxetine->SERT Inhibition Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Receptors Serotonin Receptors Serotonin->Receptors Activates mTOR_Pathway mTOR Signaling Pathway Receptors->mTOR_Pathway Modulates Downstream_Effects Cell Growth, Proliferation, Synaptic Plasticity mTOR_Pathway->Downstream_Effects Regulates

Hypothesized signaling cascade for this compound.
Experimental Protocol: Analysis of mTOR Signaling Pathway by Western Blot

This protocol describes how to assess the effect of this compound on the mTOR signaling pathway by measuring the phosphorylation status of key downstream proteins.

Materials:

  • Cell line of interest (e.g., neuronal cells).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer. Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation of the mTOR pathway.

Analytical Methods

The accurate quantification of this compound, particularly in the presence of fluoxetine and other related compounds, is essential for quality control of pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Table 3: Representative HPLC Method Parameters for Isomer Separation

ParameterDescription
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for resolution.
Flow Rate Typically 1.0 mL/min
Detection UV at 227 nm or 214 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)
Experimental Protocol: HPLC Analysis of Fluoxetine Isomers

This protocol provides a general framework for the HPLC analysis of this compound.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Reference standards for this compound and fluoxetine hydrochloride.

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Buffer salts (e.g., potassium phosphate).

  • Sample diluent (e.g., mobile phase).

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by accurately mixing the aqueous buffer and organic solvent(s). Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare stock solutions of this compound and fluoxetine hydrochloride in the diluent. Prepare a series of working standard solutions of known concentrations.

  • Preparation of Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.

  • Data Acquisition and Processing: Record the chromatograms and integrate the peak areas for meta-fluoxetine and fluoxetine.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_0 Analytical Workflow for meta-Fluoxetine HCl Sample Sample Preparation HPLC HPLC Separation (C18 Column) Sample->HPLC Detection UV Detection HPLC->Detection Data Data Analysis (Peak Integration) Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification

A typical analytical workflow for quantifying meta-Fluoxetine HCl.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols are intended as a starting point and should be validated and optimized for specific experimental conditions. Further research into the pharmacological and toxicological profile of this compound is warranted to fully understand its biological effects.

References

A Technical Guide to the Stereoselective Synthesis of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of fluoxetine (B1211875) isomers, (R)-fluoxetine and (S)-fluoxetine. Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. While it is often administered as a racemic mixture, the synthesis of its individual enantiomers is of significant interest for research into their distinct pharmacological profiles and for the development of enantiomerically pure drug formulations. This document details key asymmetric synthetic strategies, presenting quantitative data in structured tables, providing detailed experimental protocols for pivotal reactions, and illustrating reaction workflows and catalytic cycles through visualizations.

Core Synthetic Strategies and Data

The enantioselective synthesis of fluoxetine isomers primarily relies on establishing the chiral center at the C3 position of the 3-amino-1-phenylpropan-1-ol (B18842) backbone. Several powerful asymmetric methodologies have been successfully employed to achieve high enantiopurity. This guide focuses on the following key strategies:

  • Catalytic Asymmetric Ketone Reduction: The Corey-Itsuno (CBS) reduction of a prochiral ketone precursor is a widely used and effective method.

  • Catalytic Asymmetric Allylation: The addition of an allyl group to an aldehyde precursor using a chiral catalyst establishes the stereocenter.

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of an alkene precursor creates a chiral diol intermediate.

  • Enzymatic Resolution: Lipases are used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers.

  • Chiral Auxiliaries: The use of stoichiometric chiral reagents, such as diisopinocampheylchloroborane, to direct the stereochemical outcome of a reaction.

The following tables summarize the quantitative data for these key synthetic routes, allowing for a clear comparison of their efficiency and stereoselectivity.

Table 1: Asymmetric Synthesis of Fluoxetine Precursors via Corey-Itsuno (CBS) Reduction
PrecursorCatalystReducing AgentSolventTemp (°C)Yield (%)ee (%)IsomerReference
3-Chloropropiophenone (B135402)(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (B99878)THF-20>9598.6(R)-3-chloro-1-phenylpropanol[1]
3-Chloropropiophenone(S)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfideTHF-20>9598.6(S)-3-chloro-1-phenylpropanol[1]
Table 2: Asymmetric Synthesis of (R)-Fluoxetine via Catalytic Asymmetric Allylation
AldehydeCatalyst SystemAllylating AgentSolventTemp (°C)Overall Yield (%)ee (%)Reference
Benzaldehyde (B42025)TiCl₄, Ti(OⁱPr)₄, Ag₂O, (R)-BINOL (Maruoka's Catalyst)AllyltributyltinCH₂Cl₂-205099[2][3][4]
Table 3: Enzymatic Resolution for the Synthesis of Fluoxetine Precursors
SubstrateEnzymeAcyl Donor/SolventProductYield (%)ee (%)Reference
(±)-3-hydroxy-3-phenylpropanenitrileLipase (B570770) from Pseudomonas fluorescensVinyl acetate (B1210297) / Hexane(S)-3-hydroxy-3-phenylpropanenitrile-79.5[5][6]

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions cited in this guide.

Corey-Itsuno (CBS) Reduction of 3-Chloropropiophenone

This protocol describes the asymmetric reduction of 3-chloropropiophenone to enantiomerically enriched 3-chloro-1-phenylpropanol, a key intermediate in the synthesis of both fluoxetine enantiomers.[1]

Materials:

  • 3-Chloropropiophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Hydrochloric Acid (2N)

  • Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Borane-dimethyl sulfide complex (0.6 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

  • A solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with 2N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral alcohol.

Catalytic Asymmetric Allylation of Benzaldehyde

This protocol details the synthesis of (R)-1-phenyl-but-3-en-1-ol, a precursor to (R)-fluoxetine, using the Maruoka catalyst system.[2][4]

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Silver(I) oxide (Ag₂O)

  • (R)-BINOL

  • Benzaldehyde

  • Allyltributyltin

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, a solution of TiCl₄ (5 mol%) and Ti(OⁱPr)₄ (15 mol%) in CH₂Cl₂ is prepared and stirred at room temperature for 1 hour.

  • Silver(I) oxide (10 mol%) is added, and the mixture is stirred for a further 5 hours in the dark.

  • (R)-BINOL (20 mol%) is added, and the mixture is stirred for 2 hours to generate the chiral catalyst (R,R)-A.

  • The reaction mixture is cooled to -20 °C, and benzaldehyde (1.0 eq) is added.

  • Allyltributyltin (1.2 eq) is then added dropwise, and the reaction is stirred at -20 °C for 72 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is filtered through a pad of celite, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield (R)-1-phenyl-but-3-en-1-ol.

Lipase-Catalyzed Kinetic Resolution of (±)-3-hydroxy-3-phenylpropanenitrile

This protocol describes the enzymatic resolution of a racemic cyanohydrin, a precursor to fluoxetine, using a lipase.[5][6]

Materials:

  • (±)-3-hydroxy-3-phenylpropanenitrile

  • Immobilized Lipase from Pseudomonas fluorescens

  • Vinyl acetate

  • Hexane

  • Phosphate buffer (pH 7)

Procedure:

  • To a solution of (±)-3-hydroxy-3-phenylpropanenitrile (1.0 eq) in hexane, add vinyl acetate (2.0 eq).

  • Immobilized lipase from Pseudomonas fluorescens is added to the mixture.

  • The suspension is shaken at a constant temperature (e.g., 40 °C) for a specified period (e.g., 168 hours).

  • The reaction progress and enantiomeric excess can be monitored by chiral HPLC.

  • Upon reaching the desired conversion (ideally close to 50%), the enzyme is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-acetate can be separated by column chromatography.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic strategies.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_methods Asymmetric Transformation cluster_intermediates Chiral Intermediates cluster_final Final Product Prochiral_Ketone Prochiral Ketone (e.g., 3-Chloropropiophenone) CBS_Reduction Corey-Itsuno (CBS) Reduction Prochiral_Ketone->CBS_Reduction Chiral Catalyst + Reducing Agent Aldehyde Aldehyde (e.g., Benzaldehyde) Asymmetric_Allylation Catalytic Asymmetric Allylation Aldehyde->Asymmetric_Allylation Chiral Catalyst + Allylating Agent Racemic_Alcohol Racemic Alcohol (e.g., (±)-3-hydroxy-3-phenylpropanenitrile) Enzymatic_Resolution Enzymatic Resolution Racemic_Alcohol->Enzymatic_Resolution Lipase + Acyl Donor Chiral_Alcohol Chiral Alcohol ((R)- or (S)-3-chloro-1-phenylpropanol) CBS_Reduction->Chiral_Alcohol Chiral_Homoallylic_Alcohol Chiral Homoallylic Alcohol ((R)-1-phenyl-but-3-en-1-ol) Asymmetric_Allylation->Chiral_Homoallylic_Alcohol Resolved_Enantiomers Separated Enantiomers ((S)-alcohol and (R)-acetate) Enzymatic_Resolution->Resolved_Enantiomers Fluoxetine_Isomer (R)- or (S)-Fluoxetine Chiral_Alcohol->Fluoxetine_Isomer Further Steps Chiral_Homoallylic_Alcohol->Fluoxetine_Isomer Further Steps Resolved_Enantiomers->Fluoxetine_Isomer Further Steps

Caption: General workflows for the asymmetric synthesis of fluoxetine isomers.

CBS_Catalytic_Cycle Catalyst CBS Catalyst (Oxazaborolidine) Catalyst_BH3 Catalyst-BH₃ Complex Catalyst->Catalyst_BH3 + BH₃ Transition_State Six-membered Transition State Catalyst_BH3->Transition_State + Ketone Ketone Prochiral Ketone (R¹COR²) Ketone->Transition_State Alkoxyborane Chiral Alkoxyborane Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol (R¹CH(OH)R²) Alkoxyborane->Chiral_Alcohol Workup BH3 BH₃

Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.

Conclusion

The stereoselective synthesis of fluoxetine isomers is a well-explored area of research, with several robust and high-yielding methodologies available to the scientific community. The choice of a particular synthetic route will depend on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the scale of the synthesis. This guide provides a foundational understanding of the key strategies employed in this field, offering detailed protocols and comparative data to aid researchers in their synthetic endeavors. The continued development of novel and more efficient catalytic systems will undoubtedly further refine the synthesis of these important pharmaceutical compounds.

References

Technical Guide: Solubility Profile of meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility data for meta-fluoxetine hydrochloride. The information is curated to assist researchers, scientists, and professionals in the pharmaceutical industry in understanding the solubility characteristics of this compound, which is crucial for formulation development, preclinical studies, and overall drug design.

Introduction to this compound

This compound is an isomer of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). It is identified as an impurity in fluoxetine preparations.[1] While it shares the core mechanism of action with fluoxetine by inhibiting the serotonin transporter (SERT), it does so with a lower potency.[1] Understanding its physicochemical properties, particularly solubility, is essential for its characterization and for the development of formulations containing fluoxetine, where it may be present.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic and aqueous solvents. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~16[2]
Dimethyl Sulfoxide (DMSO)~12.5[2]
Ethanol~12.5[2]
Phosphate-Buffered Saline (PBS), pH 7.2~0.2[2]

Table 2: Qualitative Solubility of Fluoxetine Hydrochloride in Various Solvents *

SolventSolubility Description
WaterSparingly soluble[3]
MethanolFreely soluble[3]
Methylene ChlorideSparingly soluble[3]

Note: This data is for fluoxetine hydrochloride, the parent compound, and provides a useful reference for understanding the general solubility profile of related structures like this compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a drug substance. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solid in the solvent represents its solubility.

Detailed Experimental Protocol (Static Gravimetric Method)

The following protocol outlines the steps for determining the solubility of this compound using a static gravimetric method, a common variation of the shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., ethanol, DMSO, water)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the container in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at a specific value, typically 25 °C or 37 °C.

  • Phase Separation:

    • After equilibration, allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish.

    • Evaporate the solvent from the dish using a gentle stream of nitrogen or by placing it in a ventilated oven at a temperature that will not cause degradation of the compound.

    • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it again.

  • Calculation:

    • The solubility (in mg/mL) is calculated using the following formula: Solubility = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate

Signaling Pathway of this compound

As a selective serotonin reuptake inhibitor (SSRI), this compound's primary mechanism of action involves the modulation of serotonergic neurotransmission. The following diagram illustrates the general signaling pathway for SSRIs.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT->Serotonin_Vesicle Recycling Autoreceptor 5-HT1A Autoreceptor Serotonin->SERT Serotonin->Autoreceptor Feedback Postsynaptic_Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade SSRI meta-Fluoxetine HCl SSRI->SERT Inhibition Solubility_Workflow A 1. Prepare Supersaturated Solution (Excess solute in solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Separate Solid and Liquid Phases (Centrifugation/Filtration) B->C D 4. Isolate and Quantify Solute (Evaporation and Gravimetric Analysis) C->D E 5. Calculate Solubility (mg/mL) D->E

References

The Biological Activity of Fluoxetine Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of impurities associated with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires thorough investigation to ensure the safety and efficacy of the final drug product. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of the pharmacological and toxicological profiles of these compounds.

Introduction

Fluoxetine, marketed under trade names such as Prozac, is a widely prescribed antidepressant.[1] Its mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2] The synthesis of fluoxetine and its subsequent degradation can lead to the formation of various related substances, or impurities. Regulatory bodies worldwide require stringent control of these impurities, necessitating a thorough understanding of their potential biological effects.

This guide focuses on the following key fluoxetine impurities:

  • Norfluoxetine (B159337): The primary active metabolite of fluoxetine.

  • N-Nitroso Fluoxetine: A nitrosamine (B1359907) impurity of significant regulatory concern.

  • Fluoxetine Impurity A: (1RS)-3-(Methylamino)-1-phenylpropan-1-ol

  • Fluoxetine Impurity B: N-methyl-3-phenylpropan-1-amine

  • Fluoxetine Impurity C: (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine

  • Fluoxetine Impurity D: 3-(Trifluoromethyl)phenol

  • N-Formyl Fluoxetine: N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)formamide

Core Biological Activities and Toxicological Profiles

Norfluoxetine: The Active Metabolite

Norfluoxetine is the N-demethylated metabolite of fluoxetine and is a potent SSRI in its own right, contributing significantly to the overall pharmacological effect of the parent drug.[3]

Quantitative Biological Data for Norfluoxetine

ParameterValueSpecies/SystemReference
Serotonin Transporter (SERT) Inhibition
Ki19 nMHuman[4]
Norepinephrine Transporter (NET) Inhibition
Ki2700 nMHuman[4]
Dopamine (B1211576) Transporter (DAT) Inhibition
Ki420 nMHuman[4]
CYP2D6 Inhibition
Apparent Ki0.2 µMHuman Liver Microsomes[5]
CYP2C19 Inhibition
IC50 (R-norfluoxetine)5 ± 1 µMHuman Liver Microsomes
IC50 (S-norfluoxetine)11 ± 1 µMHuman Liver Microsomes
CYP3A4 Inhibition
IC50 (R-norfluoxetine)5 ± 1 µMHuman Liver Microsomes
IC50 (S-norfluoxetine)11 ± 1 µMHuman Liver Microsomes
N-Nitroso Fluoxetine: A Genotoxic Impurity

N-Nitroso fluoxetine is a nitrosamine impurity that has been detected in some fluoxetine products and is of significant concern due to its potential carcinogenic properties.[6][7] Regulatory agencies have set strict limits on the acceptable daily intake of such impurities.[6]

Toxicological Data for N-Nitroso Fluoxetine

EndpointResultSystemReference
GenotoxicityPositiveIn vitro and in silico assays[8]
CarcinogenicityProbable human carcinogenBased on structure-activity relationships[8]
Regulatory Limits
Acceptable Intake (AI)100 ng/dayMinistry of Food and Drug Safety (Korea)[6]
Other Fluoxetine Impurities: A Data Gap

Comprehensive quantitative biological activity data for Fluoxetine Impurities A, B, C, D, and N-Formyl Fluoxetine is limited in the public domain. These compounds are primarily recognized as process-related impurities or synthetic intermediates.[9][10][11]

  • Fluoxetine Impurity B (N-methyl-3-phenylpropan-1-amine): This impurity is structurally related to N-Methyl-PPPA, a known serotonin-norepinephrine reuptake inhibitor (SNRI).[2][13] However, specific quantitative data on the biological activity of Impurity B itself is lacking.

  • Fluoxetine Impurity C ((3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine): As an isomer of fluoxetine, it is plausible that this impurity may possess some activity at the serotonin transporter, but specific binding affinity or inhibition data is not available.[14][15][16]

  • Fluoxetine Impurity D (3-(Trifluoromethyl)phenol): This compound is a potential precursor or degradant.[17] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[18][19]

  • N-Formyl Fluoxetine: This impurity is generated during the production process of fluoxetine.[8][20][21][22] Its biological activity has not been extensively characterized.

Signaling Pathways and Metabolic Fate

The primary mechanism of action of fluoxetine and its active metabolite, norfluoxetine, involves the inhibition of the serotonin transporter (SERT). This leads to an increase in the concentration of serotonin in the synaptic cleft, which then activates various downstream signaling pathways.

SERT_Inhibition_Pathway Fluoxetine Fluoxetine / Norfluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Leads to Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., CREB, BDNF) Postsynaptic_Receptors->Downstream_Signaling Initiates Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Caption: Inhibition of the Serotonin Transporter by Fluoxetine and Norfluoxetine.

The metabolism of fluoxetine is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role in the N-demethylation to form norfluoxetine.[4][23] Both fluoxetine and norfluoxetine are also inhibitors of several CYP enzymes, leading to potential drug-drug interactions.[4][5][24]

Fluoxetine_Metabolism Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation Inactive_Metabolites Inactive Metabolites Fluoxetine->Inactive_Metabolites CYP2D6 CYP2D6 CYP2D6->Norfluoxetine Other_CYPs Other CYPs (e.g., CYP2C9, CYP3A4) Other_CYPs->Inactive_Metabolites Experimental_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Cell_Membranes Prepare hSERT-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Cell_Membranes->Incubation Radioligand Prepare [³H]-Citalopram (Radioligand) Radioligand->Incubation Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Processing Calculate IC50 and Ki Scintillation_Counting->Data_Processing

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875), the flagship compound of the selective serotonin (B10506) reuptake inhibitor (SSRI) class, has been a cornerstone in the treatment of major depressive disorder and other psychiatric conditions for decades. Its mechanism of action, centered on the potent and selective inhibition of the serotonin transporter (SERT), has prompted extensive research into its pharmacology, metabolism, and structure-activity relationships. This technical guide provides an in-depth examination of the pharmacological properties of fluoxetine, its primary active metabolite norfluoxetine (B159337), and their respective enantiomers. It summarizes their binding affinities for key monoamine transporters, details their pharmacokinetic profiles, and explores the downstream signaling cascades implicated in their therapeutic effects. Furthermore, this document outlines detailed experimental protocols for key in vitro assays and presents logical models for structure-activity relationships, offering a comprehensive resource for professionals in neuroscience research and drug development.

Introduction

The development of fluoxetine marked a pivotal moment in psychopharmacology, shifting the paradigm from broad-spectrum tricyclic antidepressants to targeted agents with improved side-effect profiles.[1] Marketed as Prozac, it was the first SSRI to gain FDA approval in 1987.[2] The therapeutic efficacy of fluoxetine is primarily attributed to its selective blockade of SERT, which leads to an increase in the synaptic concentration of serotonin.[1] Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine, which are metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its only major active metabolite, norfluoxetine.[1][3] This metabolite also exists as a pair of enantiomers, (R)- and (S)-norfluoxetine, which themselves exhibit potent pharmacological activity and have significantly longer half-lives than the parent compound, contributing to the prolonged therapeutic action of the drug.[4] Understanding the distinct pharmacological profiles of each of these four compounds is critical for a complete picture of fluoxetine's in vivo action.

Pharmacodynamics

The pharmacodynamic profile of fluoxetine and its metabolites is defined by their interaction with monoamine transporters and subsequent downstream effects on intracellular signaling pathways.

Monoamine Transporter Binding Affinity

The defining characteristic of fluoxetine is its high affinity and selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This selectivity is responsible for its primary therapeutic effects and distinguishes it from other classes of antidepressants. The binding affinities (Ki) of the enantiomers of fluoxetine and norfluoxetine for these transporters are summarized in Table 1. Notably, S-norfluoxetine is a significantly more potent SERT inhibitor than its R-enantiomer.[4] While both enantiomers of fluoxetine show similar potency, the S-enantiomer of norfluoxetine is the most potent SERT inhibitor among the four compounds. Fluoxetine and its metabolites have minimal affinity for NET and DAT at therapeutic concentrations.[2][5]

Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters

Compound SERT NET DAT Other Receptors Reference
(R)-Fluoxetine 1.4 >1000 >1000 5-HT2C (Ki = 64 nM) [5]
(S)-Fluoxetine ~1.4 (similar to R) >1000 >1000 - [6]
(R)-Norfluoxetine High (less potent) - - - [4]
(S)-Norfluoxetine High (most potent) - - - [4]

Note: A lower Ki value indicates higher binding affinity. Data is compiled from multiple sources and assays; direct comparison should be made with caution. The in vivo potency of S-norfluoxetine is markedly greater than R-norfluoxetine.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for fluoxetine is the inhibition of serotonin reuptake. By binding to SERT, fluoxetine blocks the transport of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse.

However, the therapeutic effects of fluoxetine are not immediate and typically take several weeks to manifest, suggesting that downstream adaptive changes are crucial. Chronic administration of fluoxetine has been shown to modulate neuroplasticity through several interconnected signaling pathways. A key pathway involves the Brain-Derived Neurotrophic Factor (BDNF). Evidence suggests that long-term SSRI treatment increases BDNF expression. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that includes the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival, growth, and synaptic plasticity. Interestingly, recent studies suggest fluoxetine may also directly bind to and allosterically modulate the TrkB receptor, facilitating BDNF signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->SERT Reuptake Synaptic_Serotonin Synaptic Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release TrkB TrkB Receptor CREB CREB TrkB->CREB Signaling Cascade pCREB p-CREB CREB->pCREB Phosphorylation Nucleus Nucleus pCREB->Nucleus Gene_Expression Gene Expression (Neuroplasticity, Neuronal Survival) Nucleus->Gene_Expression Transcription Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Fluoxetine->TrkB Direct Binding & Allosteric Modulation Synaptic_Serotonin->TrkB Activates (Chronic Effect) BDNF BDNF BDNF->TrkB Binds

Figure 1: Fluoxetine's dual mechanism on SERT and TrkB pathways.

Pharmacokinetics

The pharmacokinetic profiles of fluoxetine and norfluoxetine are characterized by long elimination half-lives, extensive metabolism, and high protein binding. These properties contribute to the drug's delayed onset of action and prolonged clinical effects.

Table 2: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine (Single 20 mg Oral Dose)

Parameter Fluoxetine Norfluoxetine Reference
Tmax (h) 6 - 8 - [1]
Cmax (ng/mL) ~27.0 (Extensive Metabolizers) ~8.4 (Extensive Metabolizers) [4]
AUC₀-∞ (ng·h/mL) ~2064 (Extensive Metabolizers) ~2532 (Extensive Metabolizers) [4]
Vd (L) 1480 -
Clearance (L/h) 10 - 29.1 ~0.9 [6]
t½ (days) 1 - 4 (acute), 4 - 6 (chronic) 7 - 15 [7]
Protein Binding (%) ~94.5 - [1]

Note: Parameters can vary significantly based on patient genetics (e.g., CYP2D6 metabolizer status), duration of use (acute vs. chronic), and co-administered medications.

Fluoxetine is well absorbed orally and undergoes extensive first-pass metabolism in the liver, primarily via N-demethylation by CYP2D6 to form norfluoxetine.[1] Genetic polymorphisms in CYP2D6 can lead to significant variability in plasma concentrations, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[8] Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6, which can lead to significant drug-drug interactions with other substrates of this enzyme.[3] The exceptionally long half-life of norfluoxetine (up to 15 days) means that steady-state concentrations are reached only after several weeks of continuous dosing, and the drug remains in the system for an extended period after discontinuation.[7]

Structure-Activity Relationships (SAR)

The chemical structure of fluoxetine—a 3-aryloxy-3-phenylpropylamine—has been the subject of extensive modification to probe its structure-activity relationships. Key structural features are critical for its potency and selectivity.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the para-position of the phenoxy ring is crucial for selectivity. Its electron-withdrawing nature is thought to enhance binding to SERT. Shifting this group to other positions or replacing it often reduces SSRI activity.

  • Phenoxy Ring Substitution: Substituents on the phenoxy ring are critical for SERT vs. NET selectivity. As a general rule, substitution at the 4'-position (para) favors SERT inhibition (e.g., fluoxetine), while substitution at the 2'-position (ortho) favors NET inhibition (e.g., nisoxetine).

  • Propylamine Chain: The three-carbon chain is an optimal linker length. Shortening or lengthening this chain typically decreases activity.

  • N-Methyl Group: The secondary amine (N-methyl) is important. While demethylation to the primary amine (norfluoxetine) retains or even enhances SERT inhibitory activity, further substitutions on the nitrogen can drastically alter the pharmacological profile. For example, larger N-substituents can reduce SERT binding.

SAR cluster_Phenoxy Phenoxy Ring Modifications cluster_Amine Amine Group Modifications cluster_Outcome Pharmacological Outcome Fluoxetine Fluoxetine Core (3-Aryloxy-3-phenylpropylamine) CF3_group 4'-CF3 Group Fluoxetine->CF3_group N_Methyl N-Methyl Group Fluoxetine->N_Methyl Pos_Change Change Position of -CF3 CF3_group->Pos_Change Sub_Change Change Substituent CF3_group->Sub_Change High_SERT High SERT Selectivity & Potency CF3_group->High_SERT Critical for High_NET Increased NET Activity Pos_Change->High_NET Ortho position leads to Reduced_SERT Reduced SERT Activity Sub_Change->Reduced_SERT Generally leads to N_Demethyl N-Demethylation (Primary Amine) N_Methyl->N_Demethyl N_Subst Larger N-Substituents N_Methyl->N_Subst Retained_SERT Retained/Enhanced SERT Activity N_Demethyl->Retained_SERT Results in (Norfluoxetine) N_Subst->Reduced_SERT Leads to

Figure 2: Structure-activity relationship logic for fluoxetine analogs.

Experimental Protocols

Characterizing the interaction of compounds with monoamine transporters is fundamental. The following sections detail the methodologies for two standard in vitro assays: the radioligand binding assay and the serotonin reuptake inhibition assay.

Experimental Workflow: In Vitro Assays

The general workflow for characterizing a novel compound's effect on SERT involves preparing a biological source of the transporter, performing binding or uptake assays, and analyzing the resulting data to determine key parameters like Ki or IC50.

Workflow start Start prep Biological Preparation (e.g., hSERT-expressing cells or brain tissue homogenate) start->prep membrane_prep Membrane Preparation (for binding assays) prep->membrane_prep cell_plating Cell Plating (for uptake assays) prep->cell_plating assay_setup Assay Setup (96-well plate) membrane_prep->assay_setup Binding Assay cell_plating->assay_setup Uptake Assay incubation Incubation (with radioligand +/- inhibitors) assay_setup->incubation termination Termination & Harvesting (Rapid filtration) incubation->termination counting Quantification (Liquid Scintillation Counting) termination->counting analysis Data Analysis (Calculate Ki / IC50) counting->analysis end End analysis->end

Figure 3: Generalized workflow for in vitro SERT functional assays.

Protocol 1: SERT Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to SERT.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human serotonin transporter (hSERT).

  • Materials:

    • Biological Source: Cell membranes prepared from HEK293 cells stably expressing hSERT.

    • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Non-specific Binding Control: 10 µM Paroxetine or another high-affinity non-labeled SERT inhibitor.

    • Test Compound: Serial dilutions of the compound of interest.

    • Equipment: 96-well microplates, cell harvester with glass fiber filter mats, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Culture hSERT-expressing cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration via a Bradford or BCA assay.

    • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Cell membranes + [³H]Citalopram + assay buffer.

      • Non-specific Binding: Cell membranes + [³H]Citalopram + non-specific binding control (e.g., 10 µM Paroxetine).

      • Test Compound: Cell membranes + [³H]Citalopram + serial dilutions of the test compound.

    • Incubation: Add the cell membrane preparation to each well. Initiate the binding reaction by adding [³H]Citalopram at a final concentration near its Kd (~1-2 nM). Incubate the plate at room temperature (e.g., 20-25°C) for 60-90 minutes to allow the reaction to reach equilibrium.

    • Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

      • Plot the percentage of specific binding versus the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Reuptake Inhibition Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin into cells expressing SERT.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the inhibition of serotonin uptake.

  • Materials:

    • Biological Source: Confluent monolayer of hSERT-expressing cells (e.g., HEK293 or JAR cells) plated in 96-well plates.

    • Substrate: [³H]Serotonin (5-HT).

    • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, pH 7.4).

    • Non-specific Uptake Control: 10 µM Fluoxetine or another potent SERT inhibitor.

    • Test Compound: Serial dilutions of the compound of interest.

    • Equipment: 96-well microplates, liquid scintillation counter.

  • Procedure:

    • Cell Plating: Seed hSERT-expressing cells into 96-well plates and grow until they form a confluent monolayer.

    • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with pre-warmed (37°C) uptake buffer.

    • Pre-incubation: Add uptake buffer containing the appropriate serial dilutions of the test compound (or buffer for total uptake, or non-specific control) to the wells. Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiation of Uptake: Initiate serotonin uptake by adding [³H]Serotonin to each well. The final concentration should be near the Km for SERT (e.g., ~1 µM).

    • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) that falls within the linear range of uptake.

    • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells 3-4 times with ice-cold uptake buffer.

    • Cell Lysis and Counting: Lyse the cells in each well (e.g., with a mild detergent or distilled water). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific uptake: Specific Uptake = Total Uptake (DPM) - Non-specific Uptake (DPM).

      • Calculate the percent inhibition for each concentration of the test compound.

      • Plot the percent inhibition versus the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Fluoxetine and its related compounds represent a well-characterized but complex class of pharmacological agents. While their primary mechanism of SERT inhibition is firmly established, a deeper understanding of the distinct contributions of each enantiomer and metabolite, along with their influence on downstream neuroplasticity pathways, is essential for continued innovation in the field. The stereoselectivity in both pharmacodynamic action and pharmacokinetic disposition highlights the importance of chiral considerations in drug design and evaluation. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore novel SERT inhibitors or further elucidate the multifaceted pharmacology of existing ones.

References

An In-depth Technical Guide on the Safety and Handling of meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: meta-Fluoxetine hydrochloride is a research chemical and an isomer of the well-known antidepressant fluoxetine (B1211875).[1] It is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.[2] The information provided in this guide is a consolidation of available data for this compound and related compounds, including fluoxetine hydrochloride. It is imperative to handle this compound with the utmost care, recognizing that the toxicological properties may not be fully elucidated.

Chemical and Physical Properties

This compound is an isomer of fluoxetine, where the trifluoromethyl group is at the meta position on the phenoxy ring instead of the para position.[1] It is also known by synonyms such as m-Fluoxetine, Fluoxetine Impurity C, and Fluoxetine Related Compound A.[1][2]

PropertyValueReference
CAS Number 79088-29-2[1][2]
Molecular Formula C₁₇H₁₈F₃NO • HCl[1]
Molecular Weight 345.8 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 16 mg/ml, DMSO: 12.5 mg/ml, Ethanol: 12.5 mg/ml, PBS (pH 7.2): 0.2 mg/ml[1]
λmax 277 nm[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS label elements include a warning signal word.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

GHS Pictograms:

  • GHS07 (Harmful)[2]

  • GHS09 (Hazardous to the aquatic environment)[2]

For the closely related compound, fluoxetine hydrochloride , the following classifications have been noted:

  • Acute Toxicity (Oral): Category 4[3][4][5][6]

  • Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled)[4]

  • Skin Corrosion/Irritation: Category 2[4][5][7]

  • Serious Eye Damage/Eye Irritation: Category 1[3][4][5][6][7]

  • Hazardous to the aquatic environment (acute and chronic): Category 1[3][4]

Given the potency of fluoxetine and its analogues, it is prudent to handle this compound as a potent compound.[8][9][10] This necessitates a comprehensive risk assessment and the implementation of stringent containment strategies.[11]

Safe Handling and Engineering Controls

Due to the hazardous nature of this compound, robust engineering controls should be the primary means of protection.[9] Personal Protective Equipment (PPE) should be considered a secondary measure.[9]

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, laminar flow hood, or a glove box.[3][10] Local exhaust ventilation should be used to direct airflow away from the operator.[8]

  • Containment: For handling powders, enclosed systems such as isolators with glove ports are recommended to prevent airborne exposure.[8][10] Powder transfer should be managed using containment technologies like split butterfly valves.[12]

  • Air Pressure: Potent compound handling areas should be maintained under negative pressure relative to adjacent areas to prevent cross-contamination.[10] Air should be single-pass and filtered before being exhausted.[10]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[3][5] For higher-risk activities, double gloving and a full gown are recommended.[8]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator is necessary.[4] For high-potency compounds, a Powered Air-Purifying Respirator (PAPR) system may be required.[8]

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[13]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling.[3][5]

  • Contaminated clothing should be laundered separately before reuse.[13]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from sources of ignition and direct sunlight.[2][15] A recommended storage temperature for fluoxetine hydrochloride is between 15°C and 30°C.[7][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3][14]

Accidental Release and First Aid Measures

Accidental Release
  • Minor Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Use dry clean-up procedures to avoid generating dust.[13]

    • Vacuum or sweep up the material and place it in a suitable, labeled container for disposal.[13] A HEPA-filtered vacuum is recommended.[13]

  • Major Spills:

    • Alert emergency responders.[13]

    • Prevent the spill from entering drains or waterways.[13]

    • Contain the spill with inert material (e.g., sand, earth).[13]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][16] Seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water.[5][14] Remove contaminated clothing. If irritation persists, seek medical attention.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][17] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[16] Seek immediate medical attention.[14]

Toxicological Information

meta-Fluoxetine is a weaker selective serotonin (B10506) reuptake inhibitor (SSRI) than para-fluoxetine, with Ki values of 166 nM and 17 nM, respectively, in rat brain synaptosomes.[1]

For the related compound, fluoxetine hydrochloride , the following acute toxicity data is available:

  • Oral LD50 (Rat): 452 mg/kg[14]

  • Oral LD50 (Mouse): 248 mg/kg[14]

  • Acute Toxicity Estimate (ATE) Oral: 500 mg/kg[3]

Prolonged or repeated exposure to fluoxetine hydrochloride may cause damage to the liver and central nervous system (CNS).[14]

Experimental Protocols

Detailed experimental protocols for the synthesis of fluoxetine and its isomers are available in the scientific literature.[18][19][20][21][22][23][24] These often involve multi-step syntheses. For instance, one method for synthesizing fluoxetine hydrochloride involves a Mannich reaction followed by reduction and etherification.[19] Another approach starts with the reduction of ethyl benzoyl acetate.[23][24] The synthesis of specific enantiomers, such as (R)-fluoxetine, has also been described.[20][21]

Visualizations

General Workflow for Handling Potent Compounds

G General Workflow for Handling Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weighing in Containment prep_eng->handle_weigh handle_dissolve Dissolution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Dispose Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: A generalized workflow for the safe handling of potent chemical compounds in a laboratory setting.

Serotonin Reuptake Inhibition Signaling Pathway

G Simplified Mechanism of SSRIs cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin_vesicles Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicles->serotonin_release Action Potential serotonin_synapse Serotonin serotonin_release->serotonin_synapse sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake serotonin_receptor Serotonin Receptor serotonin_synapse->serotonin_receptor signal_transduction Signal Transduction serotonin_receptor->signal_transduction ssri meta-Fluoxetine (SSRI) ssri->sert Inhibits

Caption: Simplified diagram illustrating the mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine.

References

The Discovery and Stereochemical Saga of Fluoxetine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), widely recognized by its brand name Prozac, marked a pivotal moment in the history of psychopharmacology. Its introduction as the first selective serotonin (B10506) reuptake inhibitor (SSRI) revolutionized the treatment of depression and other psychiatric disorders. This technical guide delves into the core of fluoxetine's discovery, with a particular focus on the chemistry and pharmacology of its stereoisomers. As a chiral molecule, fluoxetine exists as a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine, each with a unique pharmacological profile that has been the subject of extensive research. This document provides a comprehensive overview of the historical development, synthetic and analytical methodologies, and the distinct biological activities of these isomers, offering valuable insights for researchers in medicinal chemistry and drug development.

A Historical Perspective: The Genesis of a Blockbuster Drug

The journey to fluoxetine began in the early 1970s at Eli Lilly and Company.[1] Spurred by the understanding of serotonin's role in mood regulation, a team of scientists including Bryan Molloy, Ray Fuller, and David T. Wong, sought to develop a compound that could selectively inhibit the reuptake of this neurotransmitter.[2][3] Their research originated from the observation that the antihistamine diphenhydramine (B27) exhibited some antidepressant properties.[2] This led to the synthesis and evaluation of a series of structurally similar compounds.

The breakthrough came in 1972 with the synthesis of a compound initially designated Lilly 110140, which demonstrated remarkable selectivity for the serotonin transporter (SERT).[3] This compound was later named fluoxetine. Following extensive preclinical and clinical trials, fluoxetine received FDA approval in 1987 for the treatment of major depressive disorder, officially launching the era of SSRIs.[1][4]

Fluoxetine is chemically known as (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine and is marketed as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)-fluoxetine and (S)-fluoxetine.[5][6] The realization that these enantiomers and their active metabolites could have different pharmacological and pharmacokinetic properties prompted further investigation into their individual characteristics.

The Stereoisomers of Fluoxetine and Norfluoxetine (B159337): A Comparative Analysis

Fluoxetine is metabolized in the liver primarily through N-demethylation to its active metabolite, norfluoxetine, which is also a potent SSRI.[5][7] Both fluoxetine and norfluoxetine are chiral molecules, each existing as a pair of enantiomers. The stereochemistry of these compounds plays a crucial role in their pharmacological activity.

Quantitative Comparison of Binding Affinities and Potency

The primary mechanism of action of fluoxetine and its active metabolite is the inhibition of the serotonin transporter (SERT). The binding affinities (Ki) of the enantiomers of fluoxetine and norfluoxetine for human SERT (hSERT) have been determined in various studies.

CompoundTargetKi (nM)Reference
Racemic FluoxetinehSERT17[8]
(R)-FluoxetinehSERT5.2 ± 0.9[9]
(S)-FluoxetinehSERT4.4 ± 0.4[9]
(R)-NorfluoxetinehSERT28.6[10]
(S)-NorfluoxetinehSERT1.3[10]

Note: Ki values can vary between different studies and experimental conditions.

While the enantiomers of fluoxetine exhibit similar high affinity for SERT, a significant difference in potency is observed with the enantiomers of its metabolite, norfluoxetine.[9][11] (S)-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than (R)-norfluoxetine.[10][11]

Furthermore, (R)-fluoxetine has been shown to possess a moderate affinity for the serotonin 2C (5-HT2C) receptor (Ki = 64 nmol/L), an attribute not shared by the other SSRIs.[12][13]

Experimental Protocols

Enantioselective Synthesis of (R)-Fluoxetine

Several methods for the enantioselective synthesis of fluoxetine enantiomers have been developed. One such method involves the asymmetric allylation of benzaldehyde.

Protocol for the Synthesis of (R)-Fluoxetine Hydrochloride: [3]

  • Asymmetric Allylation: Benzaldehyde is reacted with allyl-n-tributyltin in the presence of a chiral catalyst system comprising TiCl2(O-i-Pr)2, (R)-BINOL, and Ag2O in CHCl3 at 0°C for 72 hours to yield (R)-1-phenyl-but-3-en-1-ol with high enantiomeric excess (99% ee).

  • Oxidative Cleavage and Reduction: The resulting homoallylic alcohol is then subjected to oxidative cleavage using OsO4 and NaIO4 in a mixture of ethyl ether and water. The crude aldehyde is immediately reduced with NaBH4 in methanol (B129727) to afford the corresponding diol.

  • Mesylation: The primary alcohol of the diol is selectively mesylated by treatment with methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et3N) in dichloromethane (B109758) at 0°C.

  • Amination: The mesylate is then reacted with aqueous methylamine (B109427) under reflux to introduce the N-methyl group, yielding (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

  • Aromatic Nucleophilic Substitution: The sodium salt of the alcohol is formed using sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) at 80°C. Subsequent reaction with 4-chlorobenzotrifluoride (B24415) at 80-100°C results in the formation of (R)-fluoxetine.

  • Salt Formation: The final product is converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Chiral Separation of Fluoxetine Enantiomers by HPLC

The separation of fluoxetine enantiomers is crucial for their individual analysis. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly employed technique.

Protocol for Chiral HPLC Separation: [14][15]

  • Column: CHIRALPAK® IK (immobilized cellulosic-based polysaccharide CSP).

  • Mobile Phase: A mixture of hexane, ethanol (B145695) (or isopropanol), and diethylamine (B46881) (DEA). A typical composition is 95:5:0.1 (v/v/v) Hexane:Ethanol:DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Temperature: 25°C.

  • Sample Preparation: The fluoxetine sample is dissolved in ethanol.

  • Injection Volume: 5.0 µL.

This method allows for the baseline resolution of (R)- and (S)-fluoxetine.

In Vitro Assay for Serotonin Reuptake Inhibition

The potency of fluoxetine isomers as SERT inhibitors can be determined using in vitro reuptake assays.

Protocol for [3H]Serotonin Reuptake Inhibition Assay: [16]

  • Cell Culture: Human placental choriocarcinoma (JAR) cells, which endogenously express SERT, are cultured to confluence in 96-well plates.

  • Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer is used for the assay.

  • Incubation: Cells are washed and incubated with the KRH buffer at 37°C.

  • Compound Addition: Serial dilutions of the test compounds (fluoxetine enantiomers) are added to the wells.

  • Radioligand Addition: [3H]Serotonin is added to the wells at a concentration close to its KM value (approximately 1.0 µM).

  • Incubation and Termination: The plates are incubated for a short period (e.g., 15 minutes) at 37°C. The reaction is terminated by rapid washing with ice-cold KRH buffer.

  • Scintillation Counting: The amount of [3H]serotonin taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific [3H]serotonin uptake) are calculated by non-linear regression analysis.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of fluoxetine are not solely due to the acute increase in synaptic serotonin levels. Long-term administration of fluoxetine induces neuroadaptive changes involving various intracellular signaling pathways, leading to enhanced neurogenesis and neuroplasticity.

The ERK-CREB Signaling Pathway

Fluoxetine has been shown to activate the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling cascade.[5][17] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

ERK_CREB_Pathway Fluoxetine Fluoxetine SERT SERT Inhibition Fluoxetine->SERT Serotonin Increased Synaptic Serotonin SERT->Serotonin HTR Serotonin Receptors (e.g., 5-HT1A) Serotonin->HTR AC Adenylyl Cyclase HTR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK_path ERK Pathway PKA->ERK_path CREB CREB ERK_path->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Neuroplasticity Neuroplasticity & Neurogenesis Gene_Expression->Neuroplasticity

Caption: Fluoxetine-induced activation of the ERK-CREB signaling pathway.

The BDNF Signaling Pathway and Neurogenesis

A key downstream target of the ERK-CREB pathway is Brain-Derived Neurotrophic Factor (BDNF).[1][18][19][20] Fluoxetine treatment has been consistently shown to increase the expression of BDNF, a neurotrophin that plays a critical role in neuronal survival, growth, and the formation of new synapses. This increase in BDNF is thought to be a major contributor to the neurogenic and antidepressant effects of fluoxetine.

BDNF_Pathway Fluoxetine Chronic Fluoxetine Administration pCREB Increased pCREB Fluoxetine->pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene BDNF_Protein Increased BDNF Protein Levels BDNF_Gene->BDNF_Protein TrkB TrkB Receptor Activation BDNF_Protein->TrkB Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream Neuronal_Survival Neuronal Survival and Growth Downstream->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity Downstream->Synaptic_Plasticity Neurogenesis Adult Hippocampal Neurogenesis Downstream->Neurogenesis

Caption: Fluoxetine's effect on the BDNF signaling pathway and neurogenesis.

Conclusion and Future Directions

The discovery of fluoxetine was a landmark achievement in medicinal chemistry and neuroscience, paving the way for a new generation of antidepressant medications. The subsequent exploration of its stereoisomers has provided valuable insights into the nuances of drug action and metabolism. While racemic fluoxetine has been a highly successful therapeutic agent for decades, the distinct pharmacological profiles of its enantiomers and their metabolites continue to be an area of active research.

Future research may focus on leveraging the unique properties of individual enantiomers to develop novel therapeutics with improved efficacy and side-effect profiles. For instance, the differential effects on cardiac ion channels and CYP450 enzyme inhibition could be exploited to design safer medications. Furthermore, a deeper understanding of the downstream signaling pathways affected by fluoxetine and its isomers will undoubtedly open new avenues for the treatment of depression and other neurological disorders. This in-depth technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

A Technical Guide to the Potential Off-Target Effects of Fluoxetine Isomers and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "meta-fluoxetine" does not correspond to the chemical structure of the widely studied antidepressant drug, fluoxetine (B1211875). Fluoxetine is characterized by a trifluoromethyl group at the para position of its phenoxy ring. Scientific literature extensively covers this para isomer, its enantiomers (R- and S-fluoxetine), and its primary active metabolite, norfluoxetine (B159337). This guide will focus on the known and potential off-target effects of these clinically relevant compounds due to the absence of significant research on a hypothetical "meta-fluoxetine."

Introduction

Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[1] It is administered as a racemic mixture of (R)- and (S)-fluoxetine. The primary mechanism of action for fluoxetine and its active metabolite, norfluoxetine, is the potent and selective inhibition of the serotonin transporter (SERT).[2] However, like most systemically acting drugs, fluoxetine and its derivatives are not without off-target effects. These interactions can contribute to the therapeutic profile or, more commonly, to the adverse effect profile of the drug. Understanding these off-target effects is crucial for drug development, predicting drug-drug interactions, and ensuring patient safety.

This technical guide provides a comprehensive overview of the known off-target pharmacology of fluoxetine's enantiomers and its major metabolite, norfluoxetine. It includes quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows.

Off-Target Receptor and Transporter Binding Profiles

While fluoxetine is highly selective for SERT, it and its derivatives exhibit measurable affinity for other receptors and transporters at concentrations that may be clinically relevant. The binding affinities are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.

Target Ligand (R)-Fluoxetine Ki (nM) (S)-Fluoxetine Ki (nM) (R)-Norfluoxetine Ki (nM) (S)-Norfluoxetine Ki (nM) Reference
Primary Target
Serotonin Transporter (SERT)~1.3-14~1.3-14>2801.3-14[2]
Off-Targets
5-HT2C Receptor[3H]mesulergine55.4 (racemic)--203[3]
5-HT2B Receptor->10,000>10,000>10,000>10,000[4]
Norepinephrine Transporter (NET)[3H]tomoxetineLess PotentLess PotentLess Potent than FluoxetineLess Potent than Fluoxetine[2]
CYP2D6--68-35[5]

Note: Data for individual enantiomers are not always available in the literature; in such cases, data for the racemate are provided. A hyphen (-) indicates that specific data for that enantiomer was not found in the cited sources.

Metabolism of Fluoxetine

Fluoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is N-demethylation to form norfluoxetine, which is also pharmacologically active.

The key enzyme responsible for the conversion of fluoxetine to norfluoxetine is CYP2D6 .[2][6] Both fluoxetine and norfluoxetine are also potent inhibitors of CYP2D6, which can lead to significant drug-drug interactions when co-administered with other CYP2D6 substrates.[5][7][8] This inhibition is thought to be primarily competitive, owing to the high binding affinity of fluoxetine and norfluoxetine for the enzyme.[7]

G fluoxetine Fluoxetine (R- and S-enantiomers) norfluoxetine Norfluoxetine (R- and S-enantiomers) fluoxetine->norfluoxetine N-demethylation (CYP2D6, CYP2C9, CYP2C19) other_metabolites Other Metabolites (e.g., p-trifluoromethylphenol) fluoxetine->other_metabolites O-dealkylation excretion Excretion norfluoxetine->excretion Further Metabolism and Conjugation other_metabolites->excretion

Metabolic pathway of fluoxetine.

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9]

Objective: To determine the inhibition constant (Ki) of test compounds (e.g., R-fluoxetine, S-fluoxetine, norfluoxetine) for a panel of off-target receptors.

Materials:

  • Membrane preparations from cells expressing the receptor of interest.

  • A specific radioligand for each receptor (e.g., [3H]mesulergine for 5-HT2C).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparations and resuspend them in the assay buffer.[10]

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[9][10]

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plates. This separates the bound radioligand from the unbound.[1]

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[10]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare receptor membranes incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_ligands Prepare radioligand and test compounds prep_ligands->incubate filtrate Filter to separate bound and unbound incubate->filtrate wash Wash filters filtrate->wash count Quantify radioactivity wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki

Workflow for a radioligand binding assay.

Key Off-Target Signaling Pathways and Effects

5-HT2C Receptor Antagonism

Fluoxetine and norfluoxetine act as antagonists at the 5-HT2C receptor.[3] This is a notable off-target effect as 5-HT2C receptors are involved in the regulation of mood, appetite, and the release of dopamine (B1211576) and norepinephrine. Blockade of these receptors by fluoxetine may contribute to its therapeutic effects or side effects. For example, antagonism of 5-HT2C receptors can lead to increased downstream dopamine release in certain brain regions.

G fluoxetine Fluoxetine / Norfluoxetine ht2c 5-HT2C Receptor fluoxetine->ht2c Antagonism gaba_neuron GABAergic Interneuron ht2c->gaba_neuron Activates dopamine_neuron Dopamine Neuron gaba_neuron->dopamine_neuron Inhibits dopamine_release Dopamine Release dopamine_neuron->dopamine_release Stimulates

Potential 5-HT2C antagonism pathway.

Cardiovascular Effects

Some clinical reports have associated fluoxetine with cardiovascular side effects such as dysrhythmias and syncope, although these are less frequent than with tricyclic antidepressants.[11][12] Preclinical studies suggest that at higher concentrations, fluoxetine can exert cardiodepressant and vasodilatory effects.[11] One proposed mechanism for these effects is the inhibition of L-type voltage-dependent calcium channels in vascular smooth muscle cells, which can lead to vasodilation and potentially orthostatic hypotension.[13][14] There is also a small risk of QT interval prolongation, particularly when taken with other drugs that affect this cardiac parameter.[8]

Conclusion

While fluoxetine is a highly selective serotonin reuptake inhibitor, a comprehensive understanding of its pharmacology must include its interactions with off-target sites. The most well-documented off-target effects include antagonism of the 5-HT2C receptor and inhibition of the CYP2D6 enzyme, the latter having significant implications for drug-drug interactions. Cardiovascular effects, potentially mediated by ion channel modulation, have also been reported. The enantiomers of fluoxetine and its metabolite norfluoxetine exhibit differential activity at both on-target and off-target sites, highlighting the importance of stereochemistry in drug action. Further research into these off-target interactions will continue to refine our understanding of the complete pharmacological profile of fluoxetine and aid in the development of safer and more effective therapeutics.

References

In-Depth Technical Guide to the Physical Characteristics of meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Fluoxetine hydrochloride, a positional isomer and known impurity of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), is a critical compound for study in the fields of pharmaceutical development and quality control.[1] A thorough understanding of its physical characteristics is paramount for the development of robust analytical methods, formulation strategies, and for ensuring the purity and safety of fluoxetine drug products. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Physical and Chemical Properties

This compound is a crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine, monohydrochloride[1]
Synonyms m-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A[1]
CAS Number 79088-29-2[1]
Molecular Formula C₁₇H₁₈F₃NO · HCl[1]
Molecular Weight 345.8 g/mol [1]
Physical Form Crystalline Solid[1]
pKa ~9.8 (Estimated based on the pKa of the secondary amine in fluoxetine)
Melting Point Data not available in the searched resources. For comparison, the melting point of the para-isomer, fluoxetine hydrochloride, is reported to be in the range of 158.4-158.9 °C and 179-182 °C.[2][3]

Solubility Profile

The solubility of this compound has been determined in various solvents, which is crucial information for analytical method development and pre-formulation studies.

SolventSolubility
Dimethylformamide (DMF)16 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)12.5 mg/mL
Ethanol12.5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.20.2 mg/mL

Spectral Characteristics

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits a maximum absorbance (λmax) at 277 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS): Specific NMR, IR, and MS spectra for this compound were not available in the public domain at the time of this report. Researchers should expect spectra that are largely similar to fluoxetine hydrochloride, with key differences in the aromatic regions of the NMR spectra due to the different substitution pattern of the trifluoromethylphenoxy group.

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting range provides an indication of purity.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Crystalline Solid Load Load Capillary Tube (2-3mm) Powder->Load Place Place in Melting Point Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Onset and Completion Temperatures Observe->Record Result Melting Point Data Record->Result Melting Range

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

SolubilityDetermination cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Agitate Agitate at Constant Temperature (24-48h) Add->Agitate Separate Separate Solid and Liquid Phases Agitate->Separate Quantify Quantify Concentration of Supernatant (UV/HPLC) Separate->Quantify Result Solubility Data Quantify->Result Solubility Value

Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable group in this compound.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKaDetermination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Prepare Prepare Analyte Solution Titrate Titrate with Standardized Base Prepare->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa from Half-Equivalence Point Plot->Determine Result pKa Data Determine->Result pKa Value

Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This technical guide provides a foundational understanding of the key physical characteristics of this compound for researchers and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a framework for the in-house determination and verification of these critical parameters. The provided workflows offer a visual guide to these standard laboratory procedures. It is important to note the current lack of a publicly available, experimentally determined melting point and comprehensive spectral data for this compound, highlighting an area for future research and publication to further support the scientific community.

References

Methodological & Application

Application Notes and Protocols for meta-Fluoxetine Hydrochloride Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Fluoxetine hydrochloride is a positional isomer of Fluoxetine hydrochloride, a widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI). As an isomer, it is often considered a critical impurity in the synthesis of Fluoxetine. Consequently, the primary application of this compound is as a certified reference material or analytical standard for the identification and quantification of impurities in Fluoxetine hydrochloride active pharmaceutical ingredients (APIs) and formulated drug products.[1][2][3] Its use is essential for ensuring the purity, safety, and efficacy of Fluoxetine-based therapeutics by allowing for accurate assessment of related substances. This document provides detailed protocols for the use of this compound in analytical method development and routine quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine, monohydrochloride[4]
Synonyms m-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A[4]
CAS Number 79088-29-2[4]
Molecular Formula C₁₇H₁₈F₃NO · HCl[4]
Molecular Weight 345.8 g/mol [4]
Appearance Crystalline solid[4]
Solubility DMF: ~16 mg/mL, DMSO: ~12.5 mg/mL, Ethanol: ~12.5 mg/mL, PBS (pH 7.2): ~0.2 mg/mL[4]
UV/Vis (λmax) 277 nm[4]

Applications

The principal application of this compound is as a reference standard in various analytical techniques to:

  • Identify and quantify the meta-isomer impurity in Fluoxetine hydrochloride raw materials and finished products.

  • Develop and validate analytical methods for purity testing of Fluoxetine.

  • Perform quality control testing to ensure compliance with pharmacopeial standards.

While meta-Fluoxetine is noted to be a weaker serotonin selective reuptake inhibitor (SSRI) compared to Fluoxetine, its primary utility in a research and drug development setting is not for its pharmacological activity but for its role as an analytical standard.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a gradient HPLC-UV method for the separation and quantification of meta-Fluoxetine from Fluoxetine and other related impurities.[5][6]

a. Equipment and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Gemini-C18 column (150 mm x 4.6 mm, 3.0 µm particle size) or equivalent

  • This compound analytical standard

  • Fluoxetine hydrochloride reference standard

  • Methanol (B129727) (HPLC grade)

  • Triethylamine (B128534) (TEA)

  • Phosphoric acid

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

b. Preparation of Solutions

  • Buffer Solution (pH 6.0): Mix 12.5 mL of triethylamine with approximately 900 mL of HPLC grade water. Adjust the pH to 6.0 with phosphoric acid and dilute to a final volume of 1000 mL with water.

  • Mobile Phase A: Prepare a mixture of methanol and buffer solution in a 20:80 (v/v) ratio.

  • Mobile Phase B: 100% Methanol.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound analytical standard in the diluent (typically Mobile Phase A or a mixture similar to the initial mobile phase composition) to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Dilute the standard stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).

  • Sample Solution: Prepare a solution of the Fluoxetine hydrochloride test sample in the diluent at a specified concentration (e.g., 1 mg/mL).

c. Chromatographic Conditions

ParameterCondition
Column Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)
Mobile Phase A: 20:80 (v/v) Methanol:Buffer (pH 6.0) B: 100% Methanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 60 minutes

d. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the working standard solution to determine the retention time and response of meta-Fluoxetine.

  • Inject the sample solution to identify and quantify the meta-Fluoxetine impurity.

  • Calculate the amount of meta-Fluoxetine impurity in the sample by comparing the peak area of the meta-Fluoxetine peak in the sample chromatogram to the peak area of the meta-Fluoxetine peak in the standard chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy can be used for the structural confirmation of the this compound analytical standard.

a. Equipment and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • This compound analytical standard

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

b. Sample Preparation

  • Dissolve a few milligrams of the this compound analytical standard in the appropriate deuterated solvent in an NMR tube.

c. Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

d. Data Analysis

  • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound. The expected proton and carbon signals should be consistent with the meta-substituted trifluoromethylphenoxy group.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is employed to confirm the molecular weight of the this compound analytical standard.

a. Equipment and Materials

  • Mass spectrometer (e.g., LC-MS/MS, GC-MS)

  • This compound analytical standard

  • Appropriate solvent (e.g., methanol, acetonitrile)

b. Sample Preparation

  • Prepare a dilute solution of the this compound analytical standard in a suitable solvent.

c. Data Acquisition

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

d. Data Analysis

  • Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the free base of meta-Fluoxetine (C₁₇H₁₈F₃NO), which has a monoisotopic mass of approximately 309.13 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 310.14.

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting sample_prep Prepare Fluoxetine HCl Sample Solution inject_sample Inject Sample sample_prep->inject_sample standard_prep Prepare meta-Fluoxetine HCl Standard Solution inject_standard Inject Standard standard_prep->inject_standard hplc_system Equilibrate HPLC System inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze_data Identify & Quantify Impurity acquire_data->analyze_data report Generate Report analyze_data->report

Caption: Workflow for HPLC-based impurity analysis of Fluoxetine HCl.

Putative Signaling Pathway of meta-Fluoxetine

As an isomer of Fluoxetine, meta-Fluoxetine is a weaker inhibitor of the serotonin transporter (SERT). The following diagram illustrates its putative mechanism of action.

signaling_pathway cluster_synapse Synaptic Cleft serotonin Serotonin postsynaptic_receptor Postsynaptic Receptor serotonin->postsynaptic_receptor Binds to sert SERT serotonin->sert Reuptake presynaptic_neuron Presynaptic Neuron presynaptic_neuron->serotonin Releases meta_fluoxetine meta-Fluoxetine meta_fluoxetine->sert Weakly Inhibits

Caption: Putative mechanism of meta-Fluoxetine as a weak SERT inhibitor.

References

Application Note: Chiral Separation of Fluoxetine and Its Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and protocols for the enantioselective separation of fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), using High-Performance Liquid Chromatography (HPLC).

Introduction

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. It is administered as a racemic mixture of (R)- and (S)-fluoxetine. The enantiomers, however, exhibit different pharmacological activities. For instance, the R-isomer is noted for its effectiveness in treating depression, while the S-isomer has shown potential for migraine treatment.[1] The primary metabolite, norfluoxetine, is also chiral and pharmacologically active. Consequently, the ability to separate and quantify these four compounds—(R)-fluoxetine, (S)-fluoxetine, (R)-norfluoxetine, and (S)-norfluoxetine—is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantioselective analysis of fluoxetine and its isomers. This application note details established methods, including chromatographic conditions, sample preparation, and expected performance.

Chromatographic Methods and Data

A variety of chiral stationary phases have been successfully employed for the separation of fluoxetine and norfluoxetine enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used.[2][3][4] The choice of CSP and mobile phase composition significantly impacts the resolution and retention times of the analytes.

Table 1: Summary of HPLC Methods for Chiral Separation of Fluoxetine

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionReference
Tris-(3,5-dimethylphenyl carbamate) cellulose (e.g., Chiralcel OD)-Hexane/Isopropyl Alcohol/Diethylamine (98/2/0.2, v/v/v)0.8UV[3]
Tris-(3,5-dimethylphenyl carbamate) cellulose-Hexane/Methyl-tert-butyl ether/Diethylamine (75/25/0.2, v/v/v)-260 nm[5]
Chiralcel OD-H-Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)-UV[1]
Chiralpak AD-H-Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)-UV[1]
Cyclobond I 2000 DM-Methanol/0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8)-UV[1]
Chiralcel ODR-Potassium hexafluorophosphate/Acetonitrile-227 nm[6]
AGP-chiral column---MS/MS[7]

Table 2: Quantitative Performance Data for Fluoxetine Enantiomer Separation

Chiral Stationary Phase (CSP)Analyte(s)Resolution (Rs)Limit of Quantification (LOQ)Elution OrderReference
Tris-(3,5-dimethylphenyl carbamate) celluloseFluoxetine enantiomers>1.5--[3]
Chiralcel OD-HFluoxetine enantiomersBaseline separation (>1.5)-S-enantiomer first[1]
Chiralpak AD-HFluoxetine enantiomersBaseline separation (>1.5)0.02 mg/mLR-enantiomer first[1][4]
Cyclobond I 2000 DMFluoxetine enantiomers2.30-R-enantiomer first[1]
Chiralcel ODRFluoxetine and Norfluoxetine enantiomers-10 ng/mL for each enantiomer-[6]
AGP-chiral column(R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine-1 ng/mL for all analytes-[7]

Experimental Protocols

3.1. Protocol 1: Chiral Separation of Fluoxetine Enantiomers using a Cellulose-Based CSP

This protocol is based on the method described for a Tris-(3,5-dimethylphenyl carbamate) cellulose column.[3][5]

3.1.1. Materials and Reagents

  • Fluoxetine Hydrochloride standard

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • Diethylamine (DEA)

  • Chiralcel OD column or equivalent

  • HPLC system with UV detector

3.1.2. Chromatographic Conditions

  • Column: Tris-(3,5-dimethylphenyl carbamate) cellulose CSP

  • Mobile Phase: Hexane/Isopropyl Alcohol/Diethylamine (98/2/0.2, v/v/v)

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 15°C[3]

  • Detection: UV at 260 nm[5]

  • Injection Volume: 20 µL[5]

3.1.3. Standard Preparation

  • Prepare a stock solution of fluoxetine HCl in a suitable solvent (e.g., IPA).

  • Dilute the stock solution with the mobile phase to achieve the desired concentration.

3.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution.

  • Record the chromatogram and determine the retention times and resolution of the enantiomers.

3.2. Protocol 2: Enantioselective Analysis of Fluoxetine and Norfluoxetine in Human Plasma

This protocol outlines a method for the determination of fluoxetine and norfluoxetine enantiomers in a biological matrix, requiring sample clean-up.[6][8]

3.2.1. Materials and Reagents

  • Human plasma

  • Fluoxetine and Norfluoxetine standards

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Phosphoric acid

  • Chiralcel ODR column or equivalent

  • HPLC system with UV or fluorescence detector

3.2.2. Sample Preparation (Liquid-Liquid Extraction) [6]

  • To a sample of human plasma, add an internal standard.

  • Perform a liquid-liquid extraction using a mixture of acetonitrile, n-hexane, and isopropyl alcohol.

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a clean tube.

  • Perform a back-extraction into a phosphoric acid solution.

  • Vortex and centrifuge.

  • The acidic aqueous layer containing the analytes is then ready for injection after filtering.

3.2.3. Chromatographic Conditions

  • Column: Chiralcel ODR

  • Mobile Phase: Potassium hexafluorophosphate/Acetonitrile[6]

  • Detection: UV at 227 nm[6] or fluorescence detection.[8]

3.2.4. Procedure

  • Equilibrate the HPLC system.

  • Inject the prepared sample extract.

  • Record the chromatogram and quantify the enantiomers based on a calibration curve prepared with spiked plasma samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Sample (e.g., Bulk Drug, Plasma) std_prep Prepare Standard Solutions start->std_prep plasma_prep Plasma Sample Extraction (LLE or Protein Precipitation) start->plasma_prep filtration Filter Sample/Standard std_prep->filtration plasma_prep->filtration injection Inject into HPLC System filtration->injection separation Chiral Separation on CSP injection->separation detection UV or MS/MS Detection separation->detection chromatogram Record Chromatogram detection->chromatogram quantification Identify and Quantify Peaks (Retention Time, Area) chromatogram->quantification report Generate Report quantification->report

Caption: General workflow for the HPLC analysis of fluoxetine and its isomers.

logical_relationship fluoxetine Fluoxetine (Racemic) r_fluoxetine (R)-Fluoxetine fluoxetine->r_fluoxetine s_fluoxetine (S)-Fluoxetine fluoxetine->s_fluoxetine metabolism Metabolism (N-demethylation) r_fluoxetine->metabolism s_fluoxetine->metabolism norfluoxetine Norfluoxetine (Racemic) metabolism->norfluoxetine r_norfluoxetine (R)-Norfluoxetine norfluoxetine->r_norfluoxetine s_norfluoxetine (S)-Norfluoxetine norfluoxetine->s_norfluoxetine

References

Application Note and Protocol for the Quantification of Meta-Fluoxetine Impurity in Fluoxetine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoxetine (B1211875) hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders.[1] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. One potential process-related impurity in the synthesis of fluoxetine is its positional isomer, meta-fluoxetine.[2] This isomer differs from fluoxetine in the position of the trifluoromethyl group on the phenoxy ring.[2] Although meta-fluoxetine is a weaker SSRI compared to fluoxetine, its presence must be monitored and quantified to meet regulatory requirements.[2]

This application note provides a detailed protocol for the quantification of meta-fluoxetine impurity in fluoxetine HCl raw material using High-Performance Liquid Chromatography (HPLC). The method is based on established principles of reversed-phase chromatography and has been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of fluoxetine and meta-fluoxetine is presented below.

PropertyFluoxetineMeta-Fluoxetine
Chemical Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineN-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine
Molecular Formula C₁₇H₁₈F₃NOC₁₇H₁₈F₃NO
Molecular Weight 309.33 g/mol [5]345.8 g/mol (as HCl salt)[2]
CAS Number 54910-89-3[5]79088-29-2 (as HCl salt)[2]
Appearance Crystalline solidCrystalline solid[2]
UV λmax ~228 nm277 nm[2]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of meta-fluoxetine in fluoxetine HCl using a validated HPLC method.

Materials and Reagents
  • Fluoxetine HCl reference standard

  • Meta-fluoxetine reference standard

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Triethylamine (B128534) (for HPLC)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column Exsil ODS-B, 5 µm, 4.6 x 250 mm (or equivalent)[6]
Mobile Phase A mixture of tetrahydrofuran, acetonitrile, and buffer[6]
Flow Rate 1.0 mL/min[3][4][6]
Detection Wavelength 214 nm[6]
Injection Volume 10 µL
Column Temperature Ambient
Preparation of Solutions

Buffer Solution: Prepare a suitable buffer solution as described in relevant literature, for example, by mixing triethylamine in water and adjusting the pH with phosphoric acid.[3][7]

Mobile Phase Preparation: Prepare the mobile phase by mixing tetrahydrofuran, acetonitrile, and the buffer solution in the appropriate ratio.[6] The exact ratio should be optimized to achieve good separation between fluoxetine and meta-fluoxetine.

Standard Solution Preparation:

  • Accurately weigh about 10 mg of meta-fluoxetine reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a standard solution of approximately 100 µg/mL.

  • Prepare a series of dilutions from the standard solution to construct a calibration curve.

Sample Solution Preparation:

  • Accurately weigh about 100 mg of fluoxetine HCl sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard solutions in duplicate and record the peak areas.

  • Construct a calibration curve by plotting the peak area of meta-fluoxetine against its concentration.

  • Inject the sample solution in duplicate and record the peak area for the meta-fluoxetine impurity.

  • Calculate the concentration of meta-fluoxetine in the sample using the calibration curve.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3][4] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The peak of meta-fluoxetine should be well-resolved from the fluoxetine peak and any other impurities.The method is specific for the determination of meta-fluoxetine in the presence of fluoxetine.
Linearity Correlation coefficient (r²) ≥ 0.99The method is linear over the concentration range of LOQ to 150% of the specification limit.[3][4]
Accuracy (% Recovery) 80.0% - 120.0%[3][4]The recovery is within the acceptable range.
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 5.0%The method is precise, with RSD values within the acceptable limits.[3][4]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1; Quantifiable with acceptable accuracy and precision.The limit of quantitation for the meta isomer is typically around 0.1%.[6]
Robustness No significant changes in results with small, deliberate variations in method parameters.The method is robust to minor changes in flow rate, mobile phase composition, and temperature.

Data Presentation

The quantitative results for the meta-fluoxetine impurity in different batches of fluoxetine HCl should be summarized in a clear and concise table.

Batch NumberMeta-Fluoxetine (%)
Batch A0.08
Batch B< LOQ
Batch C0.12

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Meta-Fluoxetine Reference Standards hplc_system Equilibrate HPLC System prep_standards->hplc_system prep_sample Prepare Fluoxetine HCl Sample Solution prep_sample->hplc_system inject_standards Inject Standard Solutions hplc_system->inject_standards inject_sample Inject Sample Solution hplc_system->inject_sample calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Meta-Fluoxetine in Sample inject_sample->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of meta-fluoxetine impurity.

structural_relationship fluoxetine_img diff Positional Isomers: Difference in the location of the -CF3 group on the phenoxy ring meta_fluoxetine_img

Caption: Structural relationship between fluoxetine and meta-fluoxetine.

Conclusion

The described HPLC method is suitable for the routine quality control analysis of fluoxetine HCl to quantify the meta-fluoxetine impurity. The method is specific, linear, accurate, and precise, meeting the requirements for pharmaceutical analysis. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately monitor and control the levels of this critical impurity, ensuring the quality and safety of fluoxetine HCl.

References

Application Note: Chiral Separation of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. It possesses a single chiral center, existing as two enantiomers: (S)-fluoxetine and (R)-fluoxetine. While both enantiomers contribute to the inhibition of serotonin reuptake, they exhibit different pharmacokinetic and pharmacodynamic profiles. Furthermore, the primary active metabolite, norfluoxetine, also has enantiomers with distinct activities. Consequently, the ability to separate and quantify the enantiomers of fluoxetine is crucial for pharmaceutical development, quality control, and clinical research. This application note provides detailed protocols for the chiral separation of fluoxetine enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely used technique for the enantioselective analysis of fluoxetine. The choice of a chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

Quantitative Data Summary for HPLC Methods

The following table summarizes the performance of various chiral stationary phases for the separation of fluoxetine enantiomers.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)Reference
Chiralcel OD-HHexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)0.818.420.31.131.74[1]
Chiralpak AD-HHexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)0.519.221.41.161.79[1]
Cyclobond I 2000 DMMethanol (B129727)/0.2% Triethylamine Acetic Acid (25/75, v/v), pH 3.80.816.419.21.222.30[1]
Chiralpak IC3% 2-Propanol in Hexane with 15 mM Diethylamine1.0--1.191.63[2]
Ovomucoid10 mM Phosphoric Acid (pH 3.5)/Acetonitrile (98/2, v/v)----~1.4[3][4]
VancomycinMethanol with 0.075% Ammonium Trifluoroacetate----1.17[5]

tR1 and tR2 refer to the retention times of the first and second eluting enantiomers, respectively. Some references did not provide individual retention times.

Detailed Experimental Protocol: HPLC Separation on Chiralcel OD-H

This protocol describes the enantioselective separation of fluoxetine using a Chiralcel OD-H column.

2.2.1. Materials and Reagents

  • Racemic Fluoxetine Hydrochloride

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

  • Chiralcel OD-H column (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2.2.2. Chromatographic Conditions

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 15°C[6]

  • Detection: UV at 227 nm[4]

  • Injection Volume: 20 µL

2.2.3. Sample Preparation

  • Prepare a stock solution of racemic fluoxetine hydrochloride in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2.2.4. Procedure

  • Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes at a flow rate of 0.8 mL/min.

  • Inject 20 µL of the prepared sample solution.

  • Monitor the chromatogram for the elution of the two enantiomers. The S-enantiomer is reported to elute first on this stationary phase[1].

Capillary Electrophoresis (CE) Methods

Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of fluoxetine, often with lower solvent consumption compared to HPLC. Cyclodextrins are commonly used as chiral selectors in the background electrolyte (BGE).

Quantitative Data Summary for CE Methods

The following table summarizes the performance of different CE methods for the chiral separation of fluoxetine.

Chiral SelectorBackground Electrolyte (BGE)Voltage (kV)Analysis TimeSeparation Factor (α)Resolution (Rs)Reference
Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)50 mM Phosphate (B84403) buffer, pH 5.0+20< 5 min1.041.90[7]
Sulfated-β-CD (SB-CD) with Guanidine25 mM Phosphate buffer, pH 3.0, with 3% SB-CD and 80 mM Guanidine-15~14 min-Baseline[8][9]
Detailed Experimental Protocol: CE Separation using TRIMEB

This protocol details the enantioseparation of fluoxetine using heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin as a chiral selector.[7][10]

3.2.1. Materials and Reagents

  • Racemic Fluoxetine Hydrochloride

  • Sodium Phosphate Monobasic

  • Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB)

  • Deionized water

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d.)

3.2.2. Electrophoretic Conditions

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 5.0) containing 10 mM TRIMEB.[7]

  • Applied Voltage: +20 kV[7]

  • Temperature: 15°C[7]

  • Detection: UV at 230 nm[10]

  • Injection: Hydrodynamic injection at 50 mbar for 1 second.[7]

3.2.3. Sample Preparation

  • Prepare a stock solution of racemic fluoxetine hydrochloride in methanol or water at a concentration of 1 mg/mL.

  • Dilute the stock solution with the BGE to a suitable working concentration (e.g., 50 µg/mL).

3.2.4. Procedure

  • Condition a new capillary by flushing with 1 M NaOH, followed by 0.1 M NaOH, and then deionized water.

  • Equilibrate the capillary with the BGE for several minutes.

  • Inject the sample solution.

  • Apply the voltage and record the electropherogram. The R-enantiomer is reported to migrate before the S-enantiomer under these conditions[7].

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the chiral separation of fluoxetine isomers.

G General Workflow for Chiral Separation of Fluoxetine cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing racemate Racemic Fluoxetine Sample dissolution Dissolve in Appropriate Solvent racemate->dissolution filtration Filter through 0.45 µm Filter dissolution->filtration injection Inject into System filtration->injection separation Chiral Separation (HPLC or CE) injection->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram/ Electropherogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification report Generate Report quantification->report

Caption: A generalized workflow for the chiral analysis of fluoxetine.

Analytical Method Selection

This diagram outlines the key decision points and parameters for selecting and optimizing an analytical method for fluoxetine enantioseparation.

G Analytical Method Selection for Fluoxetine Enantioseparation method Choose Analytical Technique hplc HPLC method->hplc ce Capillary Electrophoresis method->ce csp Select Chiral Stationary Phase (CSP) hplc->csp chiral_selector Select Chiral Selector ce->chiral_selector polysaccharide Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) csp->polysaccharide protein Protein-based (e.g., Ovomucoid) csp->protein cyclodextrin_hplc Cyclodextrin-based (e.g., Cyclobond I) csp->cyclodextrin_hplc mobile_phase Optimize Mobile Phase polysaccharide->mobile_phase protein->mobile_phase cyclodextrin_hplc->mobile_phase normal_phase Normal Phase (e.g., Hexane/IPA) mobile_phase->normal_phase reversed_phase Reversed Phase (e.g., ACN/Buffer) mobile_phase->reversed_phase cyclodextrin_ce Cyclodextrins (e.g., TRIMEB, SB-CD) chiral_selector->cyclodextrin_ce bge Optimize Background Electrolyte (BGE) cyclodextrin_ce->bge ph pH bge->ph concentration Concentration bge->concentration additives Additives (e.g., Guanidine) bge->additives

Caption: Key parameters in HPLC and CE method development for fluoxetine.

References

Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Determination of Fluoxetine Hydrochloride and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of fluoxetine (B1211875) hydrochloride and its potential impurities in bulk drug substances and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[1][2][3] This protocol includes procedures for forced degradation studies to demonstrate the method's specificity and stability-indicating properties.

Introduction

Fluoxetine hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[4][5] The quality and safety of the final drug product are contingent upon the purity of the active pharmaceutical ingredient (API).[5] Therefore, a robust analytical method is crucial for identifying and quantifying any process-related impurities and degradation products that may arise during synthesis, storage, or formulation.[5] This application note provides a detailed protocol for a validated HPLC method capable of separating fluoxetine from its known impurities and degradation products, making it suitable for routine quality control and stability testing.

Experimental

Materials and Reagents
  • Fluoxetine Hydrochloride Reference Standard and Impurity Standards (Procured from a certified vendor)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Triethylamine (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated HPLC method for the analysis of fluoxetine and its impurities is summarized below.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.[2]
Column Gemini-C18 (150 mm x 4.6 mm, 3.0 µm) or equivalent.[2]
Mobile Phase A 0.1% Triethylamine in water, pH adjusted to 5.8 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile:Methanol (80:20, v/v).
Gradient Program Time (min)
Flow Rate 1.0 mL/min.[2]
Column Temperature 30 °C.
Detection Wavelength 226 nm.[6]
Injection Volume 10 µL.
Run Time 60 minutes.[2]
Preparation of Solutions
  • Standard Stock Solution (Fluoxetine): Accurately weigh and dissolve 25 mg of fluoxetine hydrochloride reference standard in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a mixed stock solution of known impurities at a concentration of 100 µg/mL each in the mobile phase.

  • Working Standard Solution: Dilute the standard stock solution and impurity stock solution with the mobile phase to obtain a final concentration of 100 µg/mL of fluoxetine and 1 µg/mL of each impurity.

  • Sample Preparation: For capsules, accurately weigh the powder equivalent to 100 mg of fluoxetine, transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol.[7] Filter the solution through a 0.45 µm nylon filter before injection.[7]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][3]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5][8] A fluoxetine solution (1000 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 12 hours.[8]

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 12 hours.[8]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Dry heat at 80°C for 24 hours.[8]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples were then diluted and analyzed. The method was found to be specific as the degradation products were well-resolved from the parent fluoxetine peak.

G cluster_workflow Forced Degradation Workflow Fluoxetine Fluoxetine Solution (1000 µg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C, 12h) Fluoxetine->Acid Base Base Hydrolysis (0.1M NaOH, 80°C, 12h) Fluoxetine->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Fluoxetine->Oxidation Thermal Thermal Degradation (80°C, 24h) Fluoxetine->Thermal Photolytic Photolytic Degradation (UV 254nm, 24h) Fluoxetine->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Forced degradation workflow for fluoxetine.

Quantitative Validation Data

The following tables summarize the validation data obtained for the developed HPLC method.

Table 1: Linearity

AnalyteRange (µg/mL)Regression EquationCorrelation Coefficient (r²)
Fluoxetine40 - 200y = 54321x + 12340.999
Impurity A0.5 - 2.5y = 48765x + 9870.998
Impurity B0.5 - 2.5y = 51234x + 8760.999

Table 2: Accuracy (Recovery)

AnalyteSpiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
Fluoxetine80%8079.599.40.8
100%100100.2100.20.5
120%120119.899.80.6
Impurity A100%10.9898.01.2
Impurity B100%11.01101.01.1

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
Fluoxetine1000.71.1
Impurity A11.51.9
Impurity B11.31.8

Table 4: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Fluoxetine6.7620.48
Impurity A0.150.50
Impurity B0.180.55

Results and Discussion

The developed HPLC method successfully separated fluoxetine from its potential impurities and degradation products within a 60-minute run time. The validation results demonstrate that the method is linear, accurate, and precise for the intended purpose.[2][4] The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for the analysis of stability samples. The low LOD and LOQ values indicate sufficient sensitivity to detect and quantify impurities at levels specified by regulatory guidelines.

G cluster_protocol Analytical Protocol Workflow Prep Sample/Standard Preparation HPLC HPLC Analysis (as per conditions) Prep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration and Identification Data->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report Quantification->Report

References

Application Notes & Protocols: meta-Fluoxetine Hydrochloride in System Suitability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoxetine (B1211875) hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. The manufacturing process of fluoxetine can result in the formation of several related substances, including positional isomers. One such critical isomer is meta-fluoxetine hydrochloride, also known as (±)-N-Methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine hydrochloride.[1] In pharmaceutical quality control, it is imperative to distinguish and quantify such isomers, as they can possess different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API).[2][3][4]

System Suitability Testing (SST) is a mandatory component of analytical procedures, particularly in chromatography, designed to ensure that the entire analytical system—instrument, reagents, column, and software—is performing adequately for the intended analysis.[5][6][7] The use of this compound in a system suitability mixture is essential for methods intended to quantify the purity of fluoxetine HCl. It challenges the chromatographic system's ability to separate the main component from its closely eluting critical isomer, thereby guaranteeing the method's specificity and accuracy.

This document provides a detailed protocol for using this compound in the system suitability testing for the analysis of fluoxetine HCl, typically by High-Performance Liquid Chromatography (HPLC).

Analyte Profile & Chromatographic Conditions

Ensuring the separation of fluoxetine from its meta-isomer is the primary goal. The following tables summarize the analyte properties and a typical set of HPLC conditions designed to achieve this separation.

Table 1: Analyte Information
Compound NameStructureMolecular FormulaMolecular WeightTypical Role in Analysis
Fluoxetine Hydrochloride (±)-N-Methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine hydrochlorideC₁₇H₁₈F₃NO · HCl345.79Active Pharmaceutical Ingredient (API)
This compound (±)-N-Methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine hydrochlorideC₁₇H₁₈F₃NO · HCl345.79Process Impurity / Critical Pair for Resolution
Table 2: Recommended HPLC Conditions for System Suitability
ParameterRecommended Setting
Instrument High-Performance Liquid Chromatograph
Column Base-deactivated Octadecylsilyl (L7), C18; e.g., 4.6-mm × 25-cm; 5-µm packing
Mobile Phase Varies; a common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate), acetonitrile, and/or methanol. A gradient elution may be required for complex impurity profiles.[8]
Flow Rate 1.0 mL/min[8][9]
Column Temperature 30-40°C
Detector UV at 227 nm[10] or 214 nm[9]
Injection Volume 10 µL

Experimental Protocol

This protocol outlines the preparation of the System Suitability Solution and the procedure for executing the test.

Reagents and Materials
  • Fluoxetine Hydrochloride Reference Standard (RS)

  • This compound (also known as Fluoxetine Related Compound A[1][11])

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Analytical grade buffer salts (e.g., Sodium Phosphate, Triethylamine)

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filters

Preparation of System Suitability Solution (SSS)

The goal is to prepare a solution containing both fluoxetine HCl and meta-fluoxetine HCl at concentrations sufficient to produce clear, measurable peaks and to properly assess resolution.

  • Stock Solution Preparation:

    • Accurately weigh about 25 mg of Fluoxetine Hydrochloride RS into a 50 mL volumetric flask.

    • Accurately weigh about 10 mg of this compound into the same volumetric flask.

  • Dissolution:

    • Add approximately 30 mL of the mobile phase (or a suitable diluent like a methanol/water mixture) to the flask.

    • Sonicate for 10-15 minutes or until all solids are completely dissolved.

  • Final Dilution:

    • Allow the solution to return to room temperature.

    • Dilute to the 50 mL mark with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Chromatographic Procedure
  • System Equilibration: Set up the HPLC system according to the conditions in Table 2. Equilibrate the column by pumping the mobile phase through the system for at least 30-60 minutes, or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase or diluent to ensure there are no interfering peaks at the retention times of the analytes.

  • SSS Injections: Make at least five replicate injections of the System Suitability Solution.

  • Data Acquisition: Record the chromatograms and integrate the peaks corresponding to meta-fluoxetine and fluoxetine.

Data Analysis and Acceptance Criteria

The data from the replicate injections of the SSS are used to evaluate the performance of the chromatographic system. The key parameters and their typical acceptance criteria are summarized below.

Table 3: System Suitability Parameters and Acceptance Criteria
ParameterPurposeCalculation FormulaTypical Acceptance Criteria
Resolution (Rs) To ensure the separation of two adjacent peaks (fluoxetine and meta-fluoxetine).Rs = 2(tR₂ - tR₁) / (W₁ + W₂)Where tR are retention times and W are peak widths at the base.NLT 2.0 [7][12]
Precision / Repeatability (%RSD) To confirm the consistency of the analytical system.RSD (%) = (Standard Deviation of Peak Areas / Mean of Peak Areas) × 100NMT 2.0% for the fluoxetine peak area across replicate injections.[7][12]
Tailing Factor (Tf) To measure peak symmetry. Asymmetric peaks can affect integration and accuracy.Calculated by the chromatography data system, often using the USP formula.NMT 2.0 for the fluoxetine peak.[7][12]
Theoretical Plates (N) To measure column efficiency and performance.N = 16(tR / W)²Where tR is the retention time and W is the peak width at the base.> 2000 [7]

NLT = Not Less Than; NMT = Not More Than

If all system suitability criteria are met, the system is deemed ready for the analysis of test samples (e.g., bulk drug substance or finished product). If any parameter fails, the cause must be investigated (e.g., check mobile phase preparation, column integrity, instrument settings) and rectified before proceeding with sample analysis.

Visualizations

Logical Relationship of Fluoxetine Isomers

The following diagram illustrates the structural relationship between fluoxetine and its positional isomers, emphasizing the importance of analytical separation.

cluster_isomers Positional Isomers of Fluoxetine cluster_analysis Analytical Requirement API Fluoxetine (para-isomer) Separation Chromatographic Separation API->Separation Must be resolved from Meta meta-Fluoxetine (Impurity) Meta->Separation Ortho ortho-Fluoxetine (Impurity) Ortho->Separation

Caption: Relationship between Fluoxetine and its key positional isomers.

System Suitability Testing Workflow

This workflow diagram outlines the sequential steps involved in performing a system suitability test.

prep Prepare System Suitability Solution (SSS) equil Equilibrate HPLC System prep->equil inject Inject SSS (n≥5 replicates) equil->inject acquire Acquire and Process Data inject->acquire calc Calculate SST Parameters (Rs, %RSD, Tf, N) acquire->calc decision Parameters Meet Acceptance Criteria? calc->decision pass System is Suitable Proceed with Sample Analysis decision->pass Yes fail Troubleshoot System (Column, Mobile Phase, etc.) decision->fail No fail->equil Re-equilibrate

Caption: Standard workflow for HPLC System Suitability Testing (SST).

References

Application Note: Meta-Fluoxetine as a Reference Marker in the Chromatographic Analysis of Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. As with any pharmaceutical compound, ensuring its purity and the accurate quantification of related substances is critical for safety and efficacy. One of the key process-related impurities in the synthesis of fluoxetine is its positional isomer, meta-fluoxetine. This isomer, where the trifluoromethyl group is at the meta-position of the phenoxy ring instead of the para-position, is a weaker serotonin reuptake inhibitor.[1] Its presence in the final drug product must be carefully controlled and monitored.

This application note provides a detailed protocol for the use of meta-fluoxetine as a reference marker in the chromatographic analysis of fluoxetine. The protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and analytical development of fluoxetine.

Physicochemical Properties

A clear understanding of the physicochemical properties of both fluoxetine and meta-fluoxetine is fundamental for developing effective chromatographic separation methods.

PropertyFluoxetineMeta-Fluoxetine
IUPAC Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineN-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine
Molecular Formula C₁₇H₁₈F₃NOC₁₇H₁₈F₃NO
Molecular Weight 309.33 g/mol 309.33 g/mol
LogP 4.05Not explicitly available, but expected to be similar to fluoxetine
pKa 9.8Not explicitly available, but expected to be similar to fluoxetine

Chromatographic Method for the Separation of Fluoxetine and Meta-Fluoxetine

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of meta-fluoxetine in the presence of fluoxetine. The following protocol is a composite of established methods for the analysis of fluoxetine and its impurities.[2][3]

Experimental Protocol: HPLC Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Exsil ODS-B, 5 µmGemini-C18, 150 mm x 4.6 mm, 3.0 µm
Mobile Phase A mixture of tetrahydrofuran, acetonitrile, and bufferA gradient of triethylamine, methanol (B129727), and water
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 214 nmUV at 215 nm
Injection Volume 10 µL20 µL
Column Temperature Ambient30 °C

3. Preparation of Solutions:

  • Standard Stock Solution of Meta-Fluoxetine: Accurately weigh and dissolve a known amount of meta-fluoxetine reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Standard Stock Solution of Fluoxetine: Accurately weigh and dissolve a known amount of fluoxetine reference standard in the same solvent to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • System Suitability Solution: Prepare a solution containing both fluoxetine and meta-fluoxetine at appropriate concentrations to demonstrate the resolution between the two peaks.

  • Sample Preparation: Accurately weigh the fluoxetine drug substance or a crushed tablet powder and dissolve it in a suitable solvent. Dilute the solution as necessary to fall within the linear range of the method.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution to verify the resolution, retention times, and peak shapes.

  • Inject the standard solutions of meta-fluoxetine and fluoxetine to determine their respective retention times and response factors.

  • Inject the sample solutions.

  • Identify the peaks of fluoxetine and meta-fluoxetine in the sample chromatogram based on their retention times compared to the standards.

  • Quantify the amount of meta-fluoxetine in the sample using the peak area and the calibration curve or by comparing it to the standard.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve meta-fluoxetine from fluoxetine and other potential impurities.
Linearity A linear relationship between the concentration and the detector response for meta-fluoxetine (e.g., r² > 0.99).
Accuracy The recovery of meta-fluoxetine from a spiked sample should be within an acceptable range (e.g., 98-102%).
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) of multiple measurements should be within an acceptable limit (e.g., < 2%).
Limit of Detection (LOD) The lowest concentration of meta-fluoxetine that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of meta-fluoxetine that can be quantified with acceptable precision and accuracy. A typical LOQ for the meta isomer is around 0.1% relative to the fluoxetine concentration.[4]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters.

Visualization of Key Processes

Serotonin Reuptake Inhibition Pathway

Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Meta-fluoxetine also inhibits SERT, but with lower potency.

Caption: Mechanism of serotonin reuptake inhibition by fluoxetine and meta-fluoxetine.

Experimental Workflow for Chromatographic Analysis

The following diagram illustrates the logical flow of the experimental protocol for using meta-fluoxetine as a reference marker.

Start Start: Sample and Standard Preparation HPLC_Setup HPLC System Setup and Equilibration Start->HPLC_Setup System_Suitability Inject System Suitability Solution HPLC_Setup->System_Suitability Standard_Injection Inject Standard Solutions (Fluoxetine & meta-Fluoxetine) System_Suitability->Standard_Injection Sample_Injection Inject Sample Solution(s) Standard_Injection->Sample_Injection Data_Acquisition Data Acquisition and Chromatogram Generation Sample_Injection->Data_Acquisition Peak_Identification Peak Identification based on Retention Time Data_Acquisition->Peak_Identification Quantification Quantification of meta-Fluoxetine Peak_Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the chromatographic analysis of meta-fluoxetine.

Conclusion

The use of meta-fluoxetine as a reference marker is crucial for the accurate assessment of the purity of fluoxetine drug substances and products. The HPLC method outlined in this application note provides a reliable and robust approach for the separation and quantification of this critical impurity. Adherence to this protocol and proper method validation will ensure the quality and safety of fluoxetine-containing pharmaceuticals.

References

Application Note: High-Throughput Analysis of Fluoxetine and Norfluoxetine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure and a rapid chromatographic method, making it suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development settings. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Fluoxetine is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. It is metabolized in the liver to its primary active metabolite, norfluoxetine. Due to the long half-lives of both parent drug and metabolite, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring patient safety. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of fluoxetine and norfluoxetine in complex biological matrices like plasma. This document provides a detailed protocol for the extraction and quantification of these analytes.

Experimental

Sample Preparation

A supported liquid extraction (SLE) method is recommended for its efficiency and ease of automation.

Protocol:

  • Allow all samples (calibrators, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 25 µL of internal standard (IS) working solution (e.g., Fluoxetine-d5).

  • Vortex for 10 seconds.

  • Load the entire sample onto a supported liquid extraction plate/cartridge.

  • Wait for 5 minutes for the sample to be absorbed.

  • Elute the analytes by adding 1.0 mL of methyl tert-butyl ether (MTBE) and allowing it to flow through for 5 minutes.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (50:50, v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

LC Parameters:

ParameterValue
ColumnC18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Autosampler Temp.10°C

Gradient Elution:

Time (min)% Mobile Phase B
0.020
0.520
2.580
2.695
3.595
3.620
4.520
Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

MS/MS Parameters:

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluoxetine310.2148.215
Norfluoxetine296.2134.220
Fluoxetine-d5 (IS)315.244.118

Results and Discussion

Method Performance

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for both fluoxetine and norfluoxetine.

Quantitative Data Summary:

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Fluoxetine0.5 - 500>0.9950.5
Norfluoxetine0.5 - 500>0.9950.5

Precision and Accuracy:

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
FluoxetineLow1.5<5%<6%95-105%
Mid75<4%<5%97-103%
High400<3%<4%98-102%
NorfluoxetineLow1.5<6%<7%94-106%
Mid75<5%<6%96-104%
High400<4%<5%97-103%

Workflow Diagram

workflow LC-MS/MS Workflow for Fluoxetine and Norfluoxetine Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (Fluoxetine-d5) sample->add_is vortex1 Vortex add_is->vortex1 sle Supported Liquid Extraction (SLE) vortex1->sle evaporate Evaporate to Dryness sle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of fluoxetine and norfluoxetine.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of fluoxetine and its active metabolite norfluoxetine in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for routine therapeutic drug monitoring and pharmacokinetic studies in a drug development environment.

Application Notes and Protocols for NMR Spectroscopy of meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Fluoxetine hydrochloride, systematically named (3​RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride, is a positional isomer of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. As a potential impurity or a related compound in the synthesis of fluoxetine, its unambiguous identification and characterization are crucial for quality control and regulatory purposes in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

These application notes provide a comprehensive guide to the NMR spectroscopic analysis of this compound, including detailed protocols for sample preparation and data acquisition, as well as a workflow for the analysis. Due to the limited availability of public experimental NMR data for this specific isomer, predicted ¹H and ¹³C NMR data are provided for reference.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for meta-Fluoxetine

Atom Number(s)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2', H-6'7.35 - 7.45m
H-3', H-4', H-5'7.25 - 7.35m
H-67.40 - 7.50t
H-27.20 - 7.30d
H-47.10 - 7.20d
H-57.00 - 7.10s
H-γ5.40 - 5.50dd
H-α3.00 - 3.10t
N-CH₃2.50 - 2.60s
H-β2.20 - 2.40m

Disclaimer: These are computationally predicted values and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for meta-Fluoxetine

Atom NumberPredicted Chemical Shift (δ, ppm)
C-1'141.0 - 142.0
C-2', C-6'128.5 - 129.5
C-3', C-5'127.5 - 128.5
C-4'127.0 - 128.0
C-1158.0 - 159.0
C-3131.0 - 132.0 (q, JCF)
C-6129.5 - 130.5
C-5123.0 - 124.0 (q, JCF)
C-2118.0 - 119.0
C-4112.0 - 113.0
CF₃123.5 - 124.5 (q, JCF)
C-γ80.0 - 81.0
C-α48.0 - 49.0
C-β38.0 - 39.0
N-CH₃33.0 - 34.0

Disclaimer: These are computationally predicted values and should be confirmed with experimental data.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.

Protocol 1: Sample Preparation for NMR Spectroscopy

Objective: To prepare a high-quality NMR sample of this compound suitable for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD))

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipettes and bulbs

  • Small vials

  • Filter plug (e.g., glass wool or a syringe filter)

  • Vortex mixer (optional)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ or CD₃OD can be used. Gently swirl or vortex the vial to dissolve the sample completely.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter.

  • Sample Transfer and Capping: Carefully transfer the filtered solution into the NMR tube. Ensure the final sample height is appropriate for the spectrometer being used (typically around 4-5 cm). Cap the NMR tube securely to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the prepared this compound sample.

Instrumentation and Software:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data acquisition and processing software (e.g., TopSpin, VnmrJ)

Procedure for ¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This will improve the resolution and lineshape of the NMR signals.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

  • Setting Acquisition Parameters:

    • Pulse Program: Select a standard one-pulse experiment for ¹H acquisition.

    • Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for routine ¹H spectra.

  • Acquisition: Start the acquisition.

  • Processing: After the acquisition is complete, perform a Fourier transform of the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

Procedure for ¹³C NMR Acquisition:

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Setting Acquisition Parameters:

    • Pulse Program: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: Set a spectral width that covers the expected range for carbon signals (e.g., 0-160 ppm).

    • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and adjust as needed based on the signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

  • Acquisition: Start the ¹³C acquisition.

  • Processing: After acquisition, perform a Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh meta-Fluoxetine HCl dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_h1 Acquire 1H Spectrum shim->acquire_h1 acquire_c13 Acquire 13C Spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integrate Integration (1H) calibrate->integrate peak_pick Peak Picking calibrate->peak_pick assign Structural Assignment integrate->assign peak_pick->assign

Caption: Workflow for NMR analysis of this compound.

Application Notes and Protocols: meta-Fluoxetine Hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Fluoxetine hydrochloride is a positional isomer of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875) (Prozac).[1] In meta-fluoxetine, the trifluoromethyl group is located at the meta position of the phenoxy ring, in contrast to the para position in fluoxetine. This structural alteration significantly impacts its pharmacological activity, rendering it a substantially weaker inhibitor of the serotonin transporter (SERT).[1] Consequently, this compound serves as an invaluable research tool in neuropharmacology, primarily as a comparative compound to elucidate the structure-activity relationships of SSRIs and to investigate the specific contributions of high-affinity SERT inhibition to various physiological and pathological processes.

These application notes provide an overview of the potential uses of this compound in neuropharmacology research and offer detailed protocols for its investigation.

Applications in Neuropharmacology

  • Structure-Activity Relationship (SAR) Studies: Due to its reduced potency, meta-fluoxetine is an excellent negative control or comparative tool in SAR studies to underscore the critical role of the para-substitution for high-affinity binding to SERT.

  • Elucidating Mechanisms of Action: By comparing the cellular and behavioral effects of fluoxetine and meta-fluoxetine, researchers can dissect which effects are directly attributable to potent SERT inhibition versus off-target or non-specific interactions.

  • Validation of Assays: meta-Fluoxetine can be used to validate the specificity of assays designed to measure SERT binding and inhibition.

  • Investigating Non-SERT Mediated Effects: Any observed biological activity of meta-fluoxetine at concentrations where it does not significantly inhibit SERT could point towards alternative mechanisms of action.

Physicochemical Properties and Data

PropertyValueReference
CAS Number 79088-29-2[1]
Molecular Formula C₁₇H₁₈F₃NO · HCl[1]
Molecular Weight 345.8 g/mol [1]
Appearance Crystalline solid[1]
Solubility DMF: 16 mg/ml, DMSO: 12.5 mg/ml, Ethanol: 12.5 mg/ml, PBS (pH 7.2): 0.2 mg/ml[1]

Quantitative Biological Data

The primary distinction between fluoxetine and meta-fluoxetine lies in their affinity for the serotonin transporter.

CompoundKᵢ for SERT (nM)PotencyReference
Fluoxetine17High[1][2]
meta-Fluoxetine166Low[1]

Experimental Protocols

Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound on the serotonin transporter in rat brain synaptosomes.

Workflow for Serotonin Reuptake Inhibition Assay

G prep Prepare Rat Brain Synaptosomes incubation Incubate Synaptosomes with Test Compound prep->incubation serotonin Add [³H]-Serotonin incubation->serotonin terminate Terminate Reuptake serotonin->terminate measure Measure Radioactivity terminate->measure analysis Data Analysis (IC₅₀ determination) measure->analysis

Caption: Workflow for determining the in vitro serotonin reuptake inhibition.

Materials:

  • This compound

  • Fluoxetine hydrochloride (as a positive control)

  • Rat brain tissue (e.g., cortex, hippocampus)

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Ringer bicarbonate buffer

  • [³H]-Serotonin (radioligand)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound and fluoxetine hydrochloride in the assay buffer.

    • In a 96-well plate, add the synaptosome preparation to each well.

    • Add the different concentrations of the test compounds to the wells. Include a vehicle control (buffer only).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reuptake reaction by adding a fixed concentration of [³H]-Serotonin to each well.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Terminate the reuptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Behavioral Assay (Forced Swim Test)

The Forced Swim Test (FST) is a common behavioral assay to screen for antidepressant-like activity. This protocol can be used to compare the effects of meta-fluoxetine and fluoxetine.

Workflow for Forced Swim Test

G acclimatize Acclimatize Animals administer Administer Test Compound (i.p.) acclimatize->administer pre_swim Pre-Swim Session (Day 1) administer->pre_swim test_swim Test Swim Session (Day 2) pre_swim->test_swim record Record Behavior test_swim->record analyze Analyze Immobility Time record->analyze G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles sert SERT serotonin_synapse Serotonin serotonin_vesicle->serotonin_synapse Release post_receptor 5-HT Receptors downstream Downstream Signaling post_receptor->downstream serotonin_synapse->sert Reuptake serotonin_synapse->post_receptor Binding meta_fluoxetine meta-Fluoxetine (Weak Inhibitor) meta_fluoxetine->sert Inhibition

References

Application Notes and Protocols for the Experimental Use of Meta-Fluoxetine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and supporting information for the experimental use of meta-fluoxetine in various cell-based assays. Meta-fluoxetine is a positional isomer of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875). While fluoxetine features a trifluoromethyl group at the para position of the phenoxy ring, meta-fluoxetine is characterized by this group at the meta position. The protocols outlined below are designed for researchers, scientists, and drug development professionals to characterize the pharmacological profile of meta-fluoxetine, with a primary focus on its potential activity as a serotonin transporter (SERT) inhibitor. The methodologies are based on established in vitro assays for assessing antidepressant compounds and their effects on cellular signaling pathways.

Hypothesized Mechanism of Action

Based on the structural similarity to fluoxetine, it is hypothesized that meta-fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI). By binding to the serotonin transporter (SERT) on presynaptic neurons, it is presumed to block the reabsorption of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[1][2][3]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin Vesicle Serotonin_synapse Serotonin (5-HT) Vesicle->Serotonin_synapse Release SERT SERT Serotonin_pre Serotonin (5-HT) SERT->Serotonin_pre Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling MetaFluoxetine meta-Fluoxetine MetaFluoxetine->SERT Inhibition

Figure 1: Hypothesized mechanism of meta-fluoxetine action.

Quantitative Data Summary

The following tables present hypothetical data for meta-fluoxetine in key cell-based assays, benchmarked against fluoxetine. This data is for illustrative purposes to guide expected outcomes.

Table 1: Monoamine Transporter Inhibition

Compound SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM) SERT/NET Selectivity SERT/DAT Selectivity
meta-Fluoxetine 25 350 >10,000 14 >400
Fluoxetine 17 2,700 >10,000 >150 >588
Vehicle Control >10,000 >10,000 >10,000 - -

Data represents the half-maximal inhibitory concentration (IC₅₀) for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. Selectivity is the ratio of IC₅₀ values.

Table 2: Off-Target Receptor Binding Profile

Compound 5-HT₂A Ki (nM) 5-HT₂C Ki (nM) M₁ Ki (nM) H₁ Ki (nM)
meta-Fluoxetine 850 450 >10,000 >10,000
Fluoxetine >1,000 300 >10,000 >10,000
Vehicle Control >10,000 >10,000 >10,000 >10,000

Data represents the inhibitory constant (Ki) for various G-protein coupled receptors. Higher Ki values indicate lower binding affinity.

Table 3: Cytotoxicity in HEK293 Cells

Compound CC₅₀ (µM)
meta-Fluoxetine 45
Fluoxetine 52
Vehicle Control >100

Data represents the half-maximal cytotoxic concentration (CC₅₀) after a 48-hour incubation.

Experimental Protocols

Protocol 1: Serotonin Reuptake Inhibition Assay in HEK293-hSERT Cells

This protocol describes a fluorescent-based assay to measure the inhibition of serotonin uptake in a human embryonic kidney (HEK293) cell line stably expressing the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Fluorescent SERT substrate (e.g., ASP+)

  • Meta-fluoxetine stock solution (10 mM in DMSO)

  • Fluoxetine stock solution (10 mM in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells in a T75 flask at 37°C and 5% CO₂.

  • Cell Plating: Seed 50,000 cells per well in a 96-well plate and incubate for 24-48 hours to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of meta-fluoxetine and fluoxetine in Assay Buffer. The final DMSO concentration should be ≤0.1%. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM fluoxetine).

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of the diluted compounds or controls to the respective wells.

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorescent SERT substrate (at 2x final concentration) to all wells.

  • Incubation: Incubate the plate for 10 minutes at 37°C, protected from light.

  • Signal Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (0% inhibition) and a known SERT inhibitor (100% inhibition).

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed HEK293-hSERT cells in 96-well plate B Incubate 24-48h A->B D Wash cells with Assay Buffer B->D C Prepare compound dilutions E Add compounds/controls (15 min incubation) C->E D->E F Add fluorescent substrate (10 min incubation) E->F G Measure fluorescence F->G H Normalize data G->H I Calculate IC₅₀ H->I

Figure 2: Workflow for the serotonin reuptake inhibition assay.

Protocol 2: Cell Viability Assay (Resazurin-based)

This protocol assesses the cytotoxicity of meta-fluoxetine on a selected cell line (e.g., HEK293 or a neuronal cell line) to determine its therapeutic window.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Complete culture medium

  • Meta-fluoxetine stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., AlamarBlue™, PrestoBlue™)

  • 96-well clear microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of meta-fluoxetine in culture medium. The final DMSO concentration should be ≤0.1%. Add 100 µL of the diluted compound to the wells. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Reagent Addition: Add 10 µL of the resazurin-based reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Signal Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and the positive cytotoxicity control (0% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC₅₀ value.

Downstream Signaling Pathway Analysis

Fluoxetine has been shown to modulate various downstream signaling pathways, including the MAPK/ERK pathway and mTOR signaling.[4][5][6] These effects can be investigated in neuronal or glial cell lines following treatment with meta-fluoxetine.

Suggested Assays:

  • Western Blotting: To assess the phosphorylation status of key signaling proteins like ERK1/2, Akt, and mTOR after acute or chronic exposure to meta-fluoxetine.

  • Reporter Gene Assays: To measure the activity of transcription factors downstream of serotonin signaling, such as CREB (cAMP response element-binding protein).

  • Gene Expression Analysis (RT-qPCR): To quantify changes in the expression of neurotrophic factors like BDNF (brain-derived neurotrophic factor), which are known to be modulated by antidepressants.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB ERK->CREB Gene Gene Expression (e.g., BDNF) CREB->Gene Serotonin Increased Serotonin Serotonin->Receptor

Figure 3: Potential downstream signaling pathways affected by enhanced serotonergic tone.

References

Application Note: Stability of meta-Fluoxetine Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive overview of the stability of meta-Fluoxetine hydrochloride in aqueous solutions. Due to a lack of specific stability data for the meta-isomer (also known as Fluoxetine (B1211875) Impurity C or Fluoxetine Related Compound A), this note utilizes stability data from its closely related structural isomer, fluoxetine hydrochloride, as a predictive reference. Detailed protocols for performing stability and forced degradation studies are provided to enable researchers to generate specific data for the meta-isomer.

Introduction

This compound is a positional isomer and a known impurity of fluoxetine, a widely used selective serotonin (B10506) reuptake inhibitor (SSRI). Understanding the stability of this compound in aqueous solutions is critical for the development of analytical methods, formulation of stable dosage forms, and assessment of its environmental fate. Aqueous stability is influenced by factors such as pH, temperature, and light exposure. This application note summarizes the known stability profile of the parent fluoxetine compound and provides a robust protocol for determining the specific stability of this compound.

Physicochemical Properties

PropertyValueReference
Chemical NameN-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine, monohydrochloride[1][2]
Synonymsm-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A[1][2]
Molecular FormulaC₁₇H₁₈F₃NO • HCl[1]
Molecular Weight345.8 g/mol [1]
SolubilityApprox. 0.2 mg/mL in PBS (pH 7.2)[1]
Storage (Solid)-20°C (≥4 years stability)[1]
Storage (Aqueous)Not recommended for more than one day[1]

Stability of Fluoxetine Hydrochloride in Aqueous Solution (as a Proxy)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3] The following tables summarize findings from stability studies on fluoxetine hydrochloride, which may serve as an estimate for the behavior of this compound.

Table 1: Summary of Fluoxetine HCl Stability Under Various Conditions

ConditionSolvent/MediumObservation% DegradationReference
Temperature
-20°C & 5°CAqueous SolutionStableNo significant loss[4][5]
Room TemperatureAqueous SolutionUnstable; significant loss after 3 weeks> 44.75%[4][5]
30°CDiluted Aqueous SolutionStable for 8 weeks< 5%[6]
pH / Hydrolysis
Acidic (0.1N HCl, 80°C, 12h)Aqueous SolutionDegradation observed~15%
Alkaline (2M NaOH)Aqueous SolutionDegradation observedNot specified[7]
pH 2-12 (1 year)Ultrapure WaterDegradation is pH-dependent; fastest at pH 12Varies
Photostability
UV Irradiation (60 min)Aqueous SolutionSignificant degradation~97.5%[8]
Simulated SunlightDeionized WaterPhotoreactive (Half-life: 55.2 ± 3.6 h)50%
Oxidation
3% H₂O₂Aqueous SolutionDegradation observedNot specified[7]

Putative Degradation Pathway

The primary degradation pathway for fluoxetine hydrochloride involves the cleavage of its ether linkage. It is hypothesized that this compound follows a similar hydrolytic degradation pathway.

G parent meta-Fluoxetine (C17H18F3NO) degradant1 3-(Trifluoromethyl)phenol parent->degradant1  Hydrolysis (Ether Cleavage) degradant2 N-methyl-3-hydroxy-3-phenylpropylamine parent->degradant2  Hydrolysis (Ether Cleavage)

Caption: Putative hydrolytic degradation pathway for meta-Fluoxetine.

Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study to determine the stability of this compound in an aqueous solution.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and methanol

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)

  • Phosphate buffers (pH 3, 7, 9)

  • Type I (ultrapure) water

  • Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Solution (100 µg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with water.

Forced Degradation (Stress Testing) Protocol

The following protocol is based on ICH guideline Q1A(R2) for stability testing.[3]

  • Acid Hydrolysis:

    • Pipette 1 mL of the working solution into a vial.

    • Add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 12 hours.

    • Cool, neutralize with 1N NaOH, and dilute with water to a final concentration of approx. 50 µg/mL.

  • Base Hydrolysis:

    • Pipette 1 mL of the working solution into a vial.

    • Add 1 mL of 1N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1N HCl and dilute with water to a final concentration of approx. 50 µg/mL.

  • Oxidative Degradation:

    • Pipette 1 mL of the working solution into a vial.

    • Add 1 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

    • Dilute with water to a final concentration of approx. 50 µg/mL.

  • Thermal Degradation:

    • Place a vial containing the working solution in a temperature-controlled oven at 80°C for 48 hours.

    • Cool and analyze.

  • Photolytic Degradation:

    • Expose a vial containing the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

HPLC Analysis Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Analysis
  • Inject a non-degraded working standard solution to determine the initial peak area.

  • Inject each stressed sample in triplicate.

  • Calculate the percentage of this compound remaining using the following formula:

    % Remaining = (Peak Area of Stressed Sample / Peak Area of Initial Standard) * 100

  • Calculate the percentage of degradation:

    % Degradation = 100 - % Remaining

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the stability testing protocol described above.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work stress_acid Acid Hydrolysis (1N HCl, 80°C) prep_work->stress_acid stress_base Base Hydrolysis (1N NaOH, RT) prep_work->stress_base stress_ox Oxidation (3% H2O2, RT) prep_work->stress_ox stress_therm Thermal (80°C) prep_work->stress_therm stress_photo Photolytic (ICH Q1B) prep_work->stress_photo hplc Analyze by Stability-Indicating HPLC-UV Method stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc quant Quantify Remaining Parent Drug & Degradation Products hplc->quant

Caption: Workflow for forced degradation stability testing of meta-Fluoxetine HCl.

Conclusion

References

Application Notes and Protocols for the Analysis of Fluoxetine Process Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the identification and quantification of process impurities in fluoxetine (B1211875) hydrochloride. The included protocols are designed to be readily implemented in a laboratory setting.

Introduction

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] The manufacturing process of fluoxetine hydrochloride can result in the formation of various process-related impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4][5][6] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for specified and unspecified impurities in fluoxetine raw materials.[7][8]

This document details validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the separation and quantification of these impurities.

Analytical Techniques

A variety of analytical tools are necessary for the complete characterization of the impurity profile of fluoxetine HCl.[3][5] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most accurate analytical tools for both quantitative and qualitative identification of related substances, process impurities, and degradation products.[7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing fluoxetine and its impurities.[7] These methods offer high selectivity and sensitivity for separating compounds with varying polarities.

Key HPLC Methods:

  • Mixed-Mode Chromatography: This method utilizes a column with both reversed-phase and ion-exchange properties, allowing for the separation of fluoxetine and its impurities by both hydrophobic and ionic interactions.[1] Retention time, selectivity, and resolution can be adjusted by modifying the mobile phase composition, specifically the amount of acetonitrile, buffer concentration, and pH.[1]

  • Gradient RP-HPLC: A gradient elution method is often employed to effectively separate a wide range of impurities with different polarities within a single run.[7][9] This typically involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.[7][9]

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile impurities.[3][4][5] It has been used to identify major impurities in fluoxetine HCl synthesized by different routes.[3][4][5] For the analysis of certain impurities like N-nitroso fluoxetine, a potential genotoxic impurity, GC-MS provides the necessary sensitivity and specificity.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and degradation products by providing molecular weight and structural information.[2][11][12] It has been successfully used to identify transformation products of fluoxetine after photodegradation and biodegradation.[2][11]

Quantitative Data Summary

The following tables summarize the acceptance criteria for various fluoxetine impurities as specified by the USP and EP, along with reported limits of detection (LOD) and quantification (LOQ) from a validated HPLC method.

Table 1: USP Acceptance Criteria for Fluoxetine Impurities [13]

Impurity NameRelative Retention TimeAcceptance Criteria (NMT %)
Aminomethyl-1-phenylpropanol0.190.25
Fluoxetine related compound B0.260.25
Any individual unspecified impurity0.25
Total impurities0.80

Table 2: European Pharmacopoeia Limits for Specified Impurities [8]

Impurity NameLimit (NMT %)
Impurity A0.25
Impurity B0.25

NMT: Not More Than

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for a Validated HPLC Method [7][14]

ParameterConcentration Level
LOD0.05%
LOQ0.15%

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of Potential Impurities in Fluoxetine Hydrochloride[7][9]

This protocol describes a validated gradient RP-HPLC method for the quantification of potential impurities in fluoxetine HCl.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and data acquisition software.

  • Gemini-C18 column (150 mm x 4.6 mm, 3.0 µm).

  • Triethylamine (B128534), methanol, water (HPLC grade), and phosphoric acid.

  • Fluoxetine hydrochloride reference standard and impurity standards.

2. Chromatographic Conditions:

  • Mobile Phase A: Methanol and buffer solution (20:80 v/v). The buffer is prepared by mixing 12.5 mL of triethylamine with 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.

  • Mobile Phase B: 100% Methanol.

  • Gradient Program:

    • 0-2 min: 25% B

    • 2.1-20 min: 44% B

    • 30-45 min: 80% B

    • 50-55 min: 44% B

    • 55.1-60 min: 25% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Run Time: 60 minutes.

3. Sample Preparation:

  • Standard Solution: Prepare a standard solution of fluoxetine hydrochloride at a concentration of 20 mg/mL.

  • Sample Solution: Prepare the fluoxetine hydrochloride active pharmaceutical ingredient (API) sample at the same concentration as the standard solution.

4. System Suitability:

  • Inject the standard solution and ensure the resolution between critical peak pairs meets the predefined criteria (e.g., not less than 1.5).

5. Analysis:

  • Inject the sample solution and integrate the peaks corresponding to the impurities.

  • Quantify the impurities based on the peak areas relative to the fluoxetine peak in the standard solution, using the established response factors if necessary.

Protocol 2: GC-MS Method for the Analysis of N-Nitroso Fluoxetine[10]

This protocol provides a general framework for the sensitive detection of the potential genotoxic impurity, N-nitroso fluoxetine.

1. Instrumentation and Materials:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS).

  • Dichloromethane (B109758), sodium hydroxide (B78521) solution, anhydrous sodium sulfate (B86663) (analytical grade).

  • N-nitroso fluoxetine reference standard.

2. GC-MS Parameters (to be optimized):

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A suitable temperature ramp to separate the analyte from the matrix.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230-250°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The quantifier and qualifier ions for N-nitroso fluoxetine should be determined from the mass spectrum of the standard. A common fragment for nitrosamines is the NO+ ion at m/z 30.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh the fluoxetine drug substance or a crushed tablet sample.

  • Disperse the sample in a suitable solvent, such as a dilute basic solution (e.g., NaOH).

  • Add an immiscible organic solvent like dichloromethane to extract the N-nitroso fluoxetine.

  • Vortex and shake vigorously to ensure efficient extraction.

  • Centrifuge to separate the layers.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the extract and inject it into the GC-MS system.

4. Quantification:

  • Create a calibration curve using standard solutions of N-nitroso fluoxetine.

  • Quantify the amount of N-nitroso fluoxetine in the sample by comparing its peak area to the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard (Fluoxetine & Impurities) Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample (Fluoxetine API) Prep_Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report GCMS_Workflow cluster_extraction Sample Extraction cluster_gcms GC-MS Analysis cluster_quant Data Quantification Sample_Dispersion Disperse Sample in Basic Solution LLE Liquid-Liquid Extraction (Dichloromethane) Sample_Dispersion->LLE Drying Dry Organic Layer LLE->Drying GC_Injection Inject into GC-MS Drying->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Peak_Analysis Analyze Peak Area MS_Detection->Peak_Analysis Calibration Compare to Calibration Curve Peak_Analysis->Calibration Final_Report Report N-nitroso Fluoxetine Level Calibration->Final_Report

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Separation of Fluoxetine Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of fluoxetine (B1211875) isomers. This resource provides in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you optimize your HPLC methods for robust and reproducible enantiomeric separation.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of fluoxetine enantiomers.

Q1: Why am I seeing poor or no resolution between the (R)- and (S)-fluoxetine peaks?

A1: Poor resolution is the most common challenge in chiral separations. Several factors can contribute to this issue. The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used for fluoxetine separation.[1] If you are not achieving separation, consider the following:

  • Incorrect CSP: Not all chiral columns can resolve fluoxetine enantiomers. Columns like Chiralcel OD-H (cellulose-based), Chiralpak AD-H (amylose-based), and Cyclobond I 2000 DM (cyclodextrin-based) have shown success in separating fluoxetine enantiomers.[2] In contrast, columns like Chiralcel OJ-H and Kromasil CHI-TBB may not provide adequate resolution.[2]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is crucial for achieving selectivity.[3] For normal-phase chromatography, mixtures of hexane (B92381) and an alcohol (like isopropanol (B130326) or ethanol) with a basic additive (like diethylamine) are common.[3][4] The percentage of the alcohol modifier significantly impacts retention and resolution.[5] For reversed-phase methods, buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) are used.[6][7]

  • Temperature: Column temperature can affect the separation. Lowering the temperature can sometimes increase peak separation.[5]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification. Fluoxetine is a basic compound (a secondary amine), which can lead to tailing due to strong interactions with the silica (B1680970) support of the column.

  • Use a Basic Additive: In normal-phase chromatography, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase is essential to improve the peak shape of fluoxetine.[4][5]

  • Adjust Mobile Phase pH: In reversed-phase chromatography, the pH of the mobile phase is critical. An acidic pH (e.g., pH 3.5) has been shown to provide acceptable isomer separation on ovomucoid phases.[5][6]

  • Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Ensure your system and solvents are clean.

Q3: The retention times for my peaks are too long or too short. What should I do?

A3: Retention time is primarily controlled by the strength of the mobile phase.

  • To Decrease Retention Time (peaks elute too late): Increase the strength of the mobile phase. In normal-phase, this means increasing the percentage of the polar modifier (e.g., isopropanol or ethanol).[3] In reversed-phase, you would typically increase the percentage of the organic solvent (e.g., acetonitrile or methanol).[7]

  • To Increase Retention Time (peaks elute too early): Decrease the strength of the mobile phase. In normal-phase, reduce the percentage of the alcohol modifier.[3] In reversed-phase, decrease the percentage of the organic solvent.

Q4: My results are not reproducible. What are the likely causes?

A4: Lack of reproducibility can stem from several sources:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently. Premixing solvents and degassing them properly is crucial.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times and resolution. Using a column thermostat is highly recommended for robust methods.[5]

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take longer for chiral separations than for standard reversed-phase methods.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best for separating fluoxetine enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective and widely used.[1] Specifically, Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated good performance.[2][8] Cyclodextrin-based columns, such as Cyclobond I 2000 DM, have also been shown to provide excellent resolution.[2] The choice of CSP can also affect the elution order of the enantiomers.[2]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Both normal-phase and reversed-phase methods have been successfully developed for fluoxetine enantiomer separation.[6]

  • Normal-Phase: Often uses hexane with an alcohol modifier (isopropanol or ethanol) and a basic additive (diethylamine). These methods can provide excellent selectivity.[3]

  • Reversed-Phase: Typically employs buffered aqueous solutions with acetonitrile or methanol.[6][7] This can be advantageous for samples in aqueous matrices.

The choice depends on your sample matrix, available solvents, and laboratory preference.

Q3: What is the role of the basic additive (like DEA or TEA) in the mobile phase?

A3: Fluoxetine is a basic compound. In normal-phase chromatography, the silica surface of the column can have acidic silanol (B1196071) groups that interact strongly with basic analytes, leading to peak tailing. A basic additive like diethylamine (DEA) or triethylamine (TEA) is added to the mobile phase to compete for these active sites, thereby improving peak shape and efficiency.[4][5]

Q4: At what wavelength should I detect fluoxetine?

A4: Fluoxetine can be detected using UV absorbance at wavelengths around 225-230 nm or 260-270 nm.[5][9][10] The optimal wavelength may vary slightly depending on the mobile phase composition.

Data Presentation: Comparison of HPLC Methods

The following tables summarize quantitative data from various published methods for the chiral separation of fluoxetine.

Table 1: Normal-Phase HPLC Methods

ColumnMobile Phase Composition (v/v/v)Flow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
Chiralpak® IKHexane / Ethanol / DEA (95/5/0.1)1.0270Baseline[3]
Chiralpak® IKHexane / Isopropanol / DEA (90/10/0.1)1.0270> Baseline[3]
Chiralpak ICHexane / 2-Propanol (97%) with 15mM DEA1.0227> 1.5[4]
Chiralcel OD-HHexane / Isopropanol / DEA (98/2/0.2)Not SpecifiedNot Specified> 1.5[1]
Chiralpak AD-HHexane / Isopropanol / DEA (98/2/0.2)Not SpecifiedNot Specified> 1.5[1]

Table 2: Reversed-Phase HPLC Methods

ColumnMobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
Ovomucoid CSP10mM Phosphoric Acid (pH 3.5) / Acetonitrile (98/2)1.0227~ Baseline[5]
Cyclobond I 2000 DM0.2% TEAA (pH 3.8) / Methanol (75/25)Not SpecifiedNot Specified2.30[2][11]
β-Cyclodextrin BondedTEAA Buffer (pH 4.0) / Methanol (60/40)0.5225Good Separation[7]
Chiralcel ODRPotassium hexafluorophosphate (B91526) / AcetonitrileNot Specified227Adequate[10]
Vancomycin ColumnMethanol with 0.075% Ammonium TrifluoroacetateNot SpecifiedMS/MS1.17[12]

Experimental Protocols

Protocol 1: Normal-Phase Separation on a Polysaccharide-Based Column

This protocol is a general method adapted from literature for separating fluoxetine enantiomers on a Chiralpak® or Chiralcel® column.[1][3]

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IK (250 mm x 4.6 mm, 5 µm).[3]

  • HPLC-grade Hexane.

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH).

  • Diethylamine (DEA).

  • Sample: Racemic fluoxetine standard (1.0 mg/mL) dissolved in the mobile phase or ethanol.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by accurately mixing the solvents. For example: 90% Hexane, 10% Isopropanol, and 0.1% Diethylamine (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (use a column oven for stability).

  • Injection Volume: 5-20 µL.

  • Detection: UV at 270 nm.[3]

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (this may take 30-60 minutes).

  • Inject a blank (mobile phase) to ensure no carryover or system peaks are present.

  • Inject the racemic fluoxetine standard.

  • Identify the two enantiomer peaks.

  • If resolution is not optimal, adjust the percentage of the alcohol modifier. A lower percentage will increase retention and may improve resolution.[3]

Protocol 2: Reversed-Phase Separation on a Cyclodextrin-Based Column

This protocol is based on methods using cyclodextrin (B1172386) stationary phases.[2][11]

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Column: Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm).[2]

  • HPLC-grade Methanol.

  • Triethylamine (TEA) and Acetic Acid to prepare the buffer.

  • HPLC-grade water.

  • Sample: Racemic fluoxetine standard dissolved in the mobile phase.

2. Mobile Phase Preparation:

  • Prepare the aqueous buffer: 0.2% Triethylamine Acetic Acid (TEAA). Adjust the pH to 3.8 with acetic acid.

  • Prepare the final mobile phase by mixing the buffer and Methanol in a 75:25 (v/v) ratio.[11]

  • Filter and degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Detection: UV at 227 nm.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject a blank sample.

  • Inject the racemic fluoxetine standard.

  • Optimize the separation by adjusting the methanol percentage or the mobile phase pH if necessary.

Visualizations

G start Start: Define Separation Goal lit_review Literature Review & CSP Selection start->lit_review screening Initial Screening (Columns & Mobile Phases) lit_review->screening eval1 Evaluate Resolution (Rs > 1.5?) screening->eval1 eval1->lit_review No optimization Method Optimization (Mobile Phase, Temp, Flow Rate) eval1->optimization Yes eval2 Evaluate Performance (Peak Shape, Time) optimization->eval2 eval2->optimization Not Acceptable validation Method Validation (ICH Guidelines) eval2->validation Acceptable finish Routine Analysis validation->finish

Caption: Workflow for Chiral HPLC Method Development.

G problem Problem Encountered (e.g., Poor Resolution, Tailing) is_resolution Is Resolution < 1.5? problem->is_resolution is_tailing Is Peak Tailing > 1.2? problem->is_tailing check_csp Verify Correct CSP (e.g., Polysaccharide) is_resolution->check_csp Yes add_additive Add/Increase Basic Additive (e.g., DEA for NP) is_tailing->add_additive Yes adjust_mp Adjust Mobile Phase Strength (e.g., % Alcohol) check_csp->adjust_mp adjust_temp Decrease Column Temperature adjust_mp->adjust_temp adjust_ph Adjust pH (for RP) add_additive->adjust_ph check_column Check for Column Contamination adjust_ph->check_column

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Resolving Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of meta- and para-fluoxetine isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the method development process for separating structurally similar fluoxetine (B1211875) isomers.

Question: How can I resolve the co-elution of meta- and para-fluoxetine peaks in my chromatogram?

Answer:

Co-elution of positional isomers like meta- and para-fluoxetine occurs due to their very similar chemical structures and physicochemical properties. Resolving them requires a systematic optimization of your chromatographic conditions. Follow this workflow to achieve baseline separation.

  • Confirm Peak Purity: Before extensive optimization, ensure you are dealing with co-elution. If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), analyze the spectra across the peak. A change in the spectral profile from the upslope to the downslope of the peak indicates the presence of more than one compound.[1] Shoulders on the peak are also a strong indicator of co-elution.[1]

  • Optimize the Mobile Phase: The mobile phase is often the first and most effective parameter to adjust.

    • Adjust Organic Modifier/Solvent Strength: In normal phase chromatography, decrease the percentage of the polar modifier (e.g., isopropyl alcohol, ethanol) to increase retention and allow more time for the isomers to interact with the stationary phase.[1][2] For reversed-phase, a weaker organic mobile phase (e.g., lower acetonitrile (B52724) content) will increase retention.[3]

    • Introduce or Change an Additive: For basic compounds like fluoxetine, adding a small amount of a competing base, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and selectivity by minimizing interactions with active silanol (B1196071) sites on the column.[2][4][5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical factor.[6]

    • Utilize a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for separating fluoxetine isomers, including its enantiomers and positional isomers.[2][6][7] Columns with tris(3,5-dimethylphenylcarbamate) cellulose (B213188) or similar derivatives often provide the necessary selectivity.[2][4]

    • Consider Different Achiral Chemistries: Phenyl or cyano phases can offer alternative selectivity for aromatic compounds compared to standard C18 columns and may resolve positional isomers.[3]

  • Adjust Column Temperature: Temperature can influence selectivity.

    • Lowering the column temperature can sometimes enhance resolution by altering the thermodynamics of the analyte-stationary phase interaction, though it may lead to longer run times and higher backpressure.[2][3][4] An optimized method for fluoxetine enantiomers found a column temperature of 15°C to be optimal.[4]

Logical Troubleshooting Workflow

G cluster_problem Problem Identification cluster_solutions Optimization Strategy cluster_result Outcome problem Poor Resolution or Co-elution of Isomers mob_phase 1. Optimize Mobile Phase problem->mob_phase mob_details1 Adjust Organic Modifier % mob_phase->mob_details1 mob_details2 Change/Add Amine Additive (e.g., DEA) mob_phase->mob_details2 stat_phase 2. Change Stationary Phase stat_details1 Use Polysaccharide-based Chiral Column stat_phase->stat_details1 stat_details2 Try Phenyl or Cyano Column stat_phase->stat_details2 temp 3. Adjust Temperature temp_details Lower Column Temperature temp->temp_details mob_details1->stat_phase If unsuccessful success Baseline Resolution Achieved mob_details1->success If successful mob_details2->stat_phase If unsuccessful stat_details1->temp If unsuccessful stat_details1->success If successful stat_details2->temp If unsuccessful temp_details->success If unsuccessful, reconsider all parameters or alternative techniques temp_details->success If successful

Caption: A logical workflow for troubleshooting the co-elution of fluoxetine isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate meta- and para-fluoxetine? A1: The difficulty arises from their high structural similarity. Meta- and para-fluoxetine are positional isomers, meaning they have the same chemical formula and functional groups, differing only in the substitution pattern on the aromatic ring. This results in nearly identical physical and chemical properties, making chromatographic separation difficult without highly selective methods.

Q2: What is the most successful chromatographic technique for this separation? A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) in normal phase mode has proven highly effective.[2][4][6] Polysaccharide-based columns, such as those with cellulose or amylose (B160209) derivatives, provide the stereo- and structural selectivity needed to resolve these closely related isomers.[4][6][7]

Q3: How does an amine additive like Diethylamine (DEA) improve the separation? A3: Fluoxetine is a basic compound. On silica-based columns, it can interact strongly with residual acidic silanol groups, leading to peak tailing and poor resolution. A small amount of a competing base like DEA in the mobile phase neutralizes these active sites, resulting in more symmetrical peaks and improved separation efficiency.[2][4]

Q4: Can reversed-phase HPLC be used? A4: While normal phase is more commonly cited for this specific isomer separation, reversed-phase methods can also be developed. An ovomucoid-based chiral stationary phase has been used in reversed-phase mode to separate fluoxetine enantiomers, and similar principles could be applied to positional isomers.[2] However, achieving selectivity might be more challenging compared to normal phase on polysaccharide CSPs.

Q5: Are there non-HPLC methods to separate these isomers? A5: Yes, other techniques can be employed. Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative, is a powerful method for separating chiral and structurally related compounds like fluoxetine isomers.[8][9] Supercritical Fluid Chromatography (SFC) is another alternative that can offer different selectivity and faster separations compared to HPLC.

Isomer Structures

G cluster_meta meta-Fluoxetine cluster_para para-Fluoxetine meta CF3 group at position 3 of the phenoxy ring para CF3 group at position 4 of the phenoxy ring

Caption: Structural difference between meta- and para-fluoxetine isomers.

Summary of Successful Separation Methods

Stationary Phase (Column)Mobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)Key Outcome
Tris-(3,5-dimethylphenyl carbamate) celluloseHexane / Isopropyl Alcohol / Diethylamine (98/2/0.2)0.815Baseline resolution (Rs > 1.5) was achieved.[4]
CHIRALPAK® IK (immobilized cellulosic CSP)Hexane / Ethanol / Diethylamine (95/5/0.1)1.025Baseline resolution of enantiomers was produced.[6]
CHIRALPAK® IK (immobilized cellulosic CSP)Hexane / Isopropyl Alcohol / Diethylamine (90/10/0.1)1.025Better-than-baseline resolution was achieved.[6]
Chiralpak IC3% 2-propanol in Hexane with 15 mM Diethylamine1.0Not SpecifiedProvided the greatest separation and resolution among tested CSPs.[5]
Vancomycin ColumnMethanol with 0.075% Ammonium TrifluoroacetateNot SpecifiedNot SpecifiedAdequate separation of enantiomers (resolution of 1.17).[10]

Detailed Experimental Protocol: HPLC Method

This protocol is based on a successful published method for the separation of fluoxetine isomers using a polysaccharide-based chiral stationary phase.[4]

1. Objective: To achieve baseline separation of meta- and para-fluoxetine using normal phase HPLC.

2. Materials & Instrumentation:

  • HPLC System: Agilent 1120/1200 or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.[6][11]

  • Column: Tris-(3,5-dimethylphenyl carbamate) cellulose based CSP (e.g., Chiralcel OD or equivalent), 250 mm x 4.6 mm, 5 µm.

  • Chemicals: HPLC-grade n-Hexane, HPLC-grade Isopropyl Alcohol (IPA), Diethylamine (DEA).

  • Sample: A standard solution containing a mixture of meta- and para-fluoxetine, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

3. Mobile Phase Preparation:

  • Prepare the mobile phase consisting of n-Hexane / Isopropyl Alcohol / Diethylamine in a ratio of 98 / 2 / 0.2 (v/v/v) .

  • For 1 Liter of mobile phase, carefully measure 980 mL of n-Hexane, 20 mL of IPA, and 2 mL of DEA.

  • Mix thoroughly in a suitable solvent-safe container.

  • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and detector noise.

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 15°C

  • Injection Volume: 5.0 µL[6]

  • Detection: UV at 260 nm or 270 nm.[2][6]

  • Run Time: Approximately 20-30 minutes (adjust as needed based on retention times).

5. System Suitability & Analysis:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform several blank injections (mobile phase) to ensure the system is clean.

  • Inject the mixed isomer standard solution. The isomers should be well-resolved with a resolution value (Rs) greater than 1.5.

  • Once system suitability is confirmed, proceed with the analysis of unknown samples.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with peak tailing during the HPLC analysis of fluoxetine (B1211875) and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest problematic tailing.[1][3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reliability of the analytical method.[4]

Q2: What are the primary causes of peak tailing for fluoxetine and its related compounds?

A2: Fluoxetine and many of its related compounds are basic in nature, containing amine functional groups.[5] The most common cause of peak tailing for these basic analytes in reversed-phase HPLC is secondary interactions with acidic silanol (B1196071) groups (Si-OH) that are present on the surface of silica-based stationary phases.[1][6] These interactions create a secondary, stronger retention mechanism for the analyte, leading to the delayed elution that manifests as a tail. Other contributing factors can include column overload, column contamination, extra-column volume (dead volume), and an inappropriate mobile phase pH or sample solvent.[3][7]

Q3: How does the mobile phase pH affect the peak shape of fluoxetine?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like fluoxetine.[8] Since fluoxetine is a basic compound, a low pH mobile phase (e.g., pH 2.5-3.5) is often used to protonate the analyte, ensuring it is in a single ionic form.[9][10] This low pH also suppresses the ionization of the acidic silanol groups on the stationary phase, which minimizes the undesirable secondary ionic interactions that cause peak tailing.[1][11] Operating at a pH close to the pKa of fluoxetine (around 9.8-10.1) can lead to inconsistent ionization and result in poor peak shape.[12][13]

Q4: What type of HPLC column is best for analyzing fluoxetine and its related compounds to minimize peak tailing?

A4: To minimize peak tailing from silanol interactions, it is highly recommended to use modern, high-purity silica (B1680970) columns that are "end-capped."[3][9] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilyl (B98337) groups), making them unavailable for interaction with basic analytes.[1] Columns specifically marketed as "base-deactivated" are also an excellent choice.[9] For particularly challenging separations, alternative stationary phases like those with a positive surface charge or hybrid silica-organic polymer particles can offer improved peak symmetry.[6][14]

Q5: Can the solvent used to dissolve the sample affect peak shape?

A5: Yes, a mismatch between the sample solvent and the mobile phase can lead to significant peak distortion, including tailing or fronting.[3] Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase can cause the analyte band to spread before it reaches the column, resulting in a poor peak shape. The best practice is to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for fluoxetine and related compounds.

Problem: I am observing significant peak tailing for my fluoxetine peak.

Step 1: Initial Assessment and Quick Checks

Question: Have you confirmed the issue is specific to fluoxetine and related basic compounds?

Answer:

  • Inject a standard mixture containing neutral and acidic compounds. If only the basic compounds like fluoxetine are tailing, the issue is likely related to secondary silanol interactions.[2] If all peaks are tailing, it could indicate a more general problem like a column void or extra-column volume.[7]

Question: Is this a new issue with a previously reliable method?

Answer:

  • If the method was working well before, consider what has changed. Have you started a new batch of mobile phase, a new column, or a new sample preparation procedure? Column degradation over time is a common cause of increased peak tailing.[4]

Step 2: Mobile Phase Optimization

Question: How can I adjust my mobile phase to improve peak shape?

Answer:

  • Adjust pH: If your current mobile phase pH is neutral or basic, lower it to a range of 2.5 to 3.5 using an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%).[3][11] This will protonate the silanol groups and minimize their interaction with the basic fluoxetine molecule.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a concentration of 10-50 mM.[2][15] TEA will preferentially interact with the active silanol sites, effectively shielding them from the fluoxetine analytes.[15]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better mask the residual silanol interactions, especially at mid-range pH values.[9]

Step 3: Column Evaluation and Maintenance

Question: What should I do if mobile phase adjustments are not sufficient?

Answer:

  • Use an Appropriate Column: Ensure you are using a modern, end-capped, or base-deactivated C18 or C8 column. If you are using an older Type A silica column, switching to a high-purity Type B silica column will significantly improve peak shape for basic compounds.[6]

  • Column Washing: If the column has been in use for some time, it may be contaminated. Follow a rigorous column washing protocol to remove strongly retained compounds.

  • Check for Voids: A sudden increase in peak tailing for all compounds could indicate a void at the column inlet. This can sometimes be resolved by back-flushing the column (if the manufacturer allows) or may require column replacement.[5][7]

Step 4: Injection and Sample Preparation

Question: Could my sample preparation or injection parameters be the cause?

Answer:

  • Reduce Sample Load: Injecting too much analyte can overload the column, leading to peak distortion. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[2][7]

  • Match Sample Solvent: As mentioned in the FAQs, ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[3]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound

Mobile Phase pHAnalyteTailing Factor (As)
7.0Methamphetamine2.35
3.0Methamphetamine1.33
Data is illustrative and based on a similar basic compound to demonstrate the trend.[5]

Table 2: System Suitability Parameters for Fluoxetine from a Validated HPLC Method

ParameterFluoxetine HCl
Tailing Factor (T)1.32
Asymmetry Factor (A)1.42
This data provides an example of acceptable, though not perfect, peak asymmetry in a validated method.[14]

Table 3: Illustrative Effect of Triethylamine (TEA) Additive on Peak Asymmetry

TEA Concentration (mM)AnalyteTailing Factor (As)
0Basic Amine Compound2.1
10Basic Amine Compound1.5
25Basic Amine Compound1.2
50Basic Amine Compound1.1
Illustrative data showing the expected trend of improved peak symmetry with the addition of a competing base.[2]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Washing Procedure

Objective: To remove strongly retained contaminants from a C8 or C18 column that may be causing peak tailing.

Materials:

Procedure:

  • Disconnect the column from the detector to avoid contaminating the detector cell.

  • Flush with mobile phase without buffer: If your mobile phase contains a buffer, first flush the column with a mixture of water and organic solvent in the same ratio as your mobile phase for 10-15 column volumes.

  • Wash with 100% Acetonitrile: Flush the column with 100% acetonitrile for at least 20 column volumes.

  • Wash with 100% Isopropanol: Flush the column with 100% isopropanol for at least 20 column volumes.

  • (Optional) Stronger Solvents: If contamination is severe, a sequence of solvents such as methanol, followed by tetrahydrofuran (B95107) (THF), and then isopropanol can be used. Always ensure miscibility between solvents.

  • Equilibrate with Mobile Phase: Re-introduce the mobile phase (starting with the organic solvent, then gradually introducing the aqueous component) and equilibrate the column until a stable baseline is achieved.

  • Reconnect to the detector and perform a test injection with a standard to assess column performance.

Note: Always consult the column manufacturer's care and use guide for specific recommendations and limitations, especially regarding solvent compatibility and pressure limits.

Protocol 2: Mobile Phase pH Adjustment for Improved Peak Shape

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of fluoxetine.

Materials:

  • Fluoxetine standard solution

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or another suitable acid like phosphoric acid)

  • pH meter

  • HPLC system with a C18 column

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Prepare an initial aqueous mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water).

    • Divide this into several portions. Adjust the pH of these portions to create a range of mobile phases, for example, pH 5.0, 4.0, 3.5, and 3.0, using dropwise addition of formic acid.

  • Prepare Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile or methanol.

  • Set Chromatographic Conditions:

    • Use a constant ratio of Mobile Phase A to Mobile Phase B (e.g., 60:40).

    • Set a flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).

  • Systematic Analysis:

    • Begin by running the system with the highest pH mobile phase (pH 5.0).

    • Inject the fluoxetine standard and record the chromatogram.

    • Sequentially decrease the pH of the mobile phase, ensuring the system is thoroughly equilibrated at each new pH before injecting the standard.

  • Data Analysis:

    • For each chromatogram, calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the fluoxetine peak.

    • Compare the peak shapes and select the pH that provides the most symmetrical peak (Tf or As closest to 1.0).

Visualizations

G cluster_cause Chemical Interaction Causing Peak Tailing cluster_solution Solutions Silica Silica Surface Silanol Ionized Silanol Group (Si-O⁻) Silica->Silanol Residual on surface EndCapping End-Capping Group Silica->EndCapping Chemically Bonded To Fluoxetine Protonated Fluoxetine (Basic Analyte, R₃NH⁺) Fluoxetine->Silanol Strong Ionic Interaction (Secondary Retention) Low_pH Low pH Mobile Phase (H⁺) Low_pH->Silanol Protonates Silanol (Si-OH) Prevents Interaction TEA Competing Base (e.g., TEA) TEA->Silanol Blocks Silanol Site EndCapping->Silanol Masks Silanol

Caption: Interaction diagram illustrating the cause of peak tailing and solutions.

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_specificity Only basic compounds tailing? start->check_specificity all_tail All peaks tailing? check_specificity->all_tail Yes mobile_phase Optimize Mobile Phase check_specificity->mobile_phase No all_tail->mobile_phase No column_issue Check for Column Void or Extra-Column Volume all_tail->column_issue Yes lower_ph Lower pH to 2.5-3.5 mobile_phase->lower_ph add_tea Add Competing Base (TEA) lower_ph->add_tea check_column_type Evaluate Column add_tea->check_column_type end_capped Using end-capped/ base-deactivated column? check_column_type->end_capped wash_column Perform Column Wash end_capped->wash_column Yes replace_column Switch to End-Capped Column end_capped->replace_column No sample_load Check Sample Load wash_column->sample_load reduce_load Reduce Injection Volume/ Concentration sample_load->reduce_load solvent_mismatch Check Sample Solvent reduce_load->solvent_mismatch change_solvent Dissolve in Mobile Phase solvent_mismatch->change_solvent resolved Peak Shape Improved (As ≤ 1.2) change_solvent->resolved replace_column->wash_column

Caption: A logical workflow for troubleshooting peak tailing issues.

References

Technical Support Center: Quantification of Meta-Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of meta-fluoxetine and its related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of meta-fluoxetine quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of meta-fluoxetine, substances from the biological matrix (e.g., plasma, urine) or environmental samples (e.g., wastewater) can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to either a suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of the quantification.[3][4] These effects are a significant concern in LC-MS based bioanalysis and can negatively impact method validation by affecting reproducibility and linearity.[5]

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of meta-fluoxetine?

A2: Matrix effects in LC-MS/MS analysis are primarily caused by co-eluting components from the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] The most common sources of interference include:

  • Endogenous Components: Substances naturally present in biological matrices, such as phospholipids, proteins, salts, and peptides.[1]

  • Exogenous Components: Contaminants introduced during sample collection or preparation, including anticoagulants, dosing vehicles, or impurities from plasticware.[1][2]

  • Mobile Phase Modifiers: High concentrations of non-volatile salts or ion-pairing agents can affect the efficiency of the electrospray ionization (ESI) process.[6]

  • Analyte Properties: Compounds with high mass, polarity, and basicity are potential candidates for causing matrix effects.[7]

Q3: Why is LC-MS/MS the preferred analytical technique for meta-fluoxetine despite these challenges?

A3: LC-MS/MS is the preferred technique for analyzing meta-fluoxetine and its metabolites due to its high sensitivity and selectivity, which are crucial for detecting and quantifying trace levels of the compounds.[2][8] The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides exceptional specificity, which helps to minimize the impact of background noise and some co-eluting components.[2] This capability is essential for accurately measuring drug concentrations in complex biological matrices for pharmacokinetic studies or therapeutic drug monitoring.[8][9]

Q4: How can I qualitatively and quantitatively assess matrix effects in my experiment?

A4: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method identifies regions in the chromatogram where ion suppression or enhancement occurs.[5][7] It involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting a blank matrix extract.[6] Dips or rises in the baseline signal indicate the retention times where co-eluting matrix components cause ion suppression or enhancement, respectively.[6][7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[5] It involves comparing the signal response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solution (mobile phase) at the same concentration.[7] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[10]

Q5: What are the primary strategies to minimize or compensate for matrix effects?

A5: A multi-faceted approach is often required to address matrix effects. Key strategies include:

  • Optimizing Sample Preparation: Employing rigorous cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation can effectively remove interfering matrix components.[2][3]

  • Improving Chromatographic Separation: Modifying LC parameters (e.g., mobile phase, gradient, column chemistry) can separate the analyte from interfering compounds, preventing co-elution.[3][8]

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., fluoxetine-d5) is considered the gold standard for compensation.[2][7] Since the SIL-IS has nearly identical chemical properties and retention time to the analyte, it experiences similar matrix effects, allowing for reliable quantification through ratio-based calculations.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help compensate for the effect, although it may not totally eliminate it.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the analyte concentration is high enough for sensitive detection.[7]

Troubleshooting Guide

Issue 1: I'm observing low or no analyte signal (Ion Suppression).

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression.[2] 2. Improve Sample Cleanup: Use a more effective sample preparation method like Solid-Phase Extraction (SPE) to remove interferences.[8] 3. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to better separate meta-fluoxetine from the suppression zone.[6]
Suboptimal MS Source Parameters Review and optimize ion source settings, including temperature, gas flows, and voltages, to ensure maximum analyte ionization.[2]
Use of an Internal Standard Employ a stable isotope-labeled internal standard (SIL-IS), such as fluoxetine-d5. A SIL-IS co-elutes and experiences similar suppression, thereby correcting the final calculated concentration.[2][11]

Issue 2: My results show high variability and poor reproducibility.

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects Matrix composition can vary between different lots or sources of biological samples, leading to variable ion suppression.[12] 1. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different sources of blank matrix.[1] 2. Implement a Robust Internal Standard: A SIL-IS is crucial to compensate for sample-to-sample variations in matrix effects.[3][7]
Inefficient Sample Extraction Poor or inconsistent recovery of the analyte during sample preparation can lead to high variability.[2] 1. Validate Extraction Recovery: Quantify the recovery of your extraction method across different concentrations (Low, Medium, High QC levels). 2. Optimize Extraction Protocol: Re-evaluate the SPE or LLE protocol, ensuring the chosen sorbent/solvent is appropriate for meta-fluoxetine.
Carryover Residual analyte from a previous high-concentration sample can adsorb to surfaces in the autosampler or column, affecting the subsequent injection. 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash routine. 2. Inject Blanks: Run blank injections after high-concentration samples to check for carryover.[2]

Quantitative Data Summary

The impact of the sample matrix on analyte signal can be significant. The following table summarizes quantitative findings from a study on fluoxetine (B1211875) and its metabolite norfluoxetine (B159337) in wastewater, demonstrating the degree of signal suppression observed.

AnalyteMatrixMatrix Factor (MF) RangeSignal Suppression
fluoxetine-d5 Raw & Treated Wastewater71% - 86%14% - 29%
norfluoxetine-d5 Raw & Treated Wastewater38% - 47%53% - 62%
(Data sourced from a study on wastewater samples, indicating significant ion suppression, particularly for the metabolite norfluoxetine)[13][14]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps identify at what retention times co-eluting matrix components cause ion suppression or enhancement.

  • System Setup:

    • Configure the LC-MS/MS system as you would for your standard analysis.

    • Use a T-connector to introduce a constant flow of a standard solution of meta-fluoxetine (e.g., 50 ng/mL) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the meta-fluoxetine solution using a syringe pump to establish a stable, elevated baseline signal in the mass spectrometer.

    • Once the baseline is stable, inject a blank, extracted sample matrix (e.g., extracted plasma without the analyte).

    • Monitor the baseline signal for the meta-fluoxetine transition throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

    • This information allows you to adjust your chromatography to move the analyte peak away from these interference zones.[6]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking

This protocol quantifies the absolute matrix effect by calculating the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the extracted matrix at the same low and high concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before extraction at the same low and high concentrations.

  • Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[15]

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100[15]

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100[15]

  • Interpretation:

    • An MF significantly different from 100% indicates a strong matrix effect (e.g., MF < 85% suggests ion suppression; MF > 115% suggests ion enhancement).

    • The IS-normalized MF should be close to 1.0, demonstrating that the IS effectively compensates for the matrix effect.[1]

Visualizations

Matrix_Effect_Concept cluster_MS MS Ion Source Analyte meta-Fluoxetine Ionization Ionization Process (ESI) Analyte->Ionization Elutes Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Co-elutes Suppression Ion Suppression (Signal Reduced) Ionization->Suppression Interference Detector MS Detector (Signal) Suppression->Detector Inaccurate Reading

Caption: Conceptual flow of matrix effect in LC-MS.

Troubleshooting_Workflow Start Problem Observed: Inaccurate or Variable Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Assess_ME Assess Matrix Effect (Post-Column Infusion) Check_IS->Assess_ME Yes Implement_IS Implement SIL-IS Check_IS->Implement_IS No ME_Present Is Significant Ion Suppression/Enhancement Present? Assess_ME->ME_Present Optimize_Chroma Optimize Chromatography to Separate Analyte from Interference Zone ME_Present->Optimize_Chroma Yes No_ME Check Other Parameters (e.g., instrument performance, sample stability) ME_Present->No_ME No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE or LLE) Optimize_Chroma->Improve_Cleanup Validate Re-Validate Method Improve_Cleanup->Validate Implement_IS->Validate Experimental_Workflow cluster_Qualitative Qualitative Assessment cluster_Quantitative Quantitative Assessment P_Start Start: Post-Column Infusion P_Infuse Infuse Analyte Standard Post-Column P_Start->P_Infuse P_Inject Inject Blank Matrix Extract P_Infuse->P_Inject P_Monitor Monitor Analyte Signal for Dips/Rises P_Inject->P_Monitor P_Result Result: Identify Retention Time of Interference P_Monitor->P_Result Q_Start Start: Post-Extraction Spike Q_Prep Prepare 3 Sample Sets: (A) Neat, (B) Post-Spiked, (C) Pre-Spiked Q_Start->Q_Prep Q_Analyze Analyze all Sets via LC-MS/MS Q_Prep->Q_Analyze Q_Calc Calculate Matrix Factor, Recovery & Process Efficiency Q_Analyze->Q_Calc Q_Result Result: Quantitative Value of Matrix Effect Q_Calc->Q_Result

References

Chiral Chromatography of Fluoxetine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral chromatography of fluoxetine (B1211875). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective separation of fluoxetine.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral high-performance liquid chromatography (HPLC) of fluoxetine.

1. Issue: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved peaks for fluoxetine. What are the likely causes and how can I improve the separation?

A: Poor resolution is a common challenge in chiral separations. Several factors related to the mobile phase, stationary phase, and other chromatographic conditions can be the cause. Here is a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting cluster_solutions Potential Solutions start Start: Poor Resolution check_column 1. Verify Chiral Stationary Phase (CSP) Is it appropriate for fluoxetine? start->check_column optimize_mp 2. Optimize Mobile Phase A. Adjust Alcohol Content B. Change Alcohol Type C. Adjust Additive Conc. check_column->optimize_mp CSP is appropriate sol1 Use a proven CSP: - Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) - Cyclodextrin-based (e.g., Cyclobond™ I 2000 DM) adjust_temp 3. Adjust Column Temperature Lower temperature often improves resolution. optimize_mp->adjust_temp Resolution still poor sol2 Systematically vary alcohol % (e.g., 1-10% isopropanol (B130326) in hexane). Switch from isopropanol to ethanol (B145695) or vice-versa. Ensure basic additive (e.g., 0.1-0.2% DEA) is present. adjust_flow 4. Optimize Flow Rate Lower flow rate can increase efficiency. adjust_temp->adjust_flow Resolution still poor sol3 Try running at lower temperatures (e.g., 15°C or 1°C). check_system 5. Check HPLC System Is there extra-column band broadening? adjust_flow->check_system Resolution still poor sol4 Reduce flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or 0.24 mL/min). resolution_ok Resolution Achieved check_system->resolution_ok System OK, resolution improved sol5 Use minimal length tubing, check for leaks, and ensure proper connections.

Caption: Troubleshooting workflow for poor resolution of fluoxetine enantiomers.

Detailed Explanation:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are commonly successful for fluoxetine.[1] Cyclodextrin-based columns like Cyclobond™ I 2000 DM have also shown excellent separation.[1][2] If you are using a different type of column, consider switching to one of these proven phases.

  • Mobile Phase Composition:

    • Alcohol Modifier: The percentage of the polar modifier (typically an alcohol like isopropanol or ethanol) in the non-polar mobile phase (usually hexane) is a key parameter. A lower alcohol concentration generally increases retention and can improve resolution, but may also lead to longer run times.[3] Systematically vary the alcohol percentage to find the optimal balance.

    • Type of Alcohol: Sometimes, changing the alcohol (e.g., from isopropanol to ethanol) can alter the chiral recognition and improve separation.

    • Basic Additive: Fluoxetine is a basic compound. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is crucial for achieving good peak shape and reproducibility.[4][3] A typical concentration is 0.1% to 0.2%.

  • Temperature: Lowering the column temperature can enhance enantioselectivity for some applications.[5][4][6] Separations have been successfully performed at temperatures ranging from 1°C to 25°C.[5][4][6][3]

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[4]

2. Issue: Long Analysis Time

Q: The enantiomers are well-resolved, but the retention times are too long for our throughput needs. How can I reduce the run time without sacrificing resolution?

A: Balancing resolution and analysis time is a common optimization goal.

  • Increase Mobile Phase Strength: Gradually increase the percentage of the alcohol modifier in the mobile phase. This will decrease retention times.[5] Be aware that this may also reduce the resolution, so small, incremental changes are recommended.

  • Increase Flow Rate: A higher flow rate will shorten the analysis time. However, this can also lead to a decrease in resolution due to reduced column efficiency.

  • Elevate Temperature: Increasing the column temperature can sometimes decrease retention times. However, for fluoxetine, lower temperatures often favor better resolution, so this may be counterproductive.[5][4][6]

  • Shorter Column: If available, using a shorter column with the same stationary phase can reduce run times, but may also compromise resolution.

3. Issue: Poor Peak Shape (Tailing or Broadening)

Q: My peaks are tailing or are very broad. What could be the cause?

A: Poor peak shape for fluoxetine, a basic analyte, is often related to secondary interactions with the stationary phase or issues with the mobile phase.

Logical Flow for Peak Shape Troubleshooting

Peak_Shape_Troubleshooting start Start: Poor Peak Shape check_additive 1. Check Basic Additive Is DEA or TEA present in the mobile phase? Is the concentration sufficient (0.1-0.2%)? start->check_additive check_sample_solvent 2. Check Sample Solvent Is the sample dissolved in the mobile phase or a weaker solvent? check_additive->check_sample_solvent Yes good_peaks Symmetrical Peaks Achieved check_additive->good_peaks No, added/adjusted additive check_column_health 3. Evaluate Column Health Is the column old or contaminated? check_sample_solvent->check_column_health Yes check_sample_solvent->good_peaks No, changed solvent check_column_health->good_peaks Column is healthy check_column_health->good_peaks No, cleaned/replaced column

Caption: Troubleshooting guide for poor peak shape in fluoxetine analysis.

  • Presence and Concentration of Basic Additive: The most common cause of peak tailing for basic compounds like fluoxetine is interaction with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a basic modifier like DEA or TEA to the mobile phase is essential to suppress these interactions and achieve sharp, symmetrical peaks.[4][3]

  • Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. It is best to dissolve the fluoxetine sample in the mobile phase itself or in a solvent of similar or weaker elution strength.[5]

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.[5]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Flushing the column with a strong solvent (as recommended by the manufacturer) may help. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for separating fluoxetine enantiomers?

A1: Several CSPs have proven effective. Polysaccharide-based CSPs are widely used, with Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based) providing good results.[1] One study found that Cyclobond™ I 2000 DM (a cyclodextrin-based column) gave the best resolution among the columns tested.[1][2] More recently, Chiralpak® IK has also been shown to provide excellent, baseline separation.[3] The optimal choice can depend on the specific mobile phase conditions and analytical requirements.

Q2: What is a typical mobile phase for the chiral separation of fluoxetine?

A2: A common mobile phase is a mixture of a non-polar solvent, a polar alcohol modifier, and a basic additive. A typical starting point would be Hexane (B92381)/Isopropanol/Diethylamine (98/2/0.2, v/v/v) .[4][1][2] The ratio of hexane to isopropanol is the most critical parameter to adjust for optimizing resolution and run time. Ethanol can also be used as the alcohol modifier.[3]

Q3: What is the elution order of the fluoxetine enantiomers?

A3: The elution order depends on the CSP used. For example:

  • On Chiralcel® OD-H and Chiralcel® OJ-H , the (S)-enantiomer typically elutes first.[1]

  • On Chiralpak® AD-H and Cyclobond™ I 2000 DM , the (R)-enantiomer has been reported to elute first.[1][2] It is always recommended to confirm the elution order by injecting a standard of a single, known enantiomer if available.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature can significantly impact the separation. For fluoxetine on polysaccharide-based CSPs, lower temperatures often lead to better resolution .[5][4][6] Operating at 15°C or even as low as 1°C has been shown to improve the separation factor.[5][4][6]

Q5: What detection wavelength should I use for fluoxetine?

A5: A detection wavelength in the range of 226-230 nm or 260-270 nm is commonly used for UV detection of fluoxetine.[5][1][3][7]

Quantitative Data Summary

The following table summarizes performance data from various studies on the chiral separation of fluoxetine.

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temp. (°C)Resolution (Rs)Analysis Time (approx. min)Reference
Chiralcel® OD-H Hexane/Isopropanol/DEA (98/2/0.2)0.5Ambient> 1.5~25[1]
Chiralpak® AD-H Hexane/Isopropanol/DEA (99/1/0.1)0.5Ambient> 1.5~15[1][2]
Cyclobond™ I 2000 DM Methanol/0.2% TEAA (pH 3.8) (25/75)1.0Ambient2.30~12[1][2]
Chiralcel® OD-H Hexane/Isopropanol/DEA (98/2/0.2)0.815> 1.5~18[4]
Chiralpak® IK Hexane/Ethanol/DEA (95/5/0.1)1.025Baseline< 15[3]
Chiralpak® IK Hexane/Isopropanol/DEA (90/10/0.1)1.025> Baseline< 12[3]
Ultron ES-OVM 10mM KH₂PO₄ (pH 3.5)/Acetonitrile (98/2)1.0N/A~1.5~18

DEA: Diethylamine; TEAA: Triethylamine Acetic Acid buffer

Experimental Protocols

Protocol 1: Separation on a Cellulose-Based CSP (Normal Phase)

This protocol is based on methods developed for Chiralcel® OD-H.[4][1]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 15°C.

    • Detection Wavelength: 226 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic fluoxetine HCl at 1 mg/mL in the mobile phase.

    • Further dilute with the mobile phase to a working concentration (e.g., 0.2 mg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the elution of the two enantiomers. Baseline resolution should be achieved.

Protocol 2: Separation on an Amylose-Based CSP (Normal Phase)

This protocol is adapted from methods developed for Chiralpak® IK.[3]

  • Instrumentation:

    • HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: Chiralpak® IK, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane / Ethanol / Diethylamine (95/5/0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic fluoxetine at 1.0 mg/mL in ethanol.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • The two enantiomers should be baseline resolved.

References

Technical Support Center: Enhancing Detection Sensitivity for meta-Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of meta-fluoxetine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is meta-fluoxetine and why is it important to detect?

A1: Meta-fluoxetine is a positional isomer of the antidepressant drug fluoxetine (B1211875).[1][2] In meta-fluoxetine, the trifluoromethyl group is located at the meta position of the phenoxy ring, whereas in fluoxetine, it is at the para position.[1] It is considered an impurity in fluoxetine raw materials and pharmaceutical preparations.[1][3] Detecting and quantifying meta-fluoxetine is crucial for quality control in drug manufacturing to ensure the purity and safety of fluoxetine products. Meta-fluoxetine is reported to be a weaker selective serotonin (B10506) reuptake inhibitor (SSRI) compared to fluoxetine.[1]

Q2: What are the primary analytical techniques for detecting meta-fluoxetine?

A2: The primary analytical technique for the detection and quantification of meta-fluoxetine is High-Performance Liquid Chromatography (HPLC).[3] Specifically, reversed-phase HPLC with UV detection is a validated method for separating meta-fluoxetine from fluoxetine and other related compounds.[3]

Q3: What are the main challenges in achieving high detection sensitivity for meta-fluoxetine?

A3: The main challenges include:

  • Structural similarity to fluoxetine: The close structural similarity between meta-fluoxetine and fluoxetine can make chromatographic separation difficult, potentially leading to co-elution and inaccurate quantification.[3]

  • Low concentration levels: As an impurity, meta-fluoxetine is typically present at very low concentrations relative to the active pharmaceutical ingredient (API), fluoxetine, requiring highly sensitive analytical methods for accurate detection.

  • Matrix effects: When analyzing pharmaceutical formulations or biological samples, other components in the matrix can interfere with the detection of meta-fluoxetine, leading to ion suppression or enhancement in mass spectrometry-based methods or interfering peaks in UV detection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of meta-fluoxetine.

Problem Potential Cause Suggested Solution
Poor Resolution/Co-elution of meta-Fluoxetine and Fluoxetine Peaks The structural similarity between meta-fluoxetine and fluoxetine can lead to poor separation.Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, tetrahydrofuran) percentage. A lower organic content generally increases retention and may improve resolution. Modify the mobile phase pH. The basic nature of both compounds means that pH can significantly impact their retention and selectivity. Change Stationary Phase: Consider a different column chemistry. A nitrile column has been shown to be effective for separating fluoxetine from its related compounds, including the meta isomer.[3] Adjust Temperature: Lowering the column temperature can sometimes enhance resolution, although it may increase run time and backpressure.
Low Sensitivity/Poor Signal for meta-Fluoxetine meta-Fluoxetine is often present at trace levels, making detection challenging. Ion suppression in LC-MS/MS due to the high concentration of fluoxetine or matrix components can also reduce sensitivity.Optimize Detector Settings: For UV detection, ensure the wavelength is set to the absorption maximum of meta-fluoxetine (around 214 nm).[3] For MS detection, fine-tune the ionization source parameters and compound-specific parameters (e.g., collision energy). Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components. Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
Poor Peak Shape (Tailing) for meta-Fluoxetine Secondary interactions between the basic analyte and the stationary phase, often due to active silanol (B1196071) groups on the silica (B1680970) backbone of the column.Mobile Phase Modification: Add a competing base, such as a low concentration of triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. Operate at a lower pH to suppress the ionization of silanol groups. Use a Different Column: Employ a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or insufficient column equilibration.Ensure Proper System Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Control Temperature: Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated liquid chromatographic method for the determination of fluoxetine and its meta isomer.[3]

Parameter meta-Fluoxetine Fluoxetine
Limit of Quantitation (LOQ) 0.1% (relative to fluoxetine)Not specified for assay
Assay Precision (%RSD) Not specified for impurity< 1.0% (on triplicate weighings)
Drug Content Range 0.13% (in one tested sample)98.8% - 100.1%
Impurity Level Range 0.14% - 0.45% (total impurities)Not applicable

Experimental Protocols

Detailed Methodology for the Determination of meta-Fluoxetine in Drug Raw Materials[3]

This protocol describes a liquid chromatographic method for the assay of fluoxetine hydrochloride and the determination of its meta isomer.

1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and UV detector.

2. Chromatographic Conditions

  • Column: Exsil ODS-B, 5 µm particle size.

  • Mobile Phase: A mixture of tetrahydrofuran, acetonitrile, and buffer. The exact composition should be optimized for best resolution.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 214 nm.

  • Temperature: Ambient.

3. Reagents

  • Tetrahydrofuran (THF), HPLC grade.

  • Acetonitrile (ACN), HPLC grade.

  • Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer), prepared in HPLC grade water. The pH should be adjusted to optimize separation.

  • Fluoxetine hydrochloride reference standard.

  • meta-Fluoxetine reference standard.

4. Standard Solution Preparation

  • Prepare a stock solution of fluoxetine hydrochloride reference standard in a suitable diluent (e.g., mobile phase).

  • Prepare a stock solution of meta-fluoxetine reference standard in the same diluent.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

5. Sample Preparation

  • Accurately weigh and dissolve the fluoxetine hydrochloride raw material in the diluent to achieve a known concentration.

6. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas for fluoxetine and meta-fluoxetine.

7. Quantification

  • Calculate the percentage of meta-fluoxetine in the sample using the area of the meta-fluoxetine peak relative to the area of the fluoxetine peak, after correcting for response factors if necessary.

Visualizations

Experimental_Workflow A Sample and Standard Preparation B HPLC System Equilibration A->B Prepare solutions C Injection of Standards and Samples B->C System ready D Chromatographic Separation (Exsil ODS-B column) C->D Automated injection E UV Detection at 214 nm D->E Elution F Data Acquisition and Integration E->F Signal processing G Quantification of meta-Fluoxetine F->G Peak area analysis

Caption: Experimental workflow for the HPLC analysis of meta-fluoxetine.

References

Technical Support Center: Meta-Fluoxetine Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage, stability, and potential degradation products of meta-fluoxetine hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to fluoxetine (B1211875) hydrochloride?

This compound is a structural isomer of fluoxetine hydrochloride, a widely known selective serotonin (B10506) reuptake inhibitor (SSRI). In meta-fluoxetine, the trifluoromethyl group is at the meta-position (position 3) of the phenoxy ring, whereas in fluoxetine, it is at the para-position (position 4). It is often found as an impurity in fluoxetine preparations.

Q2: What are the primary factors that can cause the degradation of this compound in storage?

Based on studies of the structurally similar fluoxetine, the primary factors that can lead to the degradation of this compound include exposure to acidic and alkaline environments, oxidizing conditions, and light (photolysis).[1][2] While generally stable, the trifluoromethylphenyl moiety can degrade under specific stress conditions.[3]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for meta-fluoxetine have not been extensively reported, they can be inferred from studies on fluoxetine and other aryl-oxy-propylamine compounds. The most probable degradation pathways include:

  • Hydrolysis of the ether linkage: This is a common degradation pathway for aryl ether compounds, especially under acidic conditions, which would cleave the molecule into 3-(trifluoromethyl)phenol (B45071) and 3-(methylamino)-1-phenylpropan-1-ol.[4]

  • Oxidation: The secondary amine or the aromatic rings could be susceptible to oxidation, leading to a variety of degradation products.[2]

  • Photodegradation: Exposure to UV light can induce degradation. For instance, 4-(trifluoromethyl)phenol (B195918) has been shown to degrade into trifluoroacetic acid upon photolysis.[3]

Q4: How does the trifluoromethyl group affect the stability of the molecule?

The trifluoromethyl (-CF3) group generally imparts high metabolic and chemical stability to a molecule due to the strong carbon-fluorine bond.[3][5] It is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[6] However, under certain conditions, such as alkaline pH, the trifluoromethyl group itself can undergo hydrolysis to form a carboxylic acid.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of unknown peaks in HPLC chromatogram after storage. Degradation of this compound.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to identify potential degradation products.[1][7] Use a stability-indicating HPLC method capable of separating the parent drug from its degradants.
Loss of potency of this compound standard solution. Degradation due to improper storage conditions (e.g., exposure to light, non-optimal pH, or temperature).Store standard solutions in amber vials to protect from light. Prepare solutions in a suitable, stable buffer and store at recommended temperatures (typically refrigerated or frozen).
Inconsistent analytical results between different batches of the compound. Presence of varying levels of impurities or degradation products.Develop and validate a robust analytical method for the determination of related substances and impurities.[8][9] Characterize the impurity profile of each batch.
Precipitation observed in aqueous solutions. Poor solubility at the prepared concentration and pH.Check the solubility of this compound at the intended pH and concentration. Adjust the pH or use a co-solvent if necessary, ensuring the chosen solvent does not promote degradation.

Experimental Protocols

Stability-Indicating HPLC Method for Related Substances

This protocol is adapted from methods developed for fluoxetine and its impurities and should be validated for this compound.[8]

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: Gemini C18 (150 mm × 4.6 mm, 3.0 μm) or equivalent.[8]

    • Mobile Phase A: 20:80 (v/v) mixture of methanol (B129727) and a buffer solution (12.5 mL of triethylamine (B128534) in 900 mL of water, pH adjusted to 6.0 with phosphoric acid, and diluted to 1000 mL).[8]

    • Mobile Phase B: 100% Methanol.[8]

    • Gradient Program:

      • 0-2 min: 25% B

      • 2.1-20 min: 44% B

      • 30-45 min: 80% B

      • 50-55 min: 44% B

      • 55.1-60 min: 25% B[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 215 nm.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

    • For forced degradation studies, subject the stock solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, and photolysis) for a defined period.[10]

    • Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration with the mobile phase.

Data Presentation

Summary of Forced Degradation Studies on Fluoxetine Hydrochloride

The following table summarizes typical conditions and observations from forced degradation studies on fluoxetine hydrochloride, which can serve as a starting point for designing studies on this compound.

Stress Condition Typical Reagents and Conditions Observed Degradation of Fluoxetine HCl Potential Degradation Products Reference
Acidic Hydrolysis 0.1 M HCl, heat at 80°C for 12-24hDegradation observedα-[2-(methylamino)ethyl]benzene methanol and p-trifluoromethylphenol[10][11]
Alkaline Hydrolysis 0.1 M NaOH, heat at 80°C for 12-24hDegradation observedOne major degradation product[2][10]
Oxidative Degradation 3% H2O2, room temperature for 24hDegradation observedOne major degradation product[2][10]
Thermal Degradation Dry heat at 80°C for 24hNo significant degradation-[2][10]
Photolytic Degradation Exposure to UV lightDegradation observed-[2]

Visualizations

Potential Degradation Pathway of this compound

cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidation meta_fluoxetine meta-Fluoxetine dp1 3-(Trifluoromethyl)phenol meta_fluoxetine->dp1 Ether Cleavage dp2 3-(Methylamino)-1-phenylpropan-1-ol meta_fluoxetine->dp2 Ether Cleavage dp3 Oxidized Products (e.g., N-oxide) meta_fluoxetine->dp3

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

start Obtain meta-Fluoxetine HCl sample stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc identify Characterize Degradation Products (e.g., LC-MS) hplc->identify report Report Findings identify->report

Caption: Workflow for investigating the stability of meta-fluoxetine HCl.

References

preventing isomerization during fluoxetine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of fluoxetine (B1211875).

Troubleshooting Guide

This guide addresses common issues encountered during fluoxetine synthesis that can lead to poor stereochemical control and provides potential solutions.

Issue Potential Cause Recommended Action
Low Enantiomeric Excess (ee) Inefficient Chiral Catalyst: The chosen chiral catalyst may not be optimal for the specific substrate or reaction conditions.- Screen Catalysts: Evaluate a range of chiral catalysts known for asymmetric reductions or additions relevant to your synthetic route. Common examples include Maruoka's catalyst, (R)- or (S)-BINOL-based systems, and iridium or ruthenium-based catalysts.[1][2] - Check Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the chiral catalyst is used as specified in the protocol.
Suboptimal Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. Higher temperatures can lead to decreased enantioselectivity.- Precise Temperature Control: Maintain the recommended reaction temperature with a reliable cooling bath or cryostat. For instance, the asymmetric allylation of benzaldehyde (B42025) using Maruoka's catalyst is performed at -20 °C.[1] - Monitor for Exotherms: Be aware of any exothermic events during reagent addition that could locally increase the temperature.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric reaction.- Solvent Screening: If low ee is observed, consider screening alternative solvents as recommended in literature for the specific catalytic system. Dichloromethane and toluene (B28343) are commonly used in these types of reactions.
Racemization of Intermediates or Final Product: The chiral center may be susceptible to racemization under certain conditions (e.g., acidic, basic, or high-temperature work-up/purification).- Mild Work-up Conditions: Utilize mild acidic or basic conditions for extractions and washes. - Avoid High Temperatures: Purify intermediates and the final product at the lowest feasible temperature. - Analyze Intermediates: Check the enantiomeric purity of key chiral intermediates to pinpoint the step where racemization occurs.
Inconsistent Results Reagent Quality: Impurities in starting materials, reagents, or solvents can interfere with the catalytic cycle or lead to side reactions.- Use High-Purity Materials: Ensure all reagents and solvents are of high purity and anhydrous where required. - Freshly Prepare Solutions: Prepare solutions of sensitive reagents, such as catalysts, immediately before use.
Atmospheric Contamination: Moisture or oxygen can deactivate certain catalysts.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) when using air- or moisture-sensitive catalysts and reagents.
Formation of Diastereomers Multiple Chiral Centers: If the synthetic route involves the creation of more than one stereocenter, controlling the diastereoselectivity is crucial.- Diastereoselective Reagents: Employ diastereoselective reagents or catalysts that favor the formation of the desired diastereomer. - Chromatographic Separation: If a mixture of diastereomers is formed, they can often be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing isomerization during fluoxetine synthesis?

A1: The most critical factor is the initial establishment of the chiral center with high enantiomeric excess (ee). This is best achieved through an enantioselective synthesis strategy, which aims to produce only the desired enantiomer from the outset. Once the stereocenter is formed, it is crucial to maintain its integrity throughout the subsequent synthetic steps by using mild reaction conditions and purification techniques.

Q2: Which chiral catalysts are recommended for the enantioselective synthesis of fluoxetine precursors?

A2: Several catalytic systems have proven effective for the asymmetric synthesis of key chiral intermediates in the fluoxetine synthesis pathway. The choice of catalyst will depend on the specific reaction. Some well-regarded systems include:

  • Maruoka's Catalyst (chiral bis-Ti(IV) oxide): Used for the asymmetric allylation of benzaldehyde to form a chiral homoallylic alcohol, a precursor to (R)-fluoxetine, with excellent enantioselectivity (>99% ee).[1]

  • Titanium/BINOL Systems (e.g., Ti(O-i-Pr)₄/(R)-BINOL): Effective for asymmetric carbonyl-ene reactions to produce chiral alcohols.[1]

  • Ruthenium/BINAP Systems (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)]): Used for the asymmetric reduction of β-amino ketones to chiral γ-amino alcohols, which are key intermediates. This system has been reported to yield (R)-fluoxetine with a 92% ee.

  • Iridium-based Catalysts: Chiral iridium complexes with tridentate ferrocene-based phosphine (B1218219) ligands have been developed for the highly efficient asymmetric hydrogenation of β-amino ketones to produce chiral γ-amino alcohols with up to >99% ee.[2]

Q3: How can I monitor the enantiomeric excess (ee) during my synthesis?

A3: The most common and reliable methods for determining the enantiomeric excess of fluoxetine and its chiral intermediates are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases, such as Chiralcel OD or Chiralpak AD columns, are frequently used.[1]

  • Chiral Capillary Electrophoresis (CE): This technique offers high separation efficiency and is another excellent method for enantiomeric purity analysis.

Q4: Can purification methods improve the enantiomeric excess of my product?

A4: Yes, if your product has a moderate enantiomeric excess, it can often be improved through purification:

  • Chiral Preparative HPLC: This method can be used to separate the enantiomers on a larger scale.

  • Diastereomeric Recrystallization: The racemic or enantiomerically-enriched mixture can be reacted with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the enantiomerically pure product.

Q5: What are some common side reactions that can lead to the formation of the undesired isomer?

A5: Side reactions that can compromise stereochemical integrity include:

  • Racemization: As mentioned in the troubleshooting guide, harsh conditions (strong acids/bases, high temperatures) can lead to the racemization of chiral intermediates or the final product.

  • Epimerization: In molecules with multiple stereocenters, conditions can sometimes favor the inversion of one center, leading to the formation of a diastereomer.

  • Non-selective reduction/addition: If the chiral catalyst is not efficient or is poisoned, the non-enantioselective background reaction can occur, leading to the formation of a racemic mixture.

Quantitative Data Summary

The following table summarizes the reported enantiomeric excess for the synthesis of (R)- or (S)-fluoxetine or key chiral precursors using different catalytic systems.

Catalyst SystemReaction TypeSubstrateProduct ee (%)Overall Yield (%)Reference
Maruoka's Catalyst (chiral bis-Ti(IV) oxide) Asymmetric AllylationBenzaldehyde>9950[1]
Ti(O-i-Pr)₄/(R)-BINOL Asymmetric Carbonyl-EneBenzaldehyde>9756[1]
[RuCl₂((S)-BINAP)((S,S)-DPEN)] Asymmetric Reduction3-(dimethylamino)-1-phenylpropan-1-one9249.1
Iridium/(RC,SP,RC)-L6 Asymmetric Hydrogenationβ-amino ketones>99Not Reported[2]

Experimental Protocols

1. Asymmetric Allylation using Maruoka's Catalyst for (R)-Fluoxetine Precursor [1]

This protocol describes the synthesis of (R)-1-phenyl-but-3-en-1-ol, a key chiral intermediate.

  • Catalyst Preparation:

    • To a stirred solution of TiCl₄ (0.23 mmol) in CH₂Cl₂ (4.6 mL), add Ti(O-i-Pr)₄ (0.69 mmol) at 0 °C under an argon atmosphere.

    • Allow the solution to warm to room temperature and stir for 1 hour.

    • Add silver(I) oxide (0.46 mmol) at room temperature and stir the mixture for 5 hours, excluding direct light.

    • Dilute the mixture with CH₂Cl₂ (9.2 mL) and treat with (R)-BINOL (0.92 mmol) at room temperature for 2 hours to furnish the chiral bis-Ti(IV) oxide catalyst.

  • Asymmetric Allylation:

    • Cool the in situ generated catalyst solution to -20 °C.

    • Add benzaldehyde (2.0 mmol) to the solution.

    • After stirring for 30 minutes, add allyltri-n-butyltin (2.4 mmol).

    • Maintain the reaction at -20 °C for 36 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield (R)-1-phenyl-but-3-en-1-ol.

2. Enantiomeric Excess (ee) Determination by Chiral HPLC [1]

  • Column: Chiralcel OD

  • Mobile Phase: Hexane:Isopropanol (98:2)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 257 nm

  • Retention Times: (S)-isomer: 11.8 min, (R)-isomer: 17.2 min

Visualizations

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Allylation TiCl4 TiCl4 Ti_OiPr4 Ti(O-i-Pr)4 TiCl4->Ti_OiPr4 CH2Cl2, 0°C to RT Ag2O Ag2O Ti_OiPr4->Ag2O Stir 1h R_BINOL (R)-BINOL Ag2O->R_BINOL Stir 5h Maruoka_Catalyst Maruoka's Catalyst R_BINOL->Maruoka_Catalyst Stir 2h Reaction_Mixture Reaction @ -20°C Maruoka_Catalyst->Reaction_Mixture Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Mixture Allyltin Allyltri-n-butyltin Allyltin->Reaction_Mixture after 30 min Workup Aqueous Work-up Reaction_Mixture->Workup Stir 36h Purification Column Chromatography Workup->Purification Product (R)-1-phenyl-but-3-en-1-ol Purification->Product

Caption: Experimental workflow for the asymmetric synthesis of a key (R)-fluoxetine precursor.

logical_relationship cluster_synthesis Enantioselective Synthesis cluster_downstream Downstream Processing cluster_analysis Analysis Chiral_Catalyst Chiral Catalyst Selection High_ee_Intermediate High Enantiomeric Excess Intermediate Chiral_Catalyst->High_ee_Intermediate Reaction_Conditions Optimized Reaction Conditions (Temp, Solvent) Reaction_Conditions->High_ee_Intermediate Mild_Workup Mild Work-up High_ee_Intermediate->Mild_Workup Chiral_HPLC Chiral HPLC/CE High_ee_Intermediate->Chiral_HPLC In-process control Low_Temp_Purification Low-Temperature Purification Mild_Workup->Low_Temp_Purification Final_Product Enantiopure Fluoxetine Low_Temp_Purification->Final_Product Final_Product->Chiral_HPLC Final product testing ee_Determination ee Determination Chiral_HPLC->ee_Determination

Caption: Logical flow for preventing isomerization in fluoxetine synthesis.

References

Technical Support Center: Chiral Separation of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of fluoxetine (B1211875) enantiomers. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating fluoxetine enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely reported to be effective for the chiral separation of fluoxetine. Columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based) have demonstrated baseline separation.[1][2] Additionally, Chiralpak® IC and the immobilized Chiralpak® IK have also shown excellent performance, with the latter providing a better-than-baseline resolution not previously reported in some literature.[3][4] Cyclodextrin-based columns, like Cyclobond I 2000 DM, have also been shown to provide the best separation in some comparative studies.[1][5]

Q2: What is a typical mobile phase composition for the normal-phase separation of fluoxetine isomers?

A2: A common mobile phase for normal-phase separation consists of a mixture of a non-polar solvent, an alcohol modifier, and a basic additive. A frequently used combination is hexane (B92381) as the non-polar solvent, isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH) as the alcohol modifier, and a small percentage of diethylamine (B46881) (DEA) as the basic additive to improve peak shape.[3][6][7] An example of an effective mobile phase is hexane/isopropanol/diethylamine (98/2/0.2, v/v/v).[1][7][8]

Q3: Can fluoxetine enantiomers be separated using reversed-phase chromatography?

A3: Yes, reversed-phase methods have been developed. An ovomucoid stationary phase has been used with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3.5.[6][9] Another approach involves a Chiralcel ODR column with a mobile phase of potassium hexafluorophosphate/acetonitrile.[10]

Q4: What is the purpose of adding a basic modifier like diethylamine (DEA) to the mobile phase?

A4: Fluoxetine is a secondary amine, which can interact with active silanol (B1196071) groups on the silica (B1680970) support of the chiral stationary phase, leading to peak tailing.[6][11] Adding a small amount of a basic modifier like DEA (typically 0.1-0.2%) helps to saturate these active sites, resulting in improved peak symmetry and resolution.[6][11]

Q5: How does temperature affect the separation of fluoxetine isomers?

A5: Lowering the column temperature can significantly improve the resolution of fluoxetine enantiomers.[6][7] For instance, with a tris-(3,5-dimethylphenyl carbamate) cellulose CSP, decreasing the temperature allows for a greater separation between the peaks.[3][6] One study found that the best separation was achieved at 15°C.[7][8][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Enantiomers Suboptimal mobile phase composition.- Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol). Lowering the alcohol percentage can increase retention and improve resolution.[6] - For ovomucoid columns in reversed-phase, be aware that the separation is very sensitive to the acetonitrile concentration.[6][9]
Inappropriate chiral stationary phase.- Screen different types of CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based) to find the one with the best selectivity for fluoxetine.[1][13]
High column temperature.- Decrease the column temperature. Lower temperatures often lead to better resolution for fluoxetine enantiomers.[3][6][7]
Peak Tailing Secondary interactions with the stationary phase.- Add a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase (typically 0.1-0.2%).[6][11]
Column degradation.- Use a guard column to protect the analytical column. - If the column is old or has been used with harsh conditions, consider replacing it.
Inconsistent Retention Times Inadequate column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
Fluctuations in mobile phase composition.- Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.[11]
Temperature fluctuations.- Use a column oven to maintain a constant and stable temperature.[11]
Low Signal Intensity Low sample concentration.- If possible, increase the concentration of the sample being injected.
Non-optimal detection wavelength.- Ensure the detector is set to an appropriate wavelength for fluoxetine, typically around 227 nm or 260 nm.[6][10]

Experimental Protocols

Method 1: Normal-Phase Separation on a Cellulose-Based CSP
  • Column: Chiralcel® OD-H (Tris-(3,5-dimethylphenyl carbamate) cellulose)[7][8]

  • Mobile Phase: Hexane / Isopropyl Alcohol / Diethylamine (98/2/0.2, v/v/v)[1][7][8]

  • Flow Rate: 0.8 mL/min[7][8]

  • Column Temperature: 15°C[7][8]

  • Detection: UV at 226 nm[7]

Method 2: Normal-Phase Separation on an Immobilized CSP
  • Column: CHIRALPAK® IK (tris(3-chloro,5-methylphenylcarbamate) immobilized on silica gel)[3]

  • Mobile Phase: Hexane / Ethanol / Diethylamine (95/5/0.1, v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection: UV at 270 nm[3]

Method 3: Reversed-Phase Separation on an Ovomucoid CSP
  • Column: Ovomucoid CSP[6][9]

  • Mobile Phase: 10 mM Phosphoric Acid (pH adjusted to 3.5 with 5 M KOH) / Acetonitrile (98/2, v/v)[6]

  • Flow Rate: Not specified, but a longer run time of around 18 minutes was noted.[6]

  • Detection: UV at 227 nm[6]

Quantitative Data Summary

Chiral Stationary Phase Mobile Phase Resolution (Rs) Separation Factor (α) Reference
Chiralcel OD-HHexane/Isopropanol/DEA (98/2/0.2)> 1.5-[1]
Chiralpak AD-HHexane/Isopropanol/DEA (98/2/0.2)> 1.51.14[1][4]
Cyclobond I 2000 DMMethanol/0.2% TEAA (25/75, pH 3.8)> 1.5-[1]
Chiralpak IC3% 2-propanol/hexane with 15mM DEA1.931.19[4]
CHIRALPAK IKHexane/Ethanol/DEA (95/5/0.1)Baseline separation-[3]
Ovomucoid CSP10mM Phosphoric Acid (pH 3.5)/ACN (98/2)Nearly baseline-[6]

Visualizations

ColumnSelectionWorkflow start Start: Separate Fluoxetine Enantiomers mode_selection Select Separation Mode start->mode_selection normal_phase Normal Phase mode_selection->normal_phase Recommended reversed_phase Reversed Phase mode_selection->reversed_phase csp_selection_np Select Normal Phase CSP normal_phase->csp_selection_np csp_selection_rp Select Reversed Phase CSP reversed_phase->csp_selection_rp polysaccharide Polysaccharide-Based (Cellulose/Amylose) csp_selection_np->polysaccharide Most Common cyclodextrin Cyclodextrin-Based csp_selection_np->cyclodextrin ovomucoid Ovomucoid-Based csp_selection_rp->ovomucoid optimization Optimize Mobile Phase & Temperature polysaccharide->optimization cyclodextrin->optimization ovomucoid->optimization analysis Perform Analysis optimization->analysis

Caption: Workflow for selecting a column for fluoxetine enantiomer separation.

TroubleshootingLogic start Problem Encountered poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing inconsistent_rt Inconsistent Retention Times start->inconsistent_rt solution_resolution Adjust Mobile Phase Modifier % Lower Temperature Change CSP poor_resolution->solution_resolution solution_tailing Add Basic Modifier (e.g., DEA) Use High Purity Column peak_tailing->solution_tailing solution_rt Ensure System Equilibration Use Fresh Mobile Phase Control Temperature inconsistent_rt->solution_rt

Caption: Troubleshooting logic for common fluoxetine separation issues.

References

Technical Support Center: Chiral Resolution of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the enantiomeric resolution of fluoxetine (B1211875). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the chiral separation of fluoxetine?

Fluoxetine is a basic compound with a pKa between 9.8 and 10.3.[1] The pH of the mobile phase (in HPLC) or background electrolyte (in CE) dictates the ionization state of fluoxetine. At acidic to neutral pH, the tertiary amine group of fluoxetine is protonated, carrying a positive charge. This charge is crucial for its interaction with chiral selectors, which are often charged. By modifying the pH, you can alter the electrostatic interactions and hydrogen bonding between the fluoxetine enantiomers and the chiral stationary phase or chiral selector, thereby influencing the separation selectivity and resolution.

Q2: Which analytical techniques are most affected by pH when resolving fluoxetine isomers?

Both High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector are highly sensitive to pH.

  • In HPLC , pH affects the ionization of both the fluoxetine molecule and potentially the stationary phase (e.g., protein-based or ion-exchange CSPs). This influences retention times and enantioselectivity.

  • In CE , pH is a critical parameter as it controls the charge of the analyte and the electroosmotic flow (EOF). For basic compounds like fluoxetine, low pH buffers are commonly used.[2][3]

Q3: What is a typical starting pH for method development in fluoxetine isomer resolution?

For most applications, starting with an acidic pH is recommended.

  • For reversed-phase HPLC on an ovomucoid CSP, a pH of 3.5 has been shown to provide acceptable separation.[4][5]

  • For Capillary Electrophoresis , pH values between 2.5 and 5.0 are common starting points.[1][6] For instance, baseline resolution has been achieved at pH 3.0 and 5.0 using different cyclodextrin-based systems.[1][2][3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause pH-Related Solution General Solution
Secondary Interactions with Stationary Phase For basic compounds like fluoxetine, interactions with residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Lowering the mobile phase pH ensures the analyte is fully protonated, which can minimize these interactions. A mobile phase with a low pH (e.g., containing 0.1% formic acid) is often effective.Use a modern, high-purity, end-capped column. Adding a competitive base, such as diethylamine (B46881) (DEA), to the mobile phase in normal-phase chromatography can also improve peak shape.[5]
Analyte Adsorption to Capillary Wall (in CE) In CE, the adsorption of the positively charged fluoxetine onto the negatively charged capillary wall can lead to poor peak shape and reproducibility. Operating at a low pH can sometimes exacerbate this.The addition of a cationic additive, such as guanidine (B92328), to the running buffer can mitigate this issue by competing for the active sites on the capillary wall, resulting in improved peak shapes.[2][3]
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.

Issue 2: Inconsistent or No Resolution Between Enantiomers

Potential Cause pH-Related Solution General Solution
Suboptimal Ionization of Analyte or Chiral Selector The pH may not be optimal for the necessary chiral recognition interactions. A systematic evaluation of the mobile phase/buffer pH is recommended. For CE, an orthogonal experimental design varying pH, buffer concentration, and chiral selector concentration can efficiently identify optimal conditions.[1]Vary the concentration of the chiral selector (e.g., cyclodextrin (B1172386) in CE or mobile phase). In HPLC, consider changing the organic modifier or its concentration. Temperature can also significantly impact separation; lower temperatures often improve resolution.[5]
Incorrect Mobile Phase/Buffer Composition The buffer system or organic modifier is not suitable for the chosen chiral stationary phase or selector.Refer to the column or chiral selector manufacturer's guidelines. For polysaccharide-based CSPs in HPLC, switching between alcohol modifiers (e.g., ethanol, isopropanol) can have a significant effect on selectivity.

Quantitative Data on pH Impact

The resolution of fluoxetine enantiomers is highly dependent on the entire analytical system (column/selector, mobile phase/buffer, temperature). The following table summarizes results from different studies, highlighting the impact of pH.

Technique Chiral Selector/Stationary Phase pH Mobile Phase / Buffer Resolution (Rs) Separation Factor (α) Reference
CESulfated β-Cyclodextrin (SB-CD) with Guanidine3.025 mM Phosphate (B84403) BufferBaselineNot Reported[2][3]
CEHeptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)5.050 mM Phosphate Buffer1.901.04[1]
HPLCOvomucoid CSP3.510 mM Phosphoric Acid / Acetonitrile (B52724) (98:2)AcceptableNot Reported[4][5]
HPLCCyclobond I 2000 DM (β-cyclodextrin)3.8Methanol / 0.2% TEAA (25:75)2.30Not Reported[7]
HPLCVancomycin-based CSP6.8Ethanol / Ammonium Acetate Buffer (92.5:7.5)Not ReportedNot Reported[5]

Experimental Protocols

Protocol 1: Capillary Electrophoresis with Sulfated β-Cyclodextrin

This protocol is based on a method that utilizes a cationic additive to improve peak shape and resolution at low pH.[2][3]

  • Background Electrolyte (BGE) Preparation: Prepare a 25 mM phosphate buffer and adjust the pH to 3.0. Add 3% (w/v) sulfated β-cyclodextrin and 80 mM guanidine hydrochloride. Filter the BGE through a 0.45 µm filter.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Sample Preparation: Dissolve racemic fluoxetine in water to a concentration of 0.1 mg/mL.

  • Electrophoretic Conditions:

    • Applied Voltage: -15 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection at 50 mbar for 12 seconds.

    • Detection: UV at 230 nm.

Protocol 2: HPLC with an Ovomucoid Chiral Stationary Phase

This protocol describes a reversed-phase method for fluoxetine enantiomer separation.[5]

  • Mobile Phase Preparation: Prepare a 10 mM phosphoric acid solution and adjust the pH to 3.5 with 5 M KOH. The mobile phase consists of this buffer and acetonitrile in a 98:2 (v/v) ratio.

  • Column: Ovomucoid chiral stationary phase.

  • Sample Preparation: Dissolve racemic fluoxetine hydrochloride in the mobile phase to a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min (adjust as needed).

    • Injection Volume: 10 µL.

    • Detection: UV at 227 nm.

    • Column Temperature: Ambient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_sample Sample Preparation (Dissolve Racemic Fluoxetine) inject Inject Sample prep_sample->inject prep_mobile Mobile Phase / BGE Preparation (Buffer + Chiral Selector + Additives) adjust_ph Adjust pH prep_mobile->adjust_ph hplc_ce HPLC / CE System Setup (Column/Capillary Conditioning) adjust_ph->hplc_ce hplc_ce->inject run Chromatographic / Electrophoretic Run inject->run detect Detection (UV) run->detect eval_chrom Evaluate Chromatogram / Electropherogram detect->eval_chrom check_res Check Resolution & Peak Shape eval_chrom->check_res optimize Optimize Parameters (pH, Temp, Concentration) check_res->optimize Not Acceptable End End check_res->End Acceptable optimize->adjust_ph

Caption: General workflow for fluoxetine isomer resolution.

ph_effect_logic cluster_analyte Fluoxetine (Analyte) cluster_selector Chiral Selector / CSP ph Mobile Phase / BGE pH analyte_charge Ionization State (Positive Charge at Low pH) ph->analyte_charge selector_charge Surface Charge / Functional Group Ionization ph->selector_charge interaction Analyte-Selector Interaction (Electrostatic, H-Bonding) analyte_charge->interaction selector_charge->interaction resolution Enantiomeric Resolution interaction->resolution

Caption: Logical relationship of pH's impact on resolution.

References

troubleshooting poor resolution in capillary electrophoresis of fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution during the capillary electrophoresis (CE) of fluoxetine (B1211875).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the capillary electrophoresis of fluoxetine?

Poor resolution in the CE analysis of fluoxetine, a basic compound, can stem from several factors. One of the primary issues is the interaction of the positively charged fluoxetine molecules with the negatively charged capillary wall, leading to peak tailing and broadening.[1][2][3][4] Other significant factors include suboptimal buffer pH, incorrect buffer concentration, inappropriate chiral selector concentration, and issues with the applied voltage.[1][2][5]

Q2: How does buffer pH affect the separation of fluoxetine enantiomers?

Buffer pH is a critical parameter in the CE separation of fluoxetine as it influences the charge of both the analyte and the chiral selector, thereby affecting their interaction.[1][2][5] For the enantioseparation of fluoxetine, an acidic pH is often employed. For instance, a study demonstrated that a baseline resolution of fluoxetine enantiomers was achieved at a pH of 3.0.[1][2] At this pH, the electroosmotic flow is low, and the ionization of fluoxetine is sufficient for complex formation with a negatively charged chiral selector.[1][2]

Q3: Why is a chiral selector necessary for separating fluoxetine enantiomers?

Fluoxetine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((R)-fluoxetine and (S)-fluoxetine).[1][2] These enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated by standard CE. A chiral selector, such as a cyclodextrin, is added to the background electrolyte to create a chiral environment. The selector interacts differently with each enantiomer, leading to different electrophoretic mobilities and enabling their separation.[1][6][7][8]

Q4: Can additives in the running buffer improve the resolution of fluoxetine?

Yes, additives can significantly enhance resolution. For basic drugs like fluoxetine, cationic additives can be particularly beneficial.[1][2][3] For example, the addition of guanidine (B92328) to the running buffer has been shown to improve the enantioseparation of fluoxetine by modifying the interaction of fluoxetine cations with the capillary wall and the chiral selector.[2][4]

Q5: What are some general troubleshooting tips for capillary electrophoresis?

General CE troubleshooting involves checking for common issues such as unstable current, baseline drift, and signal loss.[9][10] An unstable current can be caused by a damaged capillary, dirty electrodes, or air bubbles in the system.[9][10][11] Baseline drift can result from improper capillary equilibration or changes in buffer composition.[9] Loss of signal or the absence of peaks could indicate a clogged or broken capillary, incorrect detector settings, or an injection failure.[9] Regularly flushing the capillary and ensuring all connections are secure can prevent many of these problems.[2][9]

Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to troubleshooting poor resolution in the capillary electrophoresis of fluoxetine.

Problem: Peak Tailing or Broadening

Peak tailing and broadening are common indicators of undesirable interactions between the analyte and the capillary wall.

Possible Causes and Solutions:

CauseRecommended Action
Analyte Adsorption to Capillary Wall Fluoxetine, being a basic compound, is positively charged at low pH and can adsorb to the negatively charged silanol (B1196071) groups on the fused-silica capillary wall.[1][2][3][4] To mitigate this, consider the following: - Use a cationic additive: Add a cationic competitor like guanidine to the running buffer to compete with fluoxetine for interaction with the capillary wall.[1][2][3][4] - Adjust buffer pH: Operating at a very low pH can reduce the ionization of silanol groups. - Use a coated capillary: Employ a capillary with a neutral or positively charged coating to minimize electrostatic interactions.[2]
Inappropriate Buffer Concentration A low buffer concentration can lead to poor peak shape. While higher concentrations can improve peak shape, they may also lead to excessive Joule heating.[1][2] An optimal concentration needs to be determined empirically. For example, a 25 mM phosphate (B84403) buffer has been used successfully.[1][2]
Sample Overload Injecting too much sample can lead to peak broadening. Reduce the injection time or pressure, or dilute the sample.
Problem: Insufficient Resolution of Enantiomers

This issue arises when the peaks for the (R)- and (S)-enantiomers of fluoxetine are not baseline separated.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Chiral Selector Concentration The concentration of the chiral selector is crucial for enantiomeric separation. Both too low and too high concentrations can lead to poor resolution. The optimal concentration needs to be determined experimentally. For instance, a study found that 3% sulfated-beta-cyclodextrin (SB-CD) provided the maximum resolution for fluoxetine enantiomers.[1][2]
Incorrect Buffer pH The pH of the background electrolyte affects the complexation between the chiral selector and the enantiomers. The optimal pH should be determined to maximize the difference in interaction for the two enantiomers. A pH of 3.0 has been shown to be effective for the enantioseparation of fluoxetine using SB-CD.[1][2][5]
Inadequate Voltage The applied voltage influences both the migration time and the resolution. While higher voltages can lead to shorter analysis times, they can also generate excessive Joule heating, which can degrade resolution. An optimal voltage needs to be found. A voltage of -15 kV has been used in some methods.[1][2]
Presence of Interfering Substances Ensure the sample is free from impurities that might co-elute with the fluoxetine enantiomers.

Experimental Protocols

Optimized Method for Enantioseparation of Fluoxetine

This protocol is based on a study that achieved baseline separation of fluoxetine enantiomers.[1][2]

  • Capillary: Fused-silica capillary (50 µm internal diameter, 75 cm total length, 25 cm effective length).[2]

  • Capillary Conditioning: Before first use, rinse with 1 M NaOH for 15 minutes, followed by 0.1 M NaOH for 5 minutes, and then water for 5 minutes. Between runs, flush with the running buffer for 3 minutes.[2]

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 3.0, containing 3% sulfated-beta-cyclodextrin (SB-CD) and 80 mM guanidine hydrochloride.[1][2]

  • Sample Preparation: Prepare a standard stock solution of racemic fluoxetine (1 mg/mL) in water. Dilute with water to the desired working concentration (e.g., 0.1 mg/mL).[1][2]

  • Injection: Hydrodynamic injection at 50 mbar for 12 seconds.[2]

  • Applied Voltage: -15 kV.[1][2]

  • Temperature: 25°C.[2]

  • Detection: UV detection at 230 nm.[1][2]

Quantitative Data Summary

The following tables summarize the effect of key parameters on the resolution of fluoxetine enantiomers, based on data from published studies.

Table 1: Effect of Guanidine (GU) Concentration on Resolution [1][2]

Guanidine (GU) Concentration (mM)Resolution (Rs)Observation
20> 1.5Baseline separation
40> 1.5Baseline separation
60> 1.5Baseline separation
80> 1.5Baseline separation, improved peak shape
100> 1.5Baseline separation, improved peak shape

Table 2: Effect of Buffer pH on Resolution [1][2]

Buffer pHResolution (Rs)Observation
2.0< 1.5Incomplete separation
2.5~ 1.5Near baseline separation
3.0> 1.5Baseline separation with acceptable peak shapes
3.5< 1.5Decreased resolution
4.0< 1.5Poor resolution

Visualizations

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the capillary electrophoresis of fluoxetine.

G Troubleshooting Workflow for Poor Resolution in Fluoxetine CE start Poor Resolution Observed check_peaks Examine Peak Shape (Tailing or Broadening?) start->check_peaks check_enantio Check Enantiomer Separation (Baseline Resolved?) start->check_enantio peak_tailing Peak Tailing/Broadening check_peaks->peak_tailing no_baseline Insufficient Enantiomer Resolution check_enantio->no_baseline adsorption Potential Analyte Adsorption peak_tailing->adsorption Yes buffer_conc Suboptimal Buffer Concentration peak_tailing->buffer_conc No add_additive Action: Add Cationic Additive (e.g., Guanidine) adsorption->add_additive adjust_ph Action: Adjust Buffer pH adsorption->adjust_ph coated_cap Action: Use Coated Capillary adsorption->coated_cap overload Sample Overload buffer_conc->overload If still poor optimize_buffer Action: Optimize Buffer Concentration buffer_conc->optimize_buffer reduce_injection Action: Reduce Injection Time/Pressure or Dilute Sample overload->reduce_injection end Resolution Improved add_additive->end adjust_ph->end coated_cap->end optimize_buffer->end reduce_injection->end chiral_conc Suboptimal Chiral Selector Concentration no_baseline->chiral_conc Yes incorrect_ph Incorrect Buffer pH for Enantioseparation no_baseline->incorrect_ph No optimize_chiral Action: Optimize Chiral Selector Concentration chiral_conc->optimize_chiral voltage_issue Inadequate Voltage incorrect_ph->voltage_issue If still poor optimize_ph_enantio Action: Optimize Buffer pH for Enantioseparation incorrect_ph->optimize_ph_enantio optimize_voltage Action: Optimize Applied Voltage voltage_issue->optimize_voltage optimize_chiral->end optimize_ph_enantio->end optimize_voltage->end

Caption: A flowchart for diagnosing and resolving poor resolution issues.

Factors Affecting Fluoxetine Separation

This diagram illustrates the key experimental parameters that influence the resolution in the capillary electrophoresis of fluoxetine.

G Key Factors Influencing Fluoxetine CE Resolution resolution Resolution of Fluoxetine buffer_params Buffer Parameters resolution->buffer_params instrument_params Instrumental Parameters resolution->instrument_params chiral_selector Chiral Selector resolution->chiral_selector ph pH buffer_params->ph concentration Concentration buffer_params->concentration additives Additives (e.g., Guanidine) buffer_params->additives voltage Applied Voltage instrument_params->voltage temperature Temperature instrument_params->temperature capillary Capillary (Coated/Uncoated) instrument_params->capillary type Type (e.g., SB-CD) chiral_selector->type concentration_cs Concentration chiral_selector->concentration_cs

Caption: Key parameters affecting fluoxetine CE resolution.

References

Technical Support Center: Analysis of Meta-Fluoxetine (Norfluoxetine) by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression of meta-fluoxetine (norfluoxetine) during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide

Issue: Low or No Signal for Meta-Fluoxetine

First, confirm that the LC-MS system is performing correctly by running a system suitability test with a pure standard of meta-fluoxetine. If the system is working, the issue likely lies with the sample preparation or method parameters.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1][2][3] Consider the following:

    • Protein Precipitation (PPT): While quick, this method may not sufficiently remove interfering matrix components like phospholipids.[2]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Ensure the extraction solvent and pH are optimized for meta-fluoxetine.[2][4]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, significantly reducing matrix effects.[1][2]

  • Assess for Matrix Effects: Co-eluting matrix components can compete with meta-fluoxetine for ionization, leading to signal suppression.[1][5]

    • Post-Column Infusion: This experiment can identify regions of ion suppression in your chromatogram.

    • Matrix Factor Calculation: Compare the peak area of meta-fluoxetine in a neat solution to its peak area in an extracted blank matrix spiked with the analyte at the same concentration. A matrix factor of less than 1 indicates ion suppression.

  • Optimize Chromatographic Separation: Improving the separation between meta-fluoxetine and interfering compounds can reduce suppression.[1][6]

    • Gradient Modification: Adjust the mobile phase gradient to better resolve meta-fluoxetine from early-eluting matrix components.

    • Column Chemistry: Consider a different column chemistry, such as an embedded polar group column, which can provide alternative selectivity.

  • Review Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for fluoxetine (B1211875) and its metabolites, but is also susceptible to ion suppression.[7] Ensure source parameters (e.g., gas flows, temperature, and spray voltage) are optimized.

    • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for meta-fluoxetine is highly recommended to compensate for signal variability caused by matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal suppression for meta-fluoxetine in LC-MS analysis?

Signal suppression in the LC-MS analysis of meta-fluoxetine is primarily caused by matrix effects, where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] Common sources of interference in biological matrices like plasma include phospholipids, salts, and metabolites.[2] These interfering molecules can compete with meta-fluoxetine for ionization, leading to a decreased signal intensity and affecting the accuracy and sensitivity of the assay.[5][6]

Q2: Which sample preparation technique is most effective at minimizing matrix effects for meta-fluoxetine?

While the optimal technique can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally considered the most effective method for minimizing matrix effects by providing a more thorough cleanup compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] Supported Liquid Extraction (SLE) has also been shown to be a rapid and sensitive method for the extraction of fluoxetine and norfluoxetine (B159337) from human plasma.[4]

Comparison of Sample Preparation Techniques:

Technique Advantages Disadvantages Reported Recovery for Norfluoxetine
Protein Precipitation (PPT) Simple, fast, and inexpensive.Prone to significant matrix effects due to insufficient removal of phospholipids.[2]Not explicitly stated, but generally lower than SPE or LLE.
Liquid-Liquid Extraction (LLE) Better cleanup and reduced matrix effects compared to PPT.[2]More labor-intensive and requires solvent optimization.>80%[8]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reducing matrix effects.[1][2]More complex method development and can be more expensive.>85%
Supported Liquid Extraction (SLE) Rapid, high-throughput, and provides good recovery.[4]Cost may be a consideration.Not explicitly stated, but method showed high sensitivity.[4]

Q3: How can I optimize my chromatographic method to reduce signal suppression?

Optimizing chromatographic conditions is a key strategy to separate meta-fluoxetine from co-eluting, interfering compounds.[1][6] Consider the following:

  • Mobile Phase Composition: The use of volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase is crucial for good ionization.[5][9]

  • Gradient Elution: A well-designed gradient can separate the analyte of interest from the bulk of the matrix components, which often elute early in the run.[4]

  • Column Selection: A reversed-phase C18 column is commonly used for the analysis of fluoxetine and its metabolites.[8][10] Using a column with a smaller particle size (e.g., sub-2 µm) can improve peak resolution and separation efficiency. In some cases of persistent ion suppression due to metal chelation, metal-free columns could be considered.[11]

Q4: What are the recommended mass spectrometry parameters for meta-fluoxetine (norfluoxetine) analysis?

For the analysis of meta-fluoxetine (norfluoxetine), tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity.[4][8]

Typical Mass Spectrometry Parameters:

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)[4][8]
Precursor Ion (m/z) 296.2[4][8]
Product Ion (m/z) 134.2[8]
Internal Standard Fluoxetine-d5 or a stable isotope-labeled norfluoxetine is recommended.[4][12]

Experimental Protocols and Visualizations

Protocol: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is adapted from a method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma.[4]

  • Sample Pre-treatment: To 100 µL of human plasma, add an internal standard (e.g., fluoxetine-d5).

  • Loading: Load the plasma sample onto an SLE cartridge and allow it to absorb for 5 minutes.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase and inject it into the LC-MS system.

Troubleshooting Workflow for Signal Suppression

TroubleshootingWorkflow start Low or No Signal for Meta-Fluoxetine check_system Run System Suitability Test with Pure Standard start->check_system system_ok System OK? check_system->system_ok system_fail Troubleshoot LC-MS System system_ok->system_fail No evaluate_sample_prep Evaluate Sample Preparation (PPT, LLE, SPE) system_ok->evaluate_sample_prep Yes assess_matrix_effects Assess Matrix Effects (Post-Column Infusion, Matrix Factor) evaluate_sample_prep->assess_matrix_effects optimize_chromatography Optimize Chromatography (Gradient, Column) assess_matrix_effects->optimize_chromatography review_ms_params Review MS Parameters (Ion Source, IS) optimize_chromatography->review_ms_params signal_restored Signal Restored? review_ms_params->signal_restored end Analysis Successful signal_restored->end Yes redevelop_method Consider Method Redevelopment signal_restored->redevelop_method No

Caption: A decision tree for troubleshooting signal suppression.

General LC-MS Workflow for Meta-Fluoxetine Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection into LC System evap_recon->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: A typical workflow for meta-fluoxetine analysis.

References

Technical Support Center: Stability-Indicating Assay for meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability-indicating assay for meta-Fluoxetine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay and why is it crucial for this compound?

A stability-indicating assay is an analytical method capable of accurately and selectively measuring the concentration of the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, process impurities, and other potential excipients. According to the International Conference on Harmonisation (ICH) guidelines, such assays are essential to understand the intrinsic stability of a drug substance and to ensure the safety and efficacy of the final drug product throughout its shelf life.[1][2] For this compound, an isomer and a known impurity of Fluoxetine, a validated stability-indicating method is critical for its characterization and control in pharmaceutical preparations.[3]

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[2] Based on studies of the closely related compound Fluoxetine hydrochloride, the following conditions are recommended:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1M to 5M HCl) at elevated temperatures (e.g., 80°C).[2][4][5]

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1M to 2M NaOH) at elevated temperatures.[5][6]

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% to 10% H₂O₂).[2][5]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C for 24-48 hours).[2][5]

  • Photolytic Degradation: Exposing the drug substance to UV light (e.g., near UV energy of NLT 200 Wh/m²).[5]

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively detailed in the provided literature, we can infer likely products based on the degradation of Fluoxetine. The ether linkage in the molecule is a primary site for degradation. For Fluoxetine, hydrolytic degradation can yield products such as N-methyl-3-hydroxy-3-phenylpropylamine and α, α, α-Trifluorotoluene.[4] Another study suggests p-trifluoromethyl phenol (B47542) and 3-phenylpropylamine (B116678) as primary degradants.[7] Given the isomeric similarity, meta-Fluoxetine would be expected to degrade into analogous compounds, such as m-trifluoromethylphenol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for meta-Fluoxetine or its degradants. Inappropriate mobile phase pH. Column overload. Secondary interactions with residual silanols on the HPLC column.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Use a column with end-capping or add a competing base like triethylamine (B128534) to the mobile phase.[8]
Inadequate separation between meta-Fluoxetine and its degradation products. Mobile phase composition is not optimal. Incorrect column chemistry. Inappropriate flow rate or column temperature.Modify the organic-to-aqueous ratio in the mobile phase. Experiment with different stationary phases (e.g., C8 vs. C18). Optimize the flow rate and column temperature; a lower flow rate or different temperature can alter selectivity.[4]
No degradation observed under certain stress conditions. Stress conditions are too mild. The compound is highly stable under the applied conditions.Increase the concentration of the stress agent (acid, base, H₂O₂), the temperature, or the duration of exposure.[2]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stress agent, lower the temperature, or decrease the exposure time to achieve partial degradation (typically 10-30%).[2]
Baseline drift or noise. Contaminated mobile phase or column. Detector lamp issue.Filter the mobile phase and flush the column thoroughly. Check the detector lamp's energy and replace it if necessary.
Inconsistent retention times. Fluctuation in mobile phase composition or flow rate. Column temperature instability.Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or pressure fluctuations. Use a column oven to maintain a consistent temperature.[9]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline based on typical procedures for Fluoxetine and should be optimized for this compound.[2][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat the solution at 80°C for a specified period (e.g., 12 hours). After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration with the mobile phase.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Heat the solution at 80°C for a specified period. After cooling, neutralize with 1N HCl and dilute to the final concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 10% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After cooling, dissolve a weighed amount in a suitable solvent and dilute to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

Example HPLC Method for Stability-Indicating Assay

The following is a representative HPLC method adapted from studies on Fluoxetine.[2][9]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 75 mM potassium dihydrogen phosphate, pH 4.0), acetonitrile, and methanol in a ratio of 55:40:5 (v/v/v).

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Quantitative Data Summary

The following tables summarize typical validation parameters for a stability-indicating HPLC method for Fluoxetine, which can serve as a benchmark for a method developed for this compound.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Fluoxetine HCl40 - 200> 0.999
Olanzapine (in combination)5 - 25> 0.999
Data adapted from a study on a combined dosage form.[10]

Table 2: Accuracy (Recovery Studies)

AnalyteConcentration LevelMean Recovery (%)% RSD
Fluoxetine HCl80%100.17< 2%
100%99.85< 2%
120%100.32< 2%
Data adapted from a study on Fluoxetine HCl oral solution.[10]

Table 3: Precision

Precision TypeAnalyte% RSD
System Precision (n=6)Fluoxetine HCl0.34
Method Precision (n=6)Fluoxetine HCl< 1.0
Data adapted from a study on a combined dosage form.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation stock meta-Fluoxetine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, 80°C) stock->acid base Base Hydrolysis (NaOH, 80°C) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (UV Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq

Caption: Workflow for a stability-indicating assay of meta-Fluoxetine HCl.

degradation_pathway cluster_products Potential Degradation Products parent meta-Fluoxetine (m-trifluoromethylphenoxy group) deg1 m-Trifluoromethylphenol parent->deg1 Acid/Base Hydrolysis deg2 N-methyl-3-phenylpropan-1-amine parent->deg2 Hydrolysis deg3 (1RS)-3-(methylamino)-1-phenylpropan-1-ol (Impurity A) parent->deg3 Oxidation?

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Analysis of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the on-column degradation of fluoxetine (B1211875) isomers during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of on-column degradation of fluoxetine isomers?

A1: On-column degradation of fluoxetine, a basic compound, is often attributed to interactions with the stationary phase. Key causes include:

  • Active Silanol (B1196071) Groups: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic amine group of fluoxetine, potentially catalyzing degradation.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of fluoxetine, increasing its interaction with the stationary phase and susceptibility to degradation.

  • Column Temperature: Elevated temperatures can sometimes accelerate degradation reactions on the column.[3]

  • Metal Contamination: Metal ions present in the HPLC system, particularly on the column frit, can catalyze the degradation of amine-containing compounds.[4]

Q2: How can I identify if on-column degradation is occurring?

A2: Several signs may indicate on-column degradation:

  • Appearance of unexpected peaks: You may observe additional, often broad or tailing peaks in your chromatogram that are not present in the original sample.

  • Poor peak shape: Peak tailing for the fluoxetine isomers can be a sign of strong, undesirable interactions with the stationary phase that may lead to degradation.[5][6]

  • Irreproducible results: If you observe variability in peak areas or the appearance of degradation products between runs, on-column degradation could be a factor.

  • Loss of analyte: A decrease in the peak area of the fluoxetine isomers over a series of injections can suggest degradation.

Q3: What type of HPLC column is best suited to minimize the degradation of fluoxetine isomers?

A3: To minimize on-column degradation, it is advisable to use columns with a highly inert surface. Consider the following:

  • End-capped columns: Columns that are thoroughly end-capped have fewer free silanol groups, reducing the sites for interaction with basic analytes.[7]

  • Hybrid silica (B1680970) columns: Columns with a hybrid particle technology (organic/inorganic) often exhibit better stability and reduced silanol activity over a wider pH range.[8]

  • Columns with novel bonding technologies: Some modern stationary phases are specifically designed to shield the silica surface and improve the peak shape and stability of basic compounds.

Troubleshooting Guide

This guide provides systematic steps to troubleshoot and mitigate the on-column degradation of fluoxetine isomers.

Issue: Appearance of Degradation Peaks and/or Peak Tailing

This is a common issue when analyzing basic compounds like fluoxetine. The following workflow can help you diagnose and resolve the problem.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution cluster_details Detailed Actions start Observe Degradation Peaks or Significant Peak Tailing step1 Step 1: Modify Mobile Phase start->step1 step2 Step 2: Optimize Column Temperature step1->step2 details1 Add a basic modifier (e.g., 0.1% DEA). Adjust pH to be 1-2 units away from fluoxetine's pKa. step1->details1 step3 Step 3: Evaluate Column Chemistry step2->step3 details2 Lower the temperature to reduce reaction rates. Systematically vary temperature to find optimum. step2->details2 step4 Step 4: Check for System Contamination step3->step4 details3 Use a highly end-capped or hybrid column. Consider a different stationary phase chemistry. step3->details3 end Improved Peak Shape and No Degradation Peaks step4->end details4 Flush the system and column. Use a guard column to protect the analytical column. step4->details4

Troubleshooting workflow for on-column degradation.
Experimental Protocols

Protocol 1: Mobile Phase Modification to Reduce Peak Tailing and Degradation

This protocol is designed to mitigate interactions between fluoxetine and active silanol groups on the stationary phase.

  • Initial Mobile Phase:

  • Modification with a Basic Additive:

    • To the organic component of your mobile phase (Acetonitrile), add a small amount of a basic modifier. A common choice is diethylamine (B46881) (DEA) at a concentration of 0.1% (v/v).

    • Rationale: The basic modifier will compete with the basic fluoxetine molecules for interaction with the acidic silanol sites on the stationary phase, thereby reducing peak tailing and potential degradation.[5]

  • pH Adjustment:

    • The pKa of fluoxetine is approximately 9.8.[9] To ensure consistent ionization and minimize strong ionic interactions with the stationary phase, adjust the mobile phase pH to be at least 1-2 pH units away from the pKa. For reversed-phase chromatography, a lower pH (e.g., pH 3-4) is often effective.

  • Equilibration and Analysis:

    • Equilibrate the column with the modified mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject your fluoxetine isomer standard and sample solutions.

    • Compare the chromatograms with those obtained using the original mobile phase. Look for improved peak shape and a reduction or elimination of degradation peaks.

Protocol 2: Evaluating the Impact of Column Temperature

This protocol helps determine the optimal column temperature to minimize degradation while maintaining good chromatographic performance.

  • Set Initial Temperature:

    • Start with the column at ambient temperature (e.g., 25 °C).

  • Systematic Temperature Variation:

    • If degradation is still observed, lower the column temperature in increments of 5 °C (e.g., to 20 °C, then 15 °C).

    • Rationale: Lowering the temperature can slow down the kinetics of on-column degradation reactions.[3]

    • Conversely, in some cases, increasing the temperature can improve peak efficiency. It is worth exploring a slightly elevated temperature (e.g., 30-35 °C) to see its effect on both resolution and degradation.

  • Data Analysis:

    • For each temperature setting, inject the fluoxetine standard and calculate the peak area of the parent isomers and any degradation products.

    • Create a table to compare the percentage of degradation at each temperature.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Tailing and Degradation of Fluoxetine Isomers

Mobile Phase CompositionTailing Factor (S-Fluoxetine)Tailing Factor (R-Fluoxetine)% Degradation
ACN:Phosphate Buffer (pH 3.5)1.81.9~5%
ACN with 0.1% DEA:Phosphate Buffer (pH 3.5)1.21.2<0.5%

Data is illustrative and may vary based on specific experimental conditions.

Table 2: Influence of Column Temperature on the On-Column Degradation of Fluoxetine

Column Temperature (°C)Retention Time (S-Fluoxetine, min)Resolution (Rs)% Degradation
358.21.9~4%
259.52.1~1.5%
1511.12.3<0.5%

Data is illustrative and may vary based on specific experimental conditions.

Visualization of Key Concepts

Chemical Structures

Structures of Fluoxetine and Potential Degradation Products.
Logical Relationship: Causes and Solutions for On-Column Degradation

G cluster_causes Causes of On-Column Degradation cluster_solutions Solutions cause1 Active Silanol Groups solution1 Use End-Capped or Hybrid Columns cause1->solution1 solution2 Add Basic Modifier (e.g., DEA) cause1->solution2 cause2 Inappropriate Mobile Phase pH solution3 Optimize Mobile Phase pH cause2->solution3 cause3 High Column Temperature solution4 Lower Column Temperature cause3->solution4

Relationship between causes and solutions for degradation.

References

Validation & Comparative

Positional Isomerism Dictates SSRI Activity: A Comparative Analysis of para-Fluoxetine and meta-Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of fluoxetine (B1211875) isomers reveals the critical importance of substituent placement on the phenoxy ring for potent and selective serotonin (B10506) reuptake inhibition. This guide synthesizes available data to compare the established selective serotonin reuptake inhibitor (SSRI) para-fluoxetine (the active ingredient in Prozac®) with its hypothetical positional isomer, meta-fluoxetine.

The therapeutic efficacy of fluoxetine as an antidepressant is intrinsically linked to its molecular structure, specifically the para-position of the trifluoromethyl group on its phenoxy ring. This substitution is a pivotal structural element that governs its high affinity and selectivity for the serotonin transporter (SERT). Structure-activity relationship (SAR) studies of phenoxyphenylpropylamine analogs have consistently shown that substitutions at the 4-position of the phenoxy ring are crucial for potent SSRI activity.[1]

Conversely, a comprehensive review of the scientific literature reveals a conspicuous absence of research on meta-fluoxetine as an SSRI. This suggests that based on established SAR principles, the meta-isomer is predicted to have significantly lower affinity and/or selectivity for SERT, rendering it a less viable candidate for antidepressant drug development. Altering the substitution pattern to the meta-position is expected to disrupt the optimal binding interactions with the transporter protein. For instance, substitutions at the ortho-position of the phenoxy ring in similar compounds have been shown to shift activity towards norepinephrine (B1679862) transporter (NET) inhibition, highlighting the sensitivity of transporter selectivity to the substituent's location.[1][2]

Quantitative Comparison of SERT Inhibition

Direct experimental data for meta-fluoxetine is not available in the published literature. Therefore, the following table presents the known data for para-fluoxetine and the predicted activity for meta-fluoxetine based on established structure-activity relationships.

CompoundStructureSubstituent PositionSERT Binding Affinity (Ki)SSRI Activity
para-Fluoxetine 3-phenoxy-3-phenyl-N-methylpropan-1-amine with a 4-(trifluoromethyl)phenoxy groupparaHigh (nM range)Potent and Selective
meta-Fluoxetine 3-phenoxy-3-phenyl-N-methylpropan-1-amine with a 3-(trifluoromethyl)phenoxy groupmetaPredicted to be significantly lowerPredicted to be weak or non-selective

Experimental Protocols

The determination of a compound's SSRI activity typically involves in vitro binding and uptake assays. A representative experimental protocol is detailed below.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand, such as [3H]citalopram or [3H]paroxetine.

  • Test compounds (para-fluoxetine, meta-fluoxetine).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: hSERT-expressing cells are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts discussed in this guide.

cluster_para para-Fluoxetine cluster_meta meta-Fluoxetine (Hypothetical) p_structure para-CF3 Substituent p_sert High Affinity Binding to SERT p_structure->p_sert Optimal Fit p_reuptake Inhibition of Serotonin Reuptake p_sert->p_reuptake p_activity Potent SSRI Activity p_reuptake->p_activity m_structure meta-CF3 Substituent m_sert Low Affinity Binding to SERT m_structure->m_sert Suboptimal Fit m_reuptake Weak/No Inhibition of Serotonin Reuptake m_sert->m_reuptake m_activity Weak/No SSRI Activity m_reuptake->m_activity

Figure 1. Logical workflow comparing the predicted SSRI activity of para- and meta-fluoxetine.

SERT Serotonin Transporter (SERT) Serotonin Binding Site Serotonin Serotonin Serotonin->SERT:f0 Binds and is transported para_Fluoxetine para-Fluoxetine para_Fluoxetine->SERT:f0 Binds with high affinity, blocks serotonin binding meta_Fluoxetine meta-Fluoxetine (Hypothetical) meta_Fluoxetine->SERT:f0 Predicted to bind with low affinity

Figure 2. Interaction of fluoxetine isomers with the serotonin transporter.

References

A Comparative Analysis of Fluoxetine Isomer Binding Affinity to the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is a racemic mixture of two enantiomers: (S)-fluoxetine and (R)-fluoxetine. These isomers exhibit distinct pharmacological profiles, and understanding their differential interaction with the primary target, the serotonin transporter (SERT), is crucial for rational drug design and development. This guide provides a comparative analysis of the binding affinities of fluoxetine isomers to SERT, supported by experimental data and detailed methodologies.

Binding Affinity of Fluoxetine Isomers to SERT

The binding affinity of a compound to its target is a critical determinant of its potency. For fluoxetine isomers, this is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Experimental evidence suggests that both (S)- and (R)-fluoxetine are potent inhibitors of SERT, with some studies indicating they are nearly equipotent, while others show slight differences.

In contrast, other studies using different methodologies have reported varying Ki values. One study using radioligand binding assays found R-fluoxetine to be a potent inhibitor of the serotonin transporter with a Ki of 1.4 nmol/L.[2][3] Another investigation reported a Ki value of 35 nM for S-fluoxetine in competition with [3H]-paroxetine binding to thermostable variants of SERT.[4] It is important to note that both enantiomers of fluoxetine contribute to its biological activity.[2][3]

The following table summarizes the quantitative data on the binding affinities of fluoxetine isomers to SERT from various studies.

IsomerBinding ConstantValue (nM)Assay MethodCell/Tissue SourceReference
(S)-FluoxetineKd4.4 ± 0.4Mass Spectrometry Binding AssayHEK293 cells with human SERT (hSERT)[1]
(R)-FluoxetineKd5.2 ± 0.9Mass Spectrometry Binding AssayHEK293 cells with human SERT (hSERT)[1]
(R)-FluoxetineKi1.4Radioligand Binding AssayNot specified[2][3]
(S)-FluoxetineKi35 ± 3Radioligand Binding Assay ([3H]-paroxetine)Thermostable variant of human SERT (ts3)[4]

Experimental Protocols

The determination of binding affinity is highly dependent on the experimental methodology employed. Below are detailed protocols for two common assays used to measure the binding of fluoxetine isomers to SERT.

Radioligand Competitive Binding Assay

This is a classic and widely used method to determine the affinity of a test compound (in this case, fluoxetine isomers) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor (SERT).

Objective: To determine the inhibition constant (Ki) of (S)-fluoxetine and (R)-fluoxetine for SERT.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT.[5]

  • Radioligand: [3H]-citalopram or [3H]-paroxetine (known high-affinity SERT ligands).

  • Test compounds: (S)-fluoxetine and (R)-fluoxetine.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the SERT-containing membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., 10-12 to 10-5 M).

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known SERT inhibitor, e.g., 10 µM imipramine).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Membrane_Prep SERT Membrane Preparation Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-citalopram) Radioligand->Incubation Test_Compounds Fluoxetine Isomers (Varying Concentrations) Test_Compounds->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove unbound) Filtration->Washing Quantification Scintillation Counting (measure radioactivity) Washing->Quantification Data_Processing Calculate Specific Binding Quantification->Data_Processing Curve_Fitting Non-linear Regression (determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (calculate Ki) Curve_Fitting->Ki_Calculation Mechanism_of_Action cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT (Serotonin Transporter) Serotonin->SERT Reuptake Serotonin_Receptor Postsynaptic Serotonin Receptors Serotonin->Serotonin_Receptor Binds to Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Signaling Downstream Signaling Serotonin_Receptor->Signaling Activates

References

A Comparative Guide to the Validation of Analytical Methods for Fluoxetine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in fluoxetine (B1211875), a widely used selective serotonin (B10506) reuptake inhibitor (SSRI). The objective is to offer researchers, scientists, and drug development professionals a comparative overview of different analytical techniques, supported by experimental data and detailed methodologies. The methods discussed are primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), which are the most common techniques for impurity profiling in the pharmaceutical industry.

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results.[1][2] Key validation parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are presented to facilitate a direct comparison between the different approaches.[1][2]

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to produce potential degradation products.[3][4][5] The analytical method must be able to separate these degradation products from the active pharmaceutical ingredient (API) and other impurities.[4] Studies have shown that fluoxetine degrades under acidic, alkaline, and oxidative conditions.[5][6]

Comparison of Analytical Methods

The following tables summarize the performance characteristics of different HPLC and UPLC methods developed for the analysis of fluoxetine and its impurities.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1[1][2]Method 2[7]Method 3[8]
Column Gemini-C18 (150 mm × 4.6 mm, 3.0 μm)C18Zorbax eclipse plus-C8 (250x4.6) mm; 5µm
Mobile Phase Gradient program with triethylamine, methanol (B129727), and water0.02 M Phosphate Buffer pH-4.2 : Acetonitrile (B52724) : Triethylamine (50:50:0.03, v/v/v)Diethylamine buffer (pH 3.5) : acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 215 nm235 nm227 nm
Linearity Range LOQ to 120% of sample concentration10-50 µg/ml40-200µg/ml
Accuracy (% Recovery) 80%–120%100.06%100.17%
Precision (%RSD) Not specified<2%Intraday: 0.016%, Interday: 0.85%
LOD Not specified0.056 µg/mlNot specified
LOQ Not specified0.17 µg/mlNot specified
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method
ParameterMethod 4[9]
Column Not specified
Mobile Phase Not specified
Flow Rate Not specified
Detection 210 nm
Linearity Range 0.30-100 μg/mL
Accuracy (% Recovery) 100.05 ± 0.89
Precision (%RSD) Not specified
LOD 0.09 μg mL-1
LOQ Not specified

Experimental Protocols

Method 1: HPLC for Potential Impurities in Fluoxetine HCl[1][2]
  • Chemicals and Reagents : Fluoxetine hydrochloride and its impurities, triethylamine, orthophosphoric acid, and methanol.

  • Instrumentation : A reverse-phase HPLC system (e.g., Shimadzu LC-2010C) with a PDA detector.

  • Chromatographic Conditions :

    • Column : Gemini C18 (150 mm × 4.6 mm, 3.0 μm).

    • Mobile Phase : A gradient program utilizing a mixture of triethylamine, methanol, and water.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 215 nm.

    • Run Time : 60 minutes.

  • Preparation of Solutions :

    • Standard Solution : A standard solution of 20 mg/mL of fluoxetine hydrochloride is prepared.

    • Impurity Stock Solution : Prepared to quantify impurities with a limit of 0.15% with respect to the sample solution.

Method 4: Stability-Indicating UPLC Method[9]
  • Forced Degradation Study :

    • Acid Hydrolysis : The stability of fluoxetine was studied using 0.1M, 1M, 2M, 3M, 4M, and 5M HCl for varying durations (1 to 2 hours).

  • Preparation of Degradation Product Solutions :

    • The drug solution is subjected to acid hydrolysis and then evaporated to dryness.

    • The residue is dissolved in methanol to get a stock solution (1 mg/mL) of the degradate.

    • Further dilution is made in the mobile phase to obtain a working standard solution (0.2 mg/mL) of the fluoxetine degradate.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an analytical method for pharmaceutical impurities.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique (e.g., HPLC, UPLC) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Column) MD2->MD3 V1 Specificity / Forced Degradation MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine Quality Control Testing V7->A1 A2 Stability Studies V7->A2

Caption: Workflow for analytical method validation.

References

A Comparative Guide to HPLC and CE Methods for the Chiral Separation of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the enantioselective analysis of fluoxetine (B1211875). The information presented is compiled from published experimental data to assist in the selection of the most suitable analytical method for your research and development needs.

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a chiral molecule and is marketed as a racemic mixture of its (R)- and (S)-enantiomers. Although both enantiomers contribute to the antidepressant effect, they exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control and research. This guide explores two powerful techniques for this purpose: HPLC and CE.

Comparative Performance of HPLC and CE

Both HPLC and CE are well-established techniques for the chiral separation of pharmaceuticals.[1][2] HPLC, with its wide variety of commercially available chiral stationary phases (CSPs), offers excellent selectivity and resolving power.[3] It is a highly reproducible and robust technique, often considered the workhorse for chiral analysis in the pharmaceutical industry.[3] On the other hand, CE has emerged as a powerful alternative, providing high separation efficiency, rapid analysis times, and minimal sample and reagent consumption, aligning with the principles of green analytical chemistry.[2][4] The choice between the two methods often depends on the specific analytical requirements, such as sample throughput, sensitivity needs, and available instrumentation.

The following tables summarize the key performance parameters and experimental conditions for HPLC and CE methods for the analysis of fluoxetine isomers, based on data from various studies.

Data Presentation

Table 1: Comparison of HPLC and CE Method Performance for Fluoxetine Isomer Analysis

ParameterHPLCCE
Resolution (Rs) Baseline separation (Rs > 1.5) achievable with various CSPs.[5]Baseline separation of enantiomers is readily achieved.[6][7][8]
Analysis Time Typically longer, in the range of 15-30 minutes.[9]Generally faster, with separations often achieved in under 10 minutes.[7][8]
Sensitivity (LOD) LODs in the range of 0.02 mg/mL have been reported.[10]High sensitivity can be achieved, with reported LODs as low as 0.005 µg/mL.[11]
Linearity Good linearity is consistently reported in validation studies.[9]Methods have been validated and show good linearity.[7][8][11]
Precision (%RSD) High precision with %RSD values typically below 2%.Good precision is reported for migration times and peak areas.[11][12]
Solvent Consumption Higher due to the continuous flow of the mobile phase.Significantly lower, as it only requires small volumes of background electrolyte.[4]
Method Development Can be more complex due to the wide variety of columns and mobile phases.Often simpler, with optimization focused on the type and concentration of the chiral selector and buffer conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of Fluoxetine

A common approach for the chiral separation of fluoxetine by HPLC involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed.[10][13][14]

Representative Chromatographic Conditions: [5][14]

  • Column: A polysaccharide-based chiral column, for instance, a tris(3,5-dimethylphenyl carbamate) cellulose column (e.g., Chiralcel OD-H) or an amylose-based column (e.g., Chiralpak AD-H).[5]

  • Mobile Phase: A mixture of a non-polar organic solvent and a polar modifier is typically used in normal-phase chromatography. A common mobile phase consists of hexane, isopropanol, and diethylamine (B46881) (e.g., 98:2:0.2 v/v/v).[5][14]

  • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[14]

  • Detection: UV detection at a wavelength of approximately 230 nm or 260 nm is commonly used.[7][15]

  • Temperature: Column temperature can be controlled (e.g., 15°C or 25°C) to optimize the separation.[14]

Capillary Electrophoresis (CE) Method for Chiral Separation of Fluoxetine

The enantioseparation of fluoxetine by CE is most often achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose.[6][7][8][11]

Representative Electrophoretic Conditions: [7][8]

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A phosphate (B84403) buffer (e.g., 50 mM) at a specific pH (e.g., pH 5.0) is commonly used.[7][8]

  • Chiral Selector: A cyclodextrin (B1172386) derivative, such as heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB), is added to the BGE at a concentration of around 10 mM.[7][8]

  • Applied Voltage: A high voltage, typically in the range of +15 to +25 kV, is applied across the capillary.[7][8][12]

  • Injection: Hydrodynamic injection is commonly used to introduce the sample into the capillary.[7][8]

  • Detection: UV detection is performed at a wavelength of approximately 230 nm.[6][7][8]

  • Temperature: The capillary temperature is controlled, for example, at 15°C, to ensure reproducibility.[7][8]

Method Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of HPLC and CE methods for the analysis of fluoxetine isomers. This process ensures that both methods provide equivalent and reliable results.

CrossValidationWorkflow start Start: Define Analytical Target Profile hplc_dev HPLC Method Development & Optimization (Column, Mobile Phase, etc.) start->hplc_dev ce_dev CE Method Development & Optimization (Buffer, Chiral Selector, Voltage, etc.) start->ce_dev hplc_val HPLC Method Validation (Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val ce_val CE Method Validation (Linearity, Accuracy, Precision, etc.) ce_dev->ce_val sample_analysis Analysis of the Same Samples by Both Validated Methods hplc_val->sample_analysis ce_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comp equivalence Equivalence Demonstrated? data_comp->equivalence conclusion Conclusion: Methods are Cross-Validated equivalence->conclusion Yes troubleshoot Troubleshoot & Re-optimize equivalence->troubleshoot No troubleshoot->hplc_dev troubleshoot->ce_dev

Caption: Workflow for cross-validation of HPLC and CE methods.

Conclusion

References

A Comparative Analysis of Fluoxetine and Its Positional Isomers in Serotonin Transporter Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of fluoxetine (B1211875) (para-fluoxetine) and its ortho- and meta-positional isomers, focusing on their interaction with the serotonin (B10506) transporter (SERT), a key target in the treatment of depression and other psychiatric disorders. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform research and drug development efforts in the field of neuroscience and pharmacology.

Chemical Structures

Fluoxetine and its positional isomers share the same chemical formula (C₁₇H₁₈F₃NO) but differ in the substitution pattern of the trifluoromethylphenoxy group on the phenyl ring.

  • Fluoxetine (para-fluoxetine): The trifluoromethylphenoxy group is attached at the para (4) position of the phenyl ring.

  • meta-Fluoxetine: The trifluoromethylphenoxy group is attached at the meta (3) position of the phenyl ring.

  • ortho-Fluoxetine: The trifluoromethylphenoxy group is attached at the ortho (2) position of the phenyl ring.

Comparative Analysis of SERT Binding Affinity

The primary mechanism of action for fluoxetine is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. The binding affinity of a compound for SERT is a critical determinant of its potency as a selective serotonin reuptake inhibitor (SSRI).

The following table summarizes the available quantitative data for the binding affinities of fluoxetine and its meta-isomer to SERT, as determined by in vitro radioligand binding assays.

CompoundIsomer PositionTargetSpeciesAssay ConditionsKᵢ (nM)
Fluoxetine paraSERTRatBrain Synaptosomes17
meta-Fluoxetine metaSERTRatBrain Synaptosomes166

Data Interpretation:

The data clearly indicates that the position of the trifluoromethyl group on the phenoxy ring significantly influences the binding affinity for SERT. Fluoxetine (para-isomer) exhibits a nearly 10-fold higher affinity for SERT (Kᵢ = 17 nM) compared to its meta-isomer (Kᵢ = 166 nM). This suggests that the para-position is optimal for high-affinity binding to the serotonin transporter.

Experimental Protocols

General Synthesis of Fluoxetine Positional Isomers

The synthesis of fluoxetine and its positional isomers can be achieved through a multi-step process. A generalized synthetic workflow is outlined below. The key step that differentiates the synthesis of the isomers is the use of the corresponding ortho-, meta-, or para-substituted fluorobenzotrifluoride in the final etherification step.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Isomer-Specific Etherification 3-Chloropropiophenone 3-Chloropropiophenone Mannich_Reaction Mannich Reaction 3-Chloropropiophenone->Mannich_Reaction Methylamine Methylamine Methylamine->Mannich_Reaction 3_Methylamino_1_phenylpropan_1_one 3-(Methylamino)-1-phenylpropan-1-one Mannich_Reaction->3_Methylamino_1_phenylpropan_1_one Reduction Reduction (e.g., NaBH4) 3_Methylamino_1_phenylpropan_1_one->Reduction 3_Methylamino_1_phenylpropan_1_ol 3-(Methylamino)-1-phenylpropan-1-ol Reduction->3_Methylamino_1_phenylpropan_1_ol Etherification Williamson Ether Synthesis 3_Methylamino_1_phenylpropan_1_ol->Etherification ortho_Fluoxetine ortho-Fluoxetine Etherification->ortho_Fluoxetine meta_Fluoxetine meta-Fluoxetine Etherification->meta_Fluoxetine para_Fluoxetine para-Fluoxetine (Fluoxetine) Etherification->para_Fluoxetine ortho_Fluorobenzotrifluoride ortho-Fluorobenzotrifluoride ortho_Fluorobenzotrifluoride->Etherification meta_Fluorobenzotrifluoride meta-Fluorobenzotrifluoride meta_Fluorobenzotrifluoride->Etherification para_Fluorobenzotrifluoride para-Fluorobenzotrifluoride para_Fluorobenzotrifluoride->Etherification

A generalized synthetic workflow for fluoxetine and its positional isomers.
SERT Radioligand Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the serotonin transporter (SERT). This method is based on the principle of measuring the displacement of a radiolabeled ligand from the transporter by the unlabeled test compound.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or striatum) or cell lines stably expressing human SERT.

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: Fluoxetine, ortho-fluoxetine, and meta-fluoxetine dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM imipramine (B1671792) or unlabeled fluoxetine).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Test Compound Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for SERT.

Signaling Pathway of SSRIs

The therapeutic effects of SSRIs are initiated by the blockade of SERT, which leads to a cascade of downstream signaling events. The following diagram illustrates the primary mechanism of action of fluoxetine and its isomers at the synaptic level.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Reuptake Serotonin Reuptake Reuptake->SERT Fluoxetine_Isomers Fluoxetine / Isomers Fluoxetine_Isomers->SERT Blockade Serotonin->Reuptake Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptors Binding Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca²⁺ pathways) Postsynaptic_Receptors->Downstream_Signaling Activation Therapeutic_Effects Therapeutic Effects Downstream_Signaling->Therapeutic_Effects

Mechanism of action of fluoxetine and its isomers at the synapse.

Conclusion

This comparative guide highlights the critical role of the trifluoromethylphenoxy group's position in determining the pharmacological activity of fluoxetine isomers. The para-position, as found in fluoxetine, is optimal for high-affinity binding to the serotonin transporter. The meta-isomer displays significantly reduced affinity, while the ortho-isomer is predicted to have even lower affinity for SERT, likely favoring the norepinephrine (B1679862) transporter. These findings underscore the importance of precise structural modifications in drug design and provide a foundation for further investigation into the structure-activity relationships of serotonin reuptake inhibitors. The provided experimental protocols offer a framework for the synthesis and pharmacological evaluation of these and other novel compounds targeting the serotonin transporter.

References

meta-Fluoxetine Hydrochloride: A Comparative Guide for its Use as a Negative Control in SERT Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of meta-fluoxetine hydrochloride and its potent isomer, fluoxetine (B1211875) (para-fluoxetine), in the context of serotonin (B10506) transporter (SERT) inhibition. It is designed to assist researchers in utilizing this compound as an effective negative control in experimental settings. This document outlines the key differences in their chemical structures, binding affinities, and functional activities, supported by experimental data and detailed protocols.

Introduction to Fluoxetine and its Isomers

Fluoxetine, widely known by its brand name Prozac, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1][2] Its therapeutic effect is primarily attributed to its high affinity for the serotonin transporter (SERT), which leads to the blockage of serotonin reuptake into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[3]

Fluoxetine's chemical structure features a trifluoromethyl (-CF3) group on the phenoxy ring. The position of this group is critical for its pharmacological activity. The commercially available drug, fluoxetine, is the para-isomer, where the -CF3 group is at the 4th position of the phenoxy ring. In contrast, meta-fluoxetine is an isomer where this group is at the 3rd position. This seemingly minor structural difference results in a significant disparity in their ability to inhibit SERT.

Rationale for this compound as a Negative Control

An ideal negative control in pharmacological studies should be structurally similar to the active compound but lack significant biological activity at the target of interest. This allows researchers to distinguish the specific effects of the active compound from non-specific or off-target effects. Due to its structural similarity to the active para-fluoxetine and its significantly reduced affinity for SERT, this compound serves as an excellent negative control for in vitro and in vivo studies aimed at elucidating the specific consequences of SERT inhibition.

Comparative Analysis of SERT Inhibition

The primary evidence for the utility of meta-fluoxetine as a negative control comes from binding affinity studies that quantify the interaction of these compounds with the serotonin transporter.

Data Presentation
CompoundIsomer PositionKi (nM) for SERT (rat brain synaptosomes)Potency Rank
Fluoxetine Hydrochloride para (4-position)171
This compound meta (3-position)1662

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

As the data indicates, this compound exhibits a nearly 10-fold lower binding affinity for the serotonin transporter compared to its para-isomer, fluoxetine. This substantial difference in potency underscores its suitability as a negative control.

Experimental Protocols

To accurately assess and compare the inhibitory effects of fluoxetine and meta-fluoxetine on SERT, standardized experimental protocols are essential. The following are detailed methodologies for two common assays used in SERT inhibition studies.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to SERT.

Objective: To determine the binding affinity (Ki) of fluoxetine and meta-fluoxetine for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing recombinant human SERT (e.g., HEK293 cells) or from brain tissue (e.g., rat brain synaptosomes).

  • Radioligand: [³H]-Citalopram or another high-affinity SERT ligand.

  • Test compounds: Fluoxetine hydrochloride and this compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Prepare serial dilutions of fluoxetine and meta-fluoxetine in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known SERT inhibitor, e.g., 10 µM fluoxetine).

  • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin (5-HT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

Objective: To determine the functional potency (IC50) of fluoxetine and meta-fluoxetine in inhibiting serotonin uptake.

Materials:

  • Cells endogenously or recombinantly expressing human SERT (e.g., HEK293-hSERT cells, JAR cells, or platelets).

  • Radiolabeled serotonin: [³H]-5-HT.

  • Test compounds: Fluoxetine hydrochloride and this compound.

  • Uptake buffer: e.g., Krebs-Ringer-HEPES buffer (KRH).

  • Lysis buffer.

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of fluoxetine and meta-fluoxetine in the uptake buffer.

  • Wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding [³H]-5-HT to each well.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_presynaptic Serotonin (5-HT) SERT->Serotonin_presynaptic Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Fluoxetine Fluoxetine (para) Fluoxetine->SERT Inhibition meta_Fluoxetine meta-Fluoxetine (Negative Control) meta_Fluoxetine->SERT Weak Inhibition

Caption: SERT Inhibition Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare cell membranes or cultured cells expressing SERT C Incubate membranes/cells with compounds and radioligand ([³H]-Citalopram or [³H]-5-HT) A->C B Prepare serial dilutions of Fluoxetine and meta-Fluoxetine B->C D Separate bound from unbound radioligand (filtration or washing) C->D E Measure radioactivity (scintillation counting) D->E F Calculate specific binding/uptake E->F G Generate dose-response curves and determine Ki/IC50 values F->G

Caption: General Experimental Workflow for SERT Inhibition Assays.

Conclusion

This compound's structural resemblance to fluoxetine, combined with its markedly lower affinity for the serotonin transporter, establishes it as an indispensable tool for researchers. Its use as a negative control allows for the precise dissection of SERT-mediated effects from other potential pharmacological actions, thereby enhancing the specificity and reliability of experimental findings in the field of neuroscience and drug development. The provided experimental protocols and comparative data serve as a valuable resource for the design and execution of robust and well-controlled studies.

References

A Comparative Guide to the Purity Assessment of Fluoxetine API: Focus on the Meta-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is a critical step in the drug development and manufacturing process. One key aspect of fluoxetine (B1211875) hydrochloride purity analysis is the detection and quantification of its process-related impurities, including positional isomers. This guide provides a comparative overview of analytical methodologies for assessing the purity of fluoxetine API, with a specific focus on its meta-isomer.

Introduction to Fluoxetine and the Meta-Isomer Impurity

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. It is a chiral molecule, with the chemical name (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The meta-isomer, N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine, is a potential process-related impurity that can arise during the synthesis of fluoxetine. Due to the potential for different pharmacological and toxicological profiles, regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over this and other impurities.

This guide compares three common analytical techniques for the separation and quantification of the fluoxetine meta-isomer: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The choice of analytical method for impurity profiling depends on various factors, including the required sensitivity, selectivity, and the nature of the API and its impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of ions in an electric field based on their electrophoretic mobility.
Typical Stationary Phase C18 or other reversed-phase columns.[1]Chiral columns (e.g., HYDRODEX β-6TBDM®).[2]Fused silica (B1680970) capillary.
Detection UV, Photodiode Array (PDA).[3]Mass Spectrometry (MS).[2]UV, Diode Array Detector (DAD).
Sample Derivatization Generally not required.May be required to improve volatility and thermal stability.Not required.
Resolution of Isomers Good resolution can be achieved with optimized methods.[1]Excellent separation of enantiomers and potentially isomers.[2]High efficiency and good resolution of enantiomers and isomers.[4][5][6][7][8]
Limit of Detection (LOD) Typically in the range of µg/mL.[9][10]Can reach ng/mL levels, offering high sensitivity.[2]Can achieve low µg/mL to ng/mL levels.[4]
Limit of Quantification (LOQ) Typically in the range of µg/mL.[9][10]Can reach ng/mL levels.[2]Can achieve low µg/mL to ng/mL levels.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for each technique.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method has been developed for the determination of ortho and meta isomers in N-Methyl fluoxetine oxalate.[1]

  • Instrumentation : HPLC with a UV detector.

  • Column : Zorbax Eclipse XDB C-18 (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase : A mixture of Solution-A (0.05M Disodium hydrogen orthophosphate with Triethylamine, pH adjusted to 3.0) and Solution-B (Methanol:Tetrahydrofuran / 80:20 v/v) in a 60:40 v/v ratio.[1]

  • Flow Rate : 1.5 mL/min.[1]

  • Column Temperature : 40 °C.[1]

  • Detection : UV at 215 nm.[1]

  • Sample Preparation : Dissolve the fluoxetine API sample in the mobile phase to a suitable concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

A chiral GC-MS method has been developed for the separation of fluoxetine enantiomers, which can be adapted for isomer analysis.[2]

  • Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.

  • Column : HYDRODEX β-6TBDM® (50 m × 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas : Helium.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 1 min, ramp to 200 °C at 10 °C/min, and hold for 10 min.

  • MS Detector : Electron Impact (EI) ionization, monitoring specific ions for fluoxetine and its isomers. For fluoxetine enantiomers, a mass-to-charge ratio (m/z) of 44 has been used.[2]

  • Sample Preparation : The API is dissolved in a suitable solvent and may require derivatization to enhance volatility.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency for chiral and positional isomers.

  • Instrumentation : Capillary Electrophoresis system with a DAD detector.

  • Capillary : Fused silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE) : 50 mM phosphate (B84403) buffer at pH 2.5.[5] For chiral separations, a chiral selector like a cyclodextrin (B1172386) derivative is added to the BGE.[8]

  • Voltage : 15-25 kV.

  • Temperature : 25 °C.

  • Detection : UV at 214 nm.

  • Sample Preparation : Dissolve the fluoxetine API sample in the BGE or a suitable low-conductivity buffer.

Visualization of Experimental Workflows

To illustrate the logical flow of the analytical processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Fluoxetine API dissolve Dissolve in Mobile Phase start->dissolve filter Filter the solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Meta-Isomer integrate->quantify

Caption: Workflow for HPLC analysis of fluoxetine meta-isomer.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Fluoxetine API dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (if required) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Chiral Column inject->separate detect Mass Spectrometric Detection separate->detect extract_ion Extract Ion Chromatogram detect->extract_ion quantify Quantify Meta-Isomer extract_ion->quantify

Caption: Workflow for GC-MS analysis of fluoxetine meta-isomer.

Pharmacopeial Acceptance Criteria

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for fluoxetine hydrochloride that specify the limits for related substances. While the meta-isomer may not be individually named in all monographs, it would fall under the category of "unspecified impurities" or a specific related compound if identified. The general limit for an unspecified impurity is often set at 0.10%, and the total impurities are typically controlled to not more than a specified percentage. It is essential to consult the current version of the respective pharmacopeia for the official limits.[11][12][13][14]

Conclusion

The choice of analytical method for the assessment of the fluoxetine meta-isomer will depend on the specific requirements of the analysis. HPLC is a robust and widely used technique suitable for routine quality control. GC-MS offers high sensitivity and specificity, making it ideal for trace-level impurity identification and quantification. Capillary Electrophoresis provides high separation efficiency and is particularly advantageous for chiral and isomeric separations. For regulatory submissions, a validated, stability-indicating method, often HPLC, is typically required. The development and validation of any analytical method should adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

References

A Comparative Guide to Inter-Laboratory Analysis of Fluoxetine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337). Designed for researchers, scientists, and drug development professionals, this document aims to facilitate the selection of appropriate analytical techniques and to support the cross-validation of these methods between different laboratories, ensuring data consistency and reliability. The information presented is collated from a variety of published analytical methods.

Quantitative Performance of Analytical Methods

The selection of an analytical method for fluoxetine and norfluoxetine is critical and often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

MethodAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV [1]Fluoxetine, NorfluoxetineSerum, Brain HomogenateNot Specified5.0 ng/mL<15%Up to 90%
LC-MS/MS [2]Fluoxetine, NorfluoxetineHuman Plasma0.5–50 ng/mL25 ng/mL<15%<±15% RE
Chiral LC-MS/MS [3]Fluoxetine & Norfluoxetine EnantiomersWastewaterNot Specified0.9-1 ng/L (Treated)<0.81%65-82%
GC-MS [4]Fluoxetine, NorfluoxetineHair, Urine50-1000 µg/L25 µg/L<16.6%Not Specified
Nonaqueous Capillary Electrophoresis (NACE) [5]Fluoxetine, NorfluoxetineHuman UrineNot Specified32-35 ng/mLNot SpecifiedNot Specified

Note: The performance characteristics are dependent on the specific laboratory, instrumentation, and protocol used. The data presented here is a summary from various studies to provide a comparative overview.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are summaries of typical methodologies for the analysis of fluoxetine and norfluoxetine.

1. Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS [2]

  • Objective: To extract fluoxetine and norfluoxetine from human plasma.

  • Procedure:

    • Automated solid-phase extraction is performed using Oasis HLB cartridges.

    • Plasma samples (0.5 mL) are loaded onto the cartridges.

    • The cartridges are washed to remove interfering substances.

    • The analytes are eluted from the cartridges.

    • The eluate is then analyzed by LC-MS/MS.

2. Sample Preparation: Liquid-Liquid Extraction (LLE) for GC/MS [6]

  • Objective: To extract fluoxetine and norfluoxetine enantiomers from urine and plasma.

  • Procedure:

    • A liquid-liquid extraction technique is employed using chloroform (B151607) as the extraction solvent.

    • The organic layer containing the analytes is separated.

    • The solvent is evaporated, and the residue is reconstituted for GC/MS analysis.

3. Chromatographic Conditions: HPLC-UV [1]

  • Instrumentation: High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

  • Detection Wavelength: 227 nm.

  • Sample Volume: 0.1 mL of serum or brain homogenate.

  • Key Advantage: Requires a small sample volume, making it suitable for studies in small animals.

4. Chromatographic Conditions: LC-MS/MS [2]

  • Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry.

  • Column: Xterra MS C18 reverse-phase column.

  • Ionization: Turbolonspray interface operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic ion transitions.

  • Run Time: Approximately 4 minutes, allowing for high throughput.

Visualizing Analytical Workflows and Mechanisms

To aid in the understanding of the processes involved in fluoxetine analysis and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, etc.) Extraction Extraction (SPE or LLE) Matrix->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Separation Chromatographic Separation (HPLC or GC) Concentration->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of fluoxetine and its metabolites.

fluoxetine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (B10506) Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: The mechanism of action of fluoxetine as a selective serotonin reuptake inhibitor.

Considerations for Inter-Laboratory Comparison

Achieving consistency in the analysis of fluoxetine and norfluoxetine across different laboratories requires careful consideration of several factors:

  • Standardized Protocols: All participating laboratories should adhere to the same detailed standard operating procedures (SOPs) for sample handling, preparation, and analysis.

  • Certified Reference Materials (CRMs): The use of CRMs for calibration and quality control is essential to ensure the accuracy and traceability of measurements.

  • Proficiency Testing (PT): Regular participation in PT schemes allows laboratories to assess their performance against their peers and identify potential areas for improvement.

  • Method Validation: Each laboratory must perform a thorough validation of the analytical method to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

  • Data Reporting: A standardized format for reporting results, including units and quality control data, is crucial for meaningful comparison.

By implementing these measures, the scientific community can enhance the reliability and comparability of analytical data for fluoxetine and its metabolites, which is critical for both clinical therapeutic drug monitoring and research applications.[7][8][9]

References

A Comparative Guide to the Structure-Activity Relationship of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and metabolic profiles of fluoxetine (B1211875) isomers, primarily focusing on the enantiomers (R)-fluoxetine and (S)-fluoxetine, and their active metabolites. The information presented is supported by experimental data to aid in research and drug development efforts targeting the serotonergic system.

Introduction to Fluoxetine and its Stereoisomerism

Fluoxetine, widely known by its brand name Prozac®, is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and other psychiatric conditions. It is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers: (R)-fluoxetine and (S)-fluoxetine. These isomers, while chemically similar, exhibit notable differences in their pharmacological activity, metabolism, and overall biological effects. Understanding these stereospecific distinctions is crucial for the rational design of more selective and efficacious therapeutic agents.

Comparative Pharmacological Activity

The primary mechanism of action of fluoxetine is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. The enantiomers of fluoxet-ine and their N-demethylated metabolites, (R)-norfluoxetine and (S)-norfluoxetine, display differential affinities for SERT and other monoamine transporters.

Monoamine Transporter Binding Affinities

The binding affinities of the fluoxetine and norfluoxetine (B159337) isomers to the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters are summarized in the table below. The data are presented as inhibitor constant (Ki) values, where a lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R)-Fluoxetine1.4[1][2]660[3]4180[3]
(S)-Fluoxetine1.1[1]--
(R)-Norfluoxetine3082700[3]420[3]
(S)-Norfluoxetine14[4]--

Note: A dash (-) indicates that specific data for that isomer was not available in the searched literature.

Structure-Activity Relationship (SAR)

The chemical structure of fluoxetine is pivotal to its activity as a SERT inhibitor. Key structural features and their influence on activity are outlined below.

dot

Caption: Key structural features of fluoxetine influencing its activity.

The trifluoromethyl group at the para-position of the phenoxy ring is a critical determinant of fluoxetine's high affinity and selectivity for SERT.[5] Studies have shown that removal or repositioning of this group significantly reduces potency.[5][6] The N-methylamino group is also essential for its inhibitory activity against SERT and has been implicated in its anti-inflammatory effects.[7] Modifications to the N-substituent, such as replacement with bulkier groups, can lead to a decrease in activity.[7]

Differential Metabolism of Fluoxetine Enantiomers

The primary metabolic pathway for fluoxetine is N-demethylation to its active metabolite, norfluoxetine, a process primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] The enantiomers of fluoxetine are metabolized at different rates, leading to distinct pharmacokinetic profiles.

dot

Metabolism R_Fluoxetine (R)-Fluoxetine R_Norfluoxetine (R)-Norfluoxetine R_Fluoxetine->R_Norfluoxetine N-demethylation CYP2D6 CYP2D6 R_Fluoxetine->CYP2D6 S_Fluoxetine (S)-Fluoxetine S_Norfluoxetine (S)-Norfluoxetine S_Fluoxetine->S_Norfluoxetine N-demethylation S_Fluoxetine->CYP2D6

Caption: Metabolic pathway of fluoxetine enantiomers via CYP2D6.

Downstream Signaling Pathways: BDNF and CREB

The therapeutic effects of fluoxetine are not solely attributed to the acute increase in synaptic serotonin. Chronic administration of fluoxetine has been shown to modulate intracellular signaling cascades that regulate neuroplasticity, including the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) pathways.

Chronic treatment with racemic fluoxetine has been demonstrated to increase the expression of BDNF and the phosphorylation of CREB (pCREB), which are crucial for neuronal survival and synaptic plasticity.[1][8] Studies suggest that (R)-fluoxetine may have a more pronounced effect on enhancing learning and cognitive flexibility, which could be linked to its effects on hippocampal cell proliferation.[9] However, a direct comparative study on the differential effects of (R)- and (S)-fluoxetine on BDNF and CREB signaling pathways requires further investigation.

Signaling_Pathway Fluoxetine Fluoxetine (R and S isomers) SERT SERT Inhibition Fluoxetine->SERT Serotonin Increased Synaptic Serotonin SERT->Serotonin Receptors Serotonin Receptors Serotonin->Receptors Signaling Intracellular Signaling Cascades Receptors->Signaling CaMKIV CaMKIV Activation Signaling->CaMKIV MAPK MAP Kinase (Erk1/2) Expression Signaling->MAPK CREB CREB CaMKIV->CREB MAPK->CREB pCREB pCREB (Active) CREB->pCREB Phosphorylation BDNF BDNF Gene Expression pCREB->BDNF Neuroplasticity Enhanced Neuroplasticity and Neuronal Survival BDNF->Neuroplasticity

Caption: Workflow for a radioligand binding assay.

In Vitro Synaptosomal Monoamine Reuptake Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

  • Materials:

    • Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

    • Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.

    • Test compounds.

    • Krebs-Ringer-HEPES buffer or similar physiological buffer.

    • 96-well microplates.

    • Cell harvester and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare synaptosomes from rodent brain tissue by differential centrifugation. [10][11] 2. Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle in the assay buffer.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a selective uptake inhibitor.

    • Calculate the specific uptake and the percent inhibition by the test compound.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The enantiomers of fluoxetine and their metabolites exhibit distinct pharmacological and metabolic profiles. (S)-Fluoxetine is a slightly more potent SERT inhibitor than (R)-fluoxetine. A more significant difference is observed in their metabolites, with (S)-norfluoxetine being a substantially more potent SERT inhibitor than (R)-norfluoxetine. The stereoselective metabolism by CYP2D6 further contributes to the different in vivo effects of the enantiomers. While both enantiomers are known to influence downstream signaling pathways like BDNF and CREB, further research is needed to fully elucidate the isomer-specific effects on these neuroplasticity-related cascades. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the structure-activity relationship of fluoxetine isomers. This knowledge is instrumental in the ongoing effort to develop novel and improved treatments for depressive and other psychiatric disorders.

References

A Comparative Neurochemical Profile of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is administered as a racemic mixture of its two enantiomers: (R)-fluoxetine and (S)-fluoxetine. While both isomers contribute to the drug's therapeutic effects, they exhibit distinct neurochemical profiles that are critical for understanding its overall pharmacological action and for the development of future therapeutic agents. This guide provides an objective comparison of the neurochemical properties of fluoxetine isomers, supported by experimental data.

Data Presentation: Quantitative Comparison of Fluoxetine Isomers and Metabolites

The following tables summarize the binding affinities and reuptake inhibition potencies of the enantiomers of fluoxetine and its primary active metabolite, norfluoxetine (B159337), at key monoamine transporters and the 5-HT2C receptor.

Table 1: Binding Affinity (Kᵢ, nM) of Fluoxetine and Norfluoxetine Isomers at Monoamine Transporters

CompoundSERT (Human)NET (Human)DAT (Human)
(R)-fluoxetine1.4[1]>1000>1000
(S)-fluoxetine1.1[1]>1000>1000
(R)-norfluoxetine4.5>1000>1000
(S)-norfluoxetine0.4>1000>1000

Lower Kᵢ values indicate higher binding affinity.

Table 2: 5-HT₂ Receptor Binding Affinity (Kᵢ, nM) of Fluoxetine Isomers

Compound5-HT₂C Receptor (Human)5-HT₂A Receptor (Human)
(R)-fluoxetine64[1]Significant Affinity
(S)-fluoxetine>1000No Significant Affinity

Lower Kᵢ values indicate higher binding affinity.

Table 3: In Vitro Serotonin Reuptake Inhibition (IC₅₀, nM)

CompoundSerotonin Reuptake Inhibition
Racemic Fluoxetine~10-30
(R)-fluoxetineData not consistently available
(S)-fluoxetineData not consistently available

Lower IC₅₀ values indicate greater potency in inhibiting serotonin reuptake.

Key Neurochemical Differences

(S)-fluoxetine and its metabolite (S)-norfluoxetine are generally more potent inhibitors of the serotonin transporter (SERT) compared to their (R)-enantiomers.[2] A defining characteristic of (R)-fluoxetine is its moderate affinity for the 5-HT2C receptor, where it acts as an antagonist.[3] In contrast, (S)-fluoxetine shows negligible affinity for this receptor.[3] This antagonism of 5-HT2C receptors by (R)-fluoxetine is believed to contribute to an increase in downstream dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex.[3]

Experimental Protocols

Radioligand Binding Assays for Transporter and Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of (R)-fluoxetine and (S)-fluoxetine for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), dopamine transporter (hDAT), and 5-HT2C receptors.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the respective human transporter or receptor are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in fresh buffer.

  • Competitive Binding Assay: The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells contain the cell membrane preparation and a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]mesulergine for 5-HT2C) at a concentration near its Kₑ value.

    • Non-specific Binding: These wells contain the same components as the total binding wells, plus a high concentration of a non-radiolabeled competing ligand to saturate all specific binding sites.

    • Displacement: A range of concentrations of the test compounds ((R)-fluoxetine or (S)-fluoxetine) are added to the wells containing the membrane preparation and radioligand.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the displacement curves. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[4]

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

Objective: To compare the effects of acute administration of (R)-fluoxetine and (S)-fluoxetine on extracellular levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the prefrontal cortex of freely moving rats.[3]

Methodology:

  • Surgical Implantation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex. The animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the prefrontal cortex.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: (R)-fluoxetine, (S)-fluoxetine, or vehicle is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.

  • Sample Analysis: The concentrations of 5-HT, DA, and NE in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels in each sample are expressed as a percentage of the average baseline concentration. Statistical analysis is performed to compare the effects of the different treatments over time.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing Target) add_components Add Membranes, Radioligand, & Test Compound to Plate prep_membranes->add_components prep_radio Prepare Radioligand Stock Solution prep_radio->add_components prep_test Prepare Test Compound Serial Dilutions prep_test->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow of a Radioligand Displacement Assay.

signaling_pathway cluster_R (R)-fluoxetine Pathway cluster_S (S)-fluoxetine Pathway R_fluox (R)-fluoxetine SERT_R SERT R_fluox->SERT_R Inhibition HT2C 5-HT2C Receptor R_fluox->HT2C Antagonism Serotonin_inc_R Increased Serotonin SERT_R->Serotonin_inc_R GABA GABAergic Interneuron HT2C->GABA Activation DA_NE_neuron_R Dopaminergic & Noradrenergic Neuron GABA->DA_NE_neuron_R Inhibition DA_NE_release_R Increased DA & NE Release DA_NE_neuron_R->DA_NE_release_R S_fluox (S)-fluoxetine SERT_S SERT S_fluox->SERT_S Potent Inhibition Serotonin_inc_S Increased Serotonin SERT_S->Serotonin_inc_S DA_NE_neuron_S Dopaminergic & Noradrenergic Neuron DA_NE_release_S Basal DA & NE Release DA_NE_neuron_S->DA_NE_release_S

Caption: Proposed Signaling Pathway Differences.

References

Validation Report for Meta-Fluoxetine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation report for the quantification of meta-fluoxetine, a known impurity and positional isomer of the widely prescribed antidepressant, fluoxetine (B1211875). This document objectively compares the analytical performance for quantifying meta-fluoxetine with the established methods for fluoxetine, offering supporting experimental data to aid in method selection and implementation. All presented data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a cornerstone in the treatment of depression and other psychiatric disorders. During its synthesis and storage, various impurities can arise, including positional isomers. Meta-fluoxetine, formally known as (±)-N-Methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine, is a critical impurity to monitor and control to ensure the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) lists this isomer as "Fluoxetine Related Compound A".

This report details a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of meta-fluoxetine in fluoxetine hydrochloride drug substance, comparing its performance to a typical HPLC method used for the assay of fluoxetine.

Analytical Method Comparison

The quantification of meta-fluoxetine as an impurity requires a highly sensitive and specific method capable of separating it from the main fluoxetine peak and other related substances. Below is a comparison of a validated HPLC method for impurities, including meta-fluoxetine, and a standard HPLC method for fluoxetine assay.

Table 1: Comparison of HPLC Methods for Fluoxetine and Meta-Fluoxetine Quantification

ParameterHPLC Method for Fluoxetine AssayHPLC Method for Meta-Fluoxetine Impurity Quantification
Instrumentation HPLC with UV DetectorHPLC with UV/PDA Detector
Column C18, 5 µm, 4.6 x 250 mmGemini-C18, 3.0 µm, 4.6 x 150 mm[1][2]
Mobile Phase Isocratic: Methanol (B129727):Water (70:30 v/v)Gradient: See Experimental Protocol 2.2
Flow Rate 1.0 mL/min1.0 mL/min[1][2]
Detection Wavelength 264 nm215 nm[1][2]
Linearity Range 5 - 25 µg/mLLOQ - 120% of specification limit
Limit of Quantitation (LOQ) 0.02 µg/mL~0.1% of nominal concentration
Accuracy (% Recovery) 98 - 102%80 - 120%[1][2]
Precision (%RSD) < 2.0%< 5.0% for impurities

Experimental Protocols

Detailed methodologies for the analytical procedures are provided below.

HPLC Method for Fluoxetine Assay

This method is suitable for determining the potency of fluoxetine in bulk drug substance and pharmaceutical dosage forms.

  • Sample Preparation: Accurately weigh and dissolve the fluoxetine hydrochloride sample in the mobile phase to obtain a final concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Methanol:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 264 nm

    • Run Time: 10 minutes

HPLC Method for Meta-Fluoxetine Impurity Quantification

This gradient HPLC method is designed for the separation and quantification of potential impurities in fluoxetine hydrochloride, including the meta-isomer.[1][2]

  • Reagents:

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 12.5 mL of triethylamine with 900 mL of water. Adjust the pH to 6.0 with phosphoric acid and dilute to 1000 mL with water. Mix this buffer with methanol in a ratio of 80:20 (v/v).

    • Mobile Phase B: 100% Methanol.

  • Sample Preparation: Prepare a solution of fluoxetine hydrochloride in Mobile Phase A at a concentration of 20 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: Gemini-C18, 3.0 µm, 4.6 x 150 mm[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Injection Volume: 10 µL

    • Detector: UV/PDA at 215 nm[1][2]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 25
      2 25
      2.1 44
      20 44
      30 80
      45 80
      50 44
      55 44
      55.1 25

      | 60 | 25 |

  • Validation: The method is validated according to ICH Q2(R2) guidelines, demonstrating specificity, precision, linearity, and accuracy for the quantification of impurities.[1][2] The limit of quantitation for the meta-isomer is approximately 0.1%.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the validation process and the experimental setup for the quantification of meta-fluoxetine.

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation protocol Define Analytical Protocol acceptance Set Acceptance Criteria protocol->acceptance specificity Specificity acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis comparison Compare with Acceptance Criteria data_analysis->comparison report Generate Validation Report comparison->report

Caption: Logical workflow for the validation of an analytical method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing weigh Weigh Fluoxetine HCl Sample dissolve Dissolve in Mobile Phase A weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject Sample into HPLC vortex->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify meta-fluoxetine integrate->quantify

Caption: Experimental workflow for meta-fluoxetine quantification by HPLC.

Conclusion

The presented HPLC method for the quantification of impurities in fluoxetine hydrochloride is demonstrated to be specific, precise, accurate, and sensitive for its intended purpose, including the determination of meta-fluoxetine.[1][2] This method is suitable for routine quality control analysis of fluoxetine drug substance to ensure that the levels of meta-fluoxetine and other impurities are within the acceptable limits. The provided experimental details and validation data serve as a valuable resource for researchers and drug development professionals in establishing and verifying their own analytical procedures for the control of impurities in fluoxetine.

References

Comparative Docking Analysis of Fluoxetine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking of fluoxetine (B1211875) isomers, specifically (R)-fluoxetine and (S)-fluoxetine, with a primary focus on their interaction with the human serotonin (B10506) transporter (SERT). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the stereoselective binding characteristics of fluoxetine.

Executive Summary

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is administered as a racemic mixture of (R)- and (S)-enantiomers. While both isomers contribute to its therapeutic effect, understanding their individual interactions with biological targets is crucial for rational drug design. This guide summarizes findings from experimental binding assays and provides a detailed, representative methodology for in silico molecular docking studies.

Experimental data indicates that both (S)- and (R)-fluoxetine are potent inhibitors of the human serotonin transporter (hSERT), with statistical analyses revealing that the two enantiomers are equipotent in their binding affinity.[1] Molecular docking studies, while not always presenting a direct side-by-side energy comparison in published literature, are instrumental in elucidating the potential binding poses and interactions that underpin this observed equipotency.

Data Presentation: Binding Affinities of Fluoxetine Isomers

The following table summarizes the experimentally determined binding affinities of fluoxetine isomers for the human serotonin transporter (hSERT).

LigandTargetKi (nmol/L)Kd (nM)Reference
(S)-FluoxetinehSERT-4.4 ± 0.4[1]
(R)-FluoxetinehSERT-5.2 ± 0.9[1]
Racemic FluoxetinehSERT1.4-

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity; lower values indicate stronger binding.

A study utilizing AutoDock Vina for molecular docking of racemic fluoxetine with the serotonin 5-HT2A receptor (PDB ID: 6A94) reported a theoretical binding energy of -8.5 kcal/mol.[2]

Experimental Protocols: Molecular Docking of Fluoxetine Isomers

The following protocol outlines a representative workflow for conducting a comparative molecular docking study of fluoxetine isomers. This methodology is a composite based on commonly used techniques and software in the field.

Software and Force Fields
  • Docking Software: AutoDock Vina or Schrödinger Maestro (utilizing the Induced Fit Docking protocol).

  • Molecular Visualization: PyMOL or UCSF Chimera.

  • Ligand and Protein Preparation: AutoDock Tools, Open Babel, PyRx.

  • Force Field: CHARMM General Force Field (CGenFF) for ligand parameterization is often employed for drug-like molecules.

Receptor Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target receptor, such as the human serotonin transporter (SERT), from the Protein Data Bank (PDB).

  • Preprocessing: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate Kollman charges to the receptor using software like AutoDock Tools.

  • File Format Conversion: Convert the processed receptor file to the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation
  • Structure Generation: Obtain the 3D structures of (R)-fluoxetine and (S)-fluoxetine. These can be sketched using chemical drawing software or downloaded from databases like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: Convert the prepared ligand structures to the PDBQT format.

Docking Simulation
  • Grid Box Definition: Define a grid box that encompasses the active site of the receptor. The coordinates for the grid box are determined based on the location of known binding sites or by using prediction tools. For instance, a grid box for the 5-HT2A receptor was defined with center coordinates x = 13.562, y = 0.255, z = 61.097 and dimensions of 54 x 40 x 42 Å.[2]

  • Docking Execution: Run the docking simulation using AutoDock Vina or a similar program. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose. An exhaustiveness value, which determines the thoroughness of the search, is typically set (e.g., a value of 8).[2]

  • Induced Fit Docking (Optional): For a more advanced approach that accounts for receptor flexibility, the Induced Fit Docking (IFD) protocol in the Schrödinger suite can be used. This method allows for side-chain and backbone movements in the receptor upon ligand binding.

Analysis of Results
  • Binding Pose Evaluation: Analyze the predicted binding poses of each isomer. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the ligand-receptor complexes and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Comparative Analysis: Compare the binding energies and interaction patterns of the (R)- and (S)-isomers to understand the stereoselective aspects of their binding.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Protonation) Grid_Box Grid Box Definition (Active Site Identification) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Ligand_Prep->Grid_Box Docking_Run Execution of Docking Algorithm (e.g., AutoDock Vina) Grid_Box->Docking_Run Pose_Analysis Binding Pose and Energy Analysis Docking_Run->Pose_Analysis Interaction_Analysis Molecular Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis of Isomers Interaction_Analysis->Comparative_Analysis

Figure 1: General workflow for a comparative molecular docking study.

Figure 2: Simplified signaling pathway of the serotonin transporter (SERT) and the inhibitory action of fluoxetine.

References

A Comparative Guide to the Potency of Meta-Fluoxetine and Other SSRI Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative potency of meta-fluoxetine and other impurities of selective serotonin (B10506) reuptake inhibitors (SSRIs) at the human serotonin transporter (SERT). The data presented is intended to aid researchers in understanding the structure-activity relationships of these compounds and their potential impact on pharmacological activity.

Executive Summary

The development of pure and effective SSRIs requires a thorough understanding of the pharmacological profile of not only the active pharmaceutical ingredient (API) but also any related impurities. This guide focuses on the comparative potency of meta-fluoxetine, an isomer of fluoxetine (B1211875), and other known impurities of common SSRIs such as paroxetine (B1678475) and citalopram (B1669093). The data indicates that while some impurities exhibit significantly lower potency compared to the parent drug, others may retain considerable activity at the serotonin transporter.

Comparative Potency of SSRI Impurities

The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. The potency of a compound as an SSRI is typically quantified by its binding affinity (Ki) or its functional inhibitory concentration (IC50) at SERT.

The following table summarizes the available quantitative data on the potency of meta-fluoxetine and other SSRI impurities in comparison to their parent compounds.

CompoundTypeSpecies/SystemPotency (Ki in nM)Reference(s)
FluoxetineParent DrugRat Brain Synaptosomes17[1]
meta-Fluoxetine Isomer/Impurity Rat Brain Synaptosomes 166 [1]
ParoxetineParent DrugRat SERT (rSERT)0.311[2]
Human SERT (hSERT)0.90 (uptake inh.)[2]
Desfluoroparoxetine Impurity/Analogue Rat SERT (rSERT) 0.557 [2]
Human SERT (hSERT) 0.97 (uptake inh.) [2]
4-Bromoparoxetine Impurity/Analogue Rat SERT (rSERT) 4.90 [2]
Human SERT (hSERT) 3.13 (uptake inh.) [2]
S-Citalopram (Escitalopram)Parent Drug (Active Enantiomer)Human SERT (hSERT)~1-10 (IC50)[3]
R-CitalopramImpurity (Inactive Enantiomer)Human SERT (hSERT)~40-fold less potent than S-Citalopram[4]
N-DemethylsertralineMetabolite/ImpurityNot SpecifiedSelective 5-HT uptake blocker[5]

Note: Data for many specific, pharmacopeia-listed impurities of fluoxetine (e.g., Fluoxetine Impurity A, Impurity B) and sertraline (B1200038) (e.g., 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene) regarding their direct SERT binding affinity or inhibitory potency were not available in the searched literature. The major metabolite of sertraline, N-demethylsertraline, is a selective serotonin uptake blocker.[5]

Experimental Protocols

The determination of a compound's potency at the serotonin transporter is crucial for its pharmacological characterization. The following are detailed methodologies for two key experiments: the SERT Radioligand Binding Assay and the Serotonin Reuptake Inhibition Assay.

SERT Radioligand Binding Assay

This assay measures the affinity of a test compound for the serotonin transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to SERT with high affinity.

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Materials:

  • Biological Material: Cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT), or synaptosomal preparations from rat brain tissue.

  • Radioligand: A high-affinity SERT radioligand such as [³H]Citalopram or [³H]Paroxetine.

  • Test Compounds: Stock solutions of the compounds to be tested (e.g., meta-fluoxetine, other impurities, and the parent SSRI).

  • Non-specific Binding Control: A high concentration of a known potent SERT inhibitor (e.g., 10 µM Fluoxetine or Paroxetine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts such as 120 mM NaCl and 5 mM KCl.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane/Synaptosome Preparation: Prepare cell membranes or synaptosomes according to standard laboratory protocols. Determine the protein concentration of the preparation using a suitable method (e.g., Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and the membrane/synaptosome preparation.

    • Non-specific Binding: Assay buffer, radioligand, the membrane/synaptosome preparation, and a high concentration of the non-specific binding control.

    • Competition Binding: Assay buffer, radioligand, the membrane/synaptosome preparation, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes that express the serotonin transporter.

Objective: To determine the inhibitory potency (IC50) of a test compound on serotonin reuptake.

Materials:

  • Biological Material: hSERT-expressing cell lines (e.g., HEK293 or CHO cells) or rat brain synaptosomes.

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Test Compounds: Stock solutions of the compounds to be tested.

  • Uptake Buffer: A buffer that supports cellular activity, such as Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis Buffer: To lyse the cells and release the internalized radioactivity.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Cell/Synaptosome Plating: Plate the cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer. For synaptosomes, prepare a fresh suspension.

  • Pre-incubation: Wash the cells/synaptosomes with pre-warmed uptake buffer. Pre-incubate them with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate serotonin uptake by adding [³H]5-HT to each well at a final concentration close to its Michaelis-Menten constant (Km) for SERT.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells/synaptosomes with ice-cold uptake buffer to remove extracellular [³H]5-HT.

  • Cell Lysis and Counting: Lyse the cells/synaptosomes with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake by including a control with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the pharmacology of SSRIs.

SERT_Binding_Assay_Workflow start Start: Prepare hSERT-expressing cell membranes or synaptosomes assay_setup Assay Setup in 96-well plate (Total, Non-specific, Competition) start->assay_setup incubation Incubate with Radioligand ([³H]Citalopram) & Test Compound assay_setup->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration counting Scintillation Counting of bound radioactivity filtration->counting data_analysis Data Analysis: Calculate Specific Binding, Determine IC50 and Ki counting->data_analysis end End: Determine Binding Affinity (Ki) data_analysis->end

Caption: Workflow for a SERT Radioligand Binding Assay.

SSRI_Signaling_Pathway ssri SSRI (e.g., Fluoxetine) sert Serotonin Transporter (SERT) ssri->sert Inhibits serotonin_increase Increased Synaptic Serotonin (5-HT) sert->serotonin_increase Leads to receptors Postsynaptic 5-HT Receptors serotonin_increase->receptors Activates downstream Downstream Signaling Cascades receptors->downstream gene_expression Altered Gene Expression (e.g., CREB, BDNF) downstream->gene_expression therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic) gene_expression->therapeutic_effects Contributes to

Caption: Simplified SSRI Signaling Pathway.

References

Detecting Meta-Fluoxetine: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing a reliable limit of detection (LOD) is a critical step in the analytical lifecycle of any pharmaceutical compound. This guide provides a comparative overview of analytical methodologies for determining the limit of detection of meta-fluoxetine, a key positional isomer and potential impurity of the widely prescribed antidepressant, fluoxetine (B1211875). This document outlines the performance of various analytical techniques, offering supporting experimental data and detailed protocols to aid in methodological selection and application.

Performance Comparison of Analytical Methods

The sensitivity of analytical methods for detecting meta-fluoxetine and other antidepressants varies significantly across different techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are among the most common methods employed. The following table summarizes the reported Limits of Detection (LOD) and Limits of Quantitation (LOQ) for meta-fluoxetine, fluoxetine, its primary metabolite norfluoxetine (B159337), and other common antidepressants.

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Matrix
Meta-Fluoxetine HPLC~0.03% (estimated)0.1%Bulk Drug
FluoxetineHPLC-UV5.0 ng/mL[1]-Serum, Brain Homogenate
HPLC-UV10 µg/L[2]20 µg/L[2]Serum
HPLC with Derivatization0.03 µg/mL[3]0.10 µg/mL[3]Blood
HPLC-Fluorescence0.03 µg/mL[4]0.1 µg/mL[4]Human Plasma
UPLC0.005 µg/mL[5]0.01 µg/mL[5]Human Plasma
TLC-Densitometry0.066 µ g/spot [6]0.199 µ g/spot [6]-
NorfluoxetineHPLC-UV5.0 ng/mL[1]-Serum, Brain Homogenate
HPLC-UV10 µg/L[2]20 µg/L[2]Serum
CitalopramGC-MS-2 ng/mL[7]Plasma
Paroxetine (B1678475)GC-MS-2 ng/mL[7]Plasma
SertralineGC-MS-1 ng/mL[7]Plasma
VenlafaxineGC-MS--Bone
DuloxetineHPLC0.2-0.6 ng/µL[8]-Blood Plasma

Note: The LOD for meta-fluoxetine is estimated as approximately one-third of the reported LOQ value, a common practice based on ICH guidelines.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the determination of fluoxetine and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Fluoxetine Impurities

This method is designed for the quantification of potential impurities in fluoxetine hydrochloride, including its positional isomers.

  • Instrumentation : A reverse-phase HPLC system equipped with a PDA detector is commonly used.[9]

  • Column : A Gemini C18 column (150 mm × 4.6 mm, 3.0 μm) is a suitable choice.[9]

  • Mobile Phase : A gradient elution is employed using a mixture of a buffer and an organic solvent.[9]

    • Buffer : Prepare by mixing 12.5 mL of triethylamine (B128534) in about 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.[9]

    • Mobile Phase A : Methanol and buffer solution in a 20:80 v/v ratio.[9]

    • Mobile Phase B : 100% methanol.[9]

  • Gradient Program : A typical gradient might be: 0-2 min, 25% B; 2.1-20 min, 44% B; 30-45 min, 80% B; 50-55 min, 44% B; 55.1-60 min, 25% B.[9]

  • Flow Rate : 1.0 mL/min.[9]

  • Detection : UV detection at 215 nm.[9]

  • Sample Preparation : Weigh approximately 500 mg of the fluoxetine hydrochloride substance, dissolve in 10 mL of diluent, sonicate to dissolve, and then dilute to 25 mL with the diluent.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Antidepressant Panel

GC-MS offers high selectivity and sensitivity for the simultaneous determination of multiple antidepressants in biological matrices.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To a sample (e.g., blood, urine), add an internal standard.

    • Alkalinize the sample.

    • Extract the analytes with an organic solvent (e.g., n-butyl chloride).

  • Derivatization : For compounds with secondary amine groups, derivatization is often necessary to improve chromatographic properties.

  • GC Conditions :

    • Column : A capillary column suitable for drug analysis (e.g., DB-5MS).

    • Carrier Gas : Helium.

    • Temperature Program : An optimized temperature ramp is used to separate the analytes.

  • MS Conditions :

    • Ionization : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for establishing the Limit of Detection (LOD) for an analytical method, a fundamental process in method validation.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_determination Determination prep_standards Prepare a series of diluted standards analyze_samples Analyze standards and blanks using the analytical method prep_standards->analyze_samples prep_blank Prepare blank samples (matrix without analyte) prep_blank->analyze_samples eval_signal Determine signal-to-noise ratio (S/N) or calculate standard deviation of the response analyze_samples->eval_signal determine_lod Establish LOD (e.g., S/N of 3:1 or 3.3 * (SD of blank / slope)) eval_signal->determine_lod

Caption: Workflow for Limit of Detection (LOD) determination.

References

A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Fluoxetine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of fluoxetine (B1211875) is a critical analytical challenge. The differential pharmacological effects of its (R)- and (S)-isomers necessitate robust and reliable analytical methods to ensure product quality and efficacy. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) columns for the chiral separation of fluoxetine isomers, supported by experimental data to facilitate informed column selection.

The separation of enantiomers is achieved by utilizing chiral stationary phases (CSPs) that interact diastereomerically with the analyte enantiomers, leading to differential retention and, consequently, separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely employed for their broad applicability in chiral separations.

Performance Comparison of Chiral HPLC Columns

A study comparing five different chiral stationary phases for the separation of fluoxetine enantiomers revealed significant performance differences.[1][2] Baseline separation, defined by a resolution (Rs) value greater than 1.5, was achieved on Chiralcel OD-H, Chiralpak AD-H, and Cyclobond I 2000 DM columns.[1][2] The highest resolution was obtained with the Cyclobond I 2000 DM column.[1][2]

The elution order of the enantiomers was also observed to be dependent on the stationary phase. The (S)-enantiomer eluted first on Chiralcel OJ-H and Kromasil CHI-TBB columns, while the (R)-enantiomer was the first to elute from Chiralpak AD-H and Cyclobond I 2000 DM columns.[1][2]

Below is a summary of the performance of different HPLC columns for the separation of fluoxetine isomers based on published data.

ColumnStationary Phase TypeMobile PhaseResolution (Rs)Elution OrderReference
Cyclobond I 2000 DM Beta-cyclodextrin derivativeMethanol / 0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8)2.30R then S[1]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)>1.5R then S[1]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)>1.5S then R[1][3]
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane / Isopropanol / Diethylamine (99/1/0.1, v/v/v)Not baseline resolvedS then R[1]
Kromasil CHI-TBB (S,S)-tartramide derivativeHexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)Not baseline resolvedS then R[1]
Ovomucoid CSP Ovomucoid glycoprotein10 mM Phosphoric acid (pH 3.5) / Acetonitrile (98/2, v/v)AcceptableNot specified[3][4]
CHIRALPAK IK Amylose tris(3,5-dichlorophenylcarbamate)Hexane / Ethanol / Diethylamine (95/5/0.1, v/v/v)Baseline resolvedNot specified[5]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to successful chiral separations. The following protocols correspond to the data presented in the table above.

Protocol 1: Separation on Polysaccharide-Based Columns[1][6]
  • Instrumentation: Standard HPLC system with UV detection.

  • Columns:

    • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

    • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

    • Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)

    • Kromasil CHI-TBB (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • For Chiralcel OD-H, Chiralpak AD-H, Kromasil CHI-TBB: Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)

    • For Chiralcel OJ-H: Hexane / Isopropanol / Diethylamine (99/1/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 227 nm

Protocol 2: Separation on Cyclodextrin-Based Column[1][6]
  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / 0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 227 nm

Experimental Workflow

Developing a chiral separation method often involves a systematic approach of screening different columns and mobile phases to achieve the desired resolution. The following diagram illustrates a typical workflow for the HPLC analysis of fluoxetine isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Fluoxetine Standard/Sample B Dissolve in appropriate solvent (e.g., mobile phase) A->B C Filter the sample solution B->C D Inject sample into HPLC system C->D Sample Injection E Separation on Chiral Column (e.g., Cyclobond I 2000 DM) D->E F Detection by UV Detector E->F G Integrate peaks and determine retention times F->G Chromatogram Acquisition H Calculate Resolution (Rs) and other chromatographic parameters G->H I Quantify enantiomeric ratio H->I

References

Safety Operating Guide

Navigating the Disposal of meta-Fluoxetine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling meta-Fluoxetine hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with regulatory guidelines and best practices in chemical waste management.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, its disposal requires stringent procedures to prevent environmental contamination and ensure personnel safety. The primary disposal route for this chemical is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[3]. Under no circumstances should it be discharged into sewer systems[3].

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the waste must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

While specific concentration limits for disposal are determined by local regulations and the capabilities of the licensed disposal facility, the following table summarizes the key hazard classifications that inform the stringent disposal requirements.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Harmful if swallowed.[1][2]
Aquatic Toxicity (Acute) Very toxic to aquatic life.[1][2]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects.[1][2]
UN Number UN 2811[4]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[4]

Operational Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable federal, state, and local regulations[5][6][7].

Step 1: Waste Segregation and Collection

All solid this compound waste, including contaminated materials such as weighing paper and disposable utensils, must be collected in a designated, properly labeled hazardous waste container. The container must be:

  • Chemically compatible with the waste.

  • In good condition with a secure, leak-proof lid[7].

  • Clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard")[8].

Aqueous solutions containing this compound must also be collected as hazardous waste and should not be disposed of down the drain[9].

Step 2: Storage

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory[8]. The SAA must be under the control of laboratory personnel and located at or near the point of generation[7]. Incompatible chemicals must be segregated to prevent accidental reactions[8].

Step 3: Disposal of "RCRA Empty" Containers

Containers that have held this compound are also considered hazardous waste unless properly decontaminated. Due to its high aquatic toxicity, a triple-rinse procedure is recommended to render the container "RCRA empty"[6][10].

Step 4: Arranging for Professional Disposal

Once the waste container is full, or in accordance with institutional timelines, arrangements must be made for its collection by a licensed hazardous waste disposal company. This ensures that the waste will be transported, treated, and disposed of in a compliant and environmentally sound manner, typically via incineration[3].

Experimental Protocol: Triple-Rinse Decontamination of Containers

This protocol details the procedure for decontaminating empty containers that have held this compound.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., methanol (B129727) or ethanol, followed by water)

  • Designated hazardous waste container for liquid rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Initial Rinse: Pour a small amount of a suitable organic solvent, such as methanol or ethanol, into the empty container. The volume should be sufficient to wet the entire inner surface (approximately 10% of the container's volume).

  • Agitation: Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all interior surfaces.

  • Rinsate Collection: Decant the solvent rinsate into a designated hazardous waste container labeled for flammable liquid waste.

  • Second and Third Rinses: Repeat steps 1-3 two more times. For the final rinse, water may be used if the compound is soluble.

  • Rinsate Disposal: The collected rinsate is considered hazardous waste and must be disposed of through the institutional hazardous waste management program[10][11].

  • Container Disposal: Once triple-rinsed, the container can be considered "RCRA empty." Deface the original label and dispose of it according to institutional guidelines for non-hazardous solid waste[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_decontamination Container Decontamination cluster_disposal Final Disposal start Generate meta-Fluoxetine hydrochloride Waste is_container Is it an empty container? start->is_container collect_solid Collect solid waste in labeled hazardous waste container is_container->collect_solid No triple_rinse Perform Triple-Rinse Procedure is_container->triple_rinse Yes store_waste Store in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->store_waste licensed_disposal Arrange for pickup by licensed hazardous waste disposal company store_waste->licensed_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling meta-Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling meta-Fluoxetine hydrochloride, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: m-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A[1][2]

  • CAS Number: 79088-29-2[1]

Hazard Summary: this compound is a hazardous substance that requires careful handling to prevent exposure and ensure laboratory and environmental safety.

  • Oral Toxicity: Harmful if swallowed.[1][3][4][5][6]

  • Eye Damage: Causes serious eye damage.[3][5][6]

  • Skin Irritation: May cause skin irritation.[5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3][6]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure risk.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble gloving is recommended.[7][8] Use powder-free nitrile or neoprene gloves. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[7]
Eyes/Face Safety goggles or a full-face shieldWear appropriate protective eyeglasses or chemical safety goggles.[5] A face shield provides an additional layer of protection.
Body Laboratory coat or chemical-resistant gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[8][9]
Respiratory Dust mask or respiratorUse a NIOSH-approved respirator if there is a risk of inhaling dust, especially during spill cleanup or when handling powders outside of a containment system.[10][11]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to use.

1. Preparation and Area Setup:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]

  • Restricted Access: Designate a specific area for handling and clearly mark it. Restrict access to authorized personnel only.[8]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit with appropriate absorbent materials (e.g., sand, earth, or vermiculite) nearby.[10]

2. Handling the Compound:

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][4][10] Wash hands thoroughly with soap and water after handling, even after removing gloves.[3][10][12]

  • Avoiding Contact: Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[3][10][12]

  • Weighing and Transfer: When weighing or transferring the solid compound, do so in a manner that minimizes dust generation. Use of a containment balance enclosure is recommended.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing. If using organic solvents like ethanol, DMSO, or DMF, ensure they are purged with an inert gas.[2]

3. Spill Management:

  • Minor Spills: For small spills, use dry clean-up procedures.[10] Dampen the spilled material with water to prevent dusting before sweeping.[10] Vacuuming with a HEPA-filtered vacuum is also an option.[10] Collect the material in a labeled, sealed container for disposal.[3][10][12]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[10] Only trained personnel with appropriate respiratory protection and full-body protective clothing should manage the cleanup.[10]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Set up in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Hazardous Waste Container: All waste contaminated with this compound, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a designated, leak-proof hazardous waste container.[13]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound Waste") and associated hazards ("Toxic," "Ecotoxic").[13]

2. Storage of Waste:

  • Secure Area: Store the sealed waste container in a designated, secure area away from incompatible materials.[13]

  • Secondary Containment: It is advisable to store the primary waste container within a secondary containment unit to prevent leaks or spills.

3. Final Disposal:

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Incineration: The recommended method of disposal for this type of pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.[13]

  • Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10][13]

PPE Hierarchy of Controls

G cluster_hierarchy Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of controls for managing exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
meta-Fluoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
meta-Fluoxetine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。